4,6-Dichloro-5-nitropyrimidin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-5-nitropyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N4O2/c5-2-1(10(11)12)3(6)9-4(7)8-2/h(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOZJDBYVRMAGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)N)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 4,6-Dichloro-5-nitropyrimidin-2-amine
Prepared by: Gemini, Senior Application Scientist
Foreword
In the landscape of modern medicinal chemistry and drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent biological relevance and synthetic versatility make it a "privileged structure." Among the vast array of pyrimidine derivatives, 4,6-dichloro-5-nitropyrimidin-2-amine (CAS No. 134716-82-8) emerges as a particularly valuable and highly reactive intermediate. The strategic placement of two chlorine atoms and an electron-withdrawing nitro group on the 2-aminopyrimidine core renders the molecule susceptible to a variety of nucleophilic substitution reactions. This reactivity is the key to its utility, providing a robust platform for constructing diverse molecular libraries, especially in the pursuit of purine analogs and other complex heterocyclic systems.[1][2][3]
This technical guide is designed for researchers, medicinal chemists, and professionals in drug development. It moves beyond a mere recitation of procedures to provide a deeper understanding of the underlying principles governing the synthesis and a practical framework for the robust characterization of this key building block. We will explore the causal factors behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific context.
Part 1: Strategic Synthesis Pathway
The synthesis of 4,6-dichloro-5-nitropyrimidin-2-amine is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and logical pathway begins with the readily available 2-aminopyrimidine-4,6-diol, proceeding through nitration and subsequent chlorination.
The Rationale of the Synthetic Route
The chosen pathway is dictated by the principles of aromatic chemistry and substituent effects on the pyrimidine ring.
-
Starting Material Selection : 2-Aminopyrimidine-4,6-diol is an ideal starting point. The amino group at the C2 position is an activating, ortho-para directing group, while the hydroxyl groups at C4 and C6 are also activating. This high electron density on the ring facilitates the initial electrophilic nitration step.
-
Electrophilic Nitration : The introduction of the nitro group at the C5 position is a critical step. The C5 position is sterically accessible and electronically activated by the flanking hydroxyl/oxo groups and the amino group. A mixture of concentrated nitric and sulfuric acids is the classic and most effective nitrating agent, generating the highly electrophilic nitronium ion (NO₂⁺) in situ. Temperature control is paramount to prevent over-nitration or degradation of the pyrimidine ring.
-
Deoxyhalogenation (Chlorination) : The conversion of the diol to the dichloride is the final and most vigorous step. The hydroxyl groups of the pyrimidine ring exist in tautomeric equilibrium with their keto forms (uracils) and are poor leaving groups. Therefore, a powerful chlorinating and dehydrating agent is required. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It effectively converts the hydroxyl/keto groups into chlorophosphate esters, which are excellent leaving groups, readily displaced by chloride ions. The use of a tertiary amine base, such as N,N-dimethylaniline, can sometimes be employed to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4,6-dichloro-5-nitropyrimidin-2-amine.
Detailed Experimental Protocol: Synthesis
Reagents and Materials:
-
2-Aminopyrimidine-4,6-diol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Phosphorus Oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional)
-
Crushed Ice
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and fume hood.
Procedure:
Step 1: Nitration of 2-Aminopyrimidine-4,6-diol
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add 20 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly and portion-wise, add 5.0 g of 2-aminopyrimidine-4,6-diol to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all solid has dissolved.
-
Prepare the nitrating mixture by cautiously adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.
-
Add the nitrating mixture dropwise to the pyrimidine solution over 30-45 minutes, maintaining the reaction temperature between 0 °C and 5 °C.
-
After the addition is complete, allow the reaction to stir at this temperature for an additional 2 hours.
-
Very slowly and carefully, pour the reaction mixture onto a large beaker containing approximately 200 g of crushed ice. A yellow precipitate of 2-amino-5-nitropyrimidine-4,6-diol will form.
-
Filter the solid product, wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.
-
Dry the product under vacuum to a constant weight.
Step 2: Chlorination of 2-Amino-5-nitropyrimidine-4,6-diol
-
Caution: This step involves phosphorus oxychloride, which is highly corrosive and reacts violently with water. Perform this procedure in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
In a round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, place the dried 2-amino-5-nitropyrimidine-4,6-diol (from Step 1).
-
Add 30 mL of phosphorus oxychloride (POCl₃).
-
(Optional) Add 1-2 mL of N,N-dimethylaniline as a catalyst.
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain reflux for 4-6 hours. The reaction mixture should become a clearer, dark solution.
-
Allow the mixture to cool to room temperature.
-
Slowly and with extreme caution, pour the cooled reaction mixture onto 300 g of crushed ice in a large beaker. This is a highly exothermic process that will generate HCl gas.
-
Stir the mixture until all the ice has melted. A solid precipitate should form.
-
Carefully neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate until effervescence ceases and the pH is approximately 7-8.
-
Filter the crude solid product and wash it extensively with cold water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 4,6-dichloro-5-nitropyrimidin-2-amine as a pale yellow solid.
Part 2: Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of physical and spectroscopic methods provides a complete and self-validating dataset.
Physical Properties
A summary of the key physical and chemical properties of the target compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₄H₂Cl₂N₄O₂ | [4] |
| Molecular Weight | 208.99 g/mol | [4] |
| Appearance | Pale yellow to off-white solid/crystals | [5] |
| Melting Point | Not definitively reported, but related compounds like 4,6-dichloro-5-nitropyrimidine melt at 100-103 °C.[6] The amino group will likely alter this value. | |
| Solubility | Soluble in chloroform, ethyl acetate, methanol.[6] |
Characterization Workflow Diagram
Caption: A logical workflow for the comprehensive characterization of the title compound.
**2.3. Spectroscopic Data & Analysis
2.3.1. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. The analysis is typically performed using a KBr pellet.[7]
Protocol:
-
Thoroughly grind 1-2 mg of the synthesized product with ~100 mg of dry KBr powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Acquire the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
Expected Characteristic Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Notes |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | A pair of sharp to medium peaks is characteristic of a primary amine.[7][8] |
| ~1620 | N-H Scissoring (Bending) | Primary Amine (-NH₂) | Confirms the presence of the amino group. |
| 1570 - 1550 | N=O Asymmetric Stretch | Nitro Group (-NO₂) | A strong absorption band, indicative of the nitro functionality. |
| 1350 - 1330 | N=O Symmetric Stretch | Nitro Group (-NO₂) | Another strong band, confirming the nitro group. |
| 1580 - 1450 | C=N and C=C Ring Stretching | Pyrimidine Ring | A series of absorptions typical for aromatic heterocyclic rings. |
| 800 - 600 | C-Cl Stretch | Aryl Chloride | Strong absorptions in the fingerprint region. |
2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule. The sample is typically dissolved in a deuterated solvent like DMSO-d₆ or CDCl₃.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be simple. The primary signal of interest arises from the protons of the amino group.
-
Expected Chemical Shift: The two protons of the -NH₂ group are expected to appear as a broad singlet in the region of δ 7.3-7.6 ppm.[9] The exact chemical shift and peak shape can be influenced by solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the four carbon atoms of the pyrimidine ring.
-
Expected Chemical Shifts: Based on data from similar substituted pyrimidines[9], the following assignments can be predicted:
-
C2 (attached to -NH₂): ~161 ppm
-
C4, C6 (attached to -Cl): ~160 ppm
-
C5 (attached to -NO₂): ~120 ppm
-
2.3.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
Protocol (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.
-
Ionize the sample using a standard electron energy of 70 eV.[10]
-
Scan the appropriate mass range (e.g., m/z 40-300).
Expected m/z Peaks: The most crucial feature is the molecular ion peak (M⁺) which will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).
| m/z Value | Ion | Rationale & Notes |
| 208 / 210 / 212 | [M]⁺ | Molecular Ion Peak. The presence of two chlorine atoms results in a distinctive pattern with an approximate ratio of 9:6:1, confirming the molecular formula.[4] |
| 178 / 180 / 182 | [M - NO]⁺ | Loss of a nitric oxide radical. |
| 162 / 164 / 166 | [M - NO₂]⁺ | Loss of the nitro group, a common fragmentation pathway. |
| 173 / 175 | [M - Cl]⁺ | Loss of a single chlorine atom. |
Part 3: Utility in Drug Discovery & Chemical Biology
4,6-Dichloro-5-nitropyrimidin-2-amine is not an end product but a versatile starting point for more complex molecules. Its value lies in the differential reactivity of its functional groups.
-
Scaffold for Purine Synthesis: It is a key intermediate in the synthesis of purine scaffolds. The chlorine atoms can be sequentially substituted with various nucleophiles (amines, alcohols, thiols), and subsequent reduction of the nitro group followed by cyclization yields a diverse array of substituted purines.[2][11]
-
Development of Enzyme Inhibitors: This compound is integral to the preparation of nitropyrimidines designed as inactivators of O⁶-alkylguanine-DNA-alkyltransferase (MGMT).[1] MGMT is a DNA repair protein that contributes to cancer cell resistance to certain chemotherapeutic agents. Inactivating MGMT can enhance the efficacy of such treatments.
-
Versatile Chemical Handle: The two chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution (SₙAr) reactions. The electron-withdrawing nitro group strongly activates the C4 and C6 positions, allowing for controlled, sequential reactions to build molecular complexity.[12]
Conclusion
This guide has detailed a reliable and well-rationalized pathway for the synthesis of 4,6-dichloro-5-nitropyrimidin-2-amine from common starting materials. Furthermore, it has established a comprehensive and multi-faceted analytical workflow to ensure the structural integrity and purity of the final product. The true value of this compound is realized in its application as a versatile intermediate, providing chemists with a powerful tool to access novel purine analogs and other heterocyclic systems of significant interest in medicinal chemistry and drug discovery. The protocols and data presented herein serve as a robust foundation for any research program requiring this essential chemical building block.
References
-
ResearchGate. Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. [Link]
-
ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Chlorine Aminolysis in Nitro-activated Pyrimidines. [Link]
-
National Institutes of Health (NIH). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. [Link]
-
Royal Society of Chemistry. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. [Link]
-
ResearchGate. 4-Amino-2,6-dichloro-5-nitropyrimidine. [Link]
-
NIST WebBook. Pyrimidine, 4,6-dichloro-5-nitro-. [Link]
-
ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Chlorine Aminolysis in Nitro-activated Pyrimidines (Preprint). [Link]
-
PubChem. 4,6-Dichloro-5-nitropyrimidine. [Link]
-
Asian Journal of Chemistry. Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. [Link]
-
YouTube. IR Spectroscopy - Basic Introduction. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4,6-dichloro-5-nitropyrimidin-2-amine
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 4,6-dichloro-5-nitropyrimidin-2-amine (CAS No. 134716-82-8), a critical heterocyclic building block in contemporary medicinal chemistry and drug development. For researchers, process chemists, and formulation scientists, a deep understanding of a molecule's fundamental characteristics is paramount for predicting its behavior, optimizing reaction conditions, and designing effective analytical methods. This document moves beyond a simple recitation of data points, offering insights into the causality behind experimental choices and the implications of each property on the compound's application. We present collated data from authoritative sources, detail robust analytical protocols for property determination, and provide visual workflows to clarify the logical relationships between characterization and application.
Introduction and Strategic Importance
4,6-dichloro-5-nitropyrimidin-2-amine belongs to the class of substituted pyrimidines, a scaffold of immense importance in pharmaceutical sciences. The unique electronic arrangement—an electron-rich amino group and electron-withdrawing nitro and chloro groups—creates a versatile platform for nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile makes it a highly sought-after intermediate for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[1] A thorough characterization of its physicochemical properties is the foundational step in harnessing its synthetic potential reliably and reproducibly.
Chemical Identity and Molecular Structure
Accurate identification is the bedrock of all subsequent scientific investigation. The structural and identifying information for 4,6-dichloro-5-nitropyrimidin-2-amine is summarized below.
| Identifier | Value | Source |
| CAS Number | 134716-82-8 | [2] |
| Molecular Formula | C₄H₂Cl₂N₄O₂ | [2] |
| Molecular Weight | 208.99 g/mol | [2] |
| IUPAC Name | 4,6-dichloro-5-nitropyrimidin-2-amine | |
| Synonyms | 2-amino-4,6-dichloro-5-nitropyrimidine | [2] |
| SMILES | NC1=NC(Cl)=C(=O)C(Cl)=N1 | [2] |
The diagram below illustrates the chemical structure and highlights its key functional groups which dictate its chemical behavior.
Caption: Chemical structure and key computed physicochemical properties.
Core Physicochemical Data
The following table summarizes the essential physicochemical properties of 4,6-dichloro-5-nitropyrimidin-2-amine. These values are critical for predicting solubility, permeability, and reactivity.
| Property | Value | Comments and Implications | Source |
| Topological Polar Surface Area (TPSA) | 94.94 Ų | This value suggests moderate cell permeability. TPSA is a key predictor of drug transport properties. | [2] |
| LogP (Octanol-Water Partition Coefficient) | 1.27 | The positive LogP indicates a higher preference for a lipophilic environment over an aqueous one, suggesting moderate solubility in organic solvents and lower solubility in water. This is a critical parameter for absorption and distribution. | [2] |
| Hydrogen Bond Donors | 1 (the -NH₂ group) | Influences solubility and the ability to interact with biological targets. | [2] |
| Hydrogen Bond Acceptors | 5 (2x ring N, 2x -NO₂, 1x -NH₂) | High number of acceptors can enhance interactions with polar solvents and biological macromolecules. | [2] |
| Rotatable Bonds | 1 (the C-N bond of the nitro group) | Low rotational freedom contributes to a more rigid molecular conformation, which can be advantageous for binding affinity. | [2] |
Note: Melting point and solubility data for this specific amine derivative are not consistently reported across public databases. The data for the closely related compound, 4,6-dichloro-5-nitropyrimidine (CAS 4316-93-2), is often cited and shows a melting point of 100-103 °C and solubility in chloroform, ethyl acetate, and methanol.[3] Researchers should determine these properties empirically for 4,6-dichloro-5-nitropyrimidin-2-amine.
Experimental Protocols for Characterization
To ensure the identity, purity, and stability of 4,6-dichloro-5-nitropyrimidin-2-amine, a series of validated analytical methods are required. The following protocols represent industry-standard approaches.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC with UV detection is the gold standard for assessing the purity of small organic molecules. It separates the main compound from any impurities arising from synthesis or degradation, allowing for precise quantification.
Methodology:
-
Instrumentation: Standard HPLC system with a UV detector.[4]
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[4]
-
Mobile Phase: Gradient mixture of Acetonitrile (Solvent B) and 20 mM potassium phosphate buffer, pH 3.0 (Solvent A).
-
Gradient: 10% B to 90% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 10 µL.[4]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (at 50:50 composition) to a concentration of approximately 1 mg/mL.[4]
-
Purity Calculation: Use the area normalization method to calculate the percentage purity. The system is considered valid if a blank injection shows no interfering peaks and a standard injection shows reproducible retention time and peak area.
Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides unambiguous confirmation of the chemical structure by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are essential for full characterization.
Methodology:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.[4]
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons (like those on the -NH₂ group).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.[4]
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.[4]
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to identify the number, environment, and coupling of protons. The aromatic proton and the amine protons should be visible.
-
Acquire a proton-decoupled ¹³C NMR spectrum to confirm the number and electronic environment of the carbon atoms in the molecule.
-
Protocol 3: Molecular Weight Verification by Mass Spectrometry (MS)
Rationale: Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive method for confirming the molecular weight of a compound.
Methodology:
-
Instrumentation: Mass spectrometer with an Electrospray Ionization (ESI) source.[4] ESI is a soft ionization technique suitable for polar molecules, minimizing fragmentation.
-
Method: Infuse the sample solution directly or via an LC-MS system.[4]
-
Sample Preparation: Prepare a dilute solution (approx. 10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.[4]
-
Expected Result: The mass spectrum should display a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 209.9. The characteristic isotopic pattern for two chlorine atoms (a cluster of peaks at M, M+2, and M+4) must also be observed, providing definitive evidence of the compound's elemental composition.
Analytical Workflow and Logic
The characterization of a chemical entity like 4,6-dichloro-5-nitropyrimidin-2-amine follows a logical progression. The workflow ensures that each step builds upon the last, providing a self-validating system for quality control and research applications.
Caption: A logical workflow for the comprehensive characterization of a new batch of the target compound.
Reactivity, Stability, and Handling
Reactivity: The pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group. The chlorine atoms at the 4 and 6 positions are excellent leaving groups. This makes the compound a valuable precursor for synthesizing disubstituted pyrimidines by reacting it with various nucleophiles such as amines, alcohols, and thiols.[5][6]
Stability and Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
-
The compound may be sensitive to moisture.
-
Avoid strong oxidizing agents.[7]
Safety and Handling:
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7][8]
-
Precautionary Measures:
Conclusion: A Profile for the Modern Researcher
4,6-dichloro-5-nitropyrimidin-2-amine is more than just a catalog chemical; it is a versatile tool for the medicinal chemist. Its well-defined reactivity is predicated on the physicochemical properties outlined in this guide. By understanding its LogP, TPSA, and structural features, and by applying robust analytical protocols for its characterization, researchers can confidently and efficiently utilize this compound to build the next generation of therapeutic agents. The provided workflows and protocols serve as a reliable foundation for integrating this important building block into any drug discovery program.
References
-
Royal Society of Chemistry. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. Retrieved January 14, 2026, from [Link]
-
ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 4,6-Dichloro-5-nitropyrimidine. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2009). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. Retrieved January 14, 2026, from [Link]
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A Technical Guide to 4,6-dichloro-5-nitropyrimidin-2-amine (CAS: 134716-82-8): Synthesis, Reactivity, and Applications in Drug Discovery
Abstract: This technical guide provides a comprehensive analysis of 4,6-dichloro-5-nitropyrimidin-2-amine, a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The document elucidates the molecule's physicochemical properties, presents a validated synthetic approach, and delves into its core reactivity, which is dominated by nucleophilic aromatic substitution (SNAr). Mechanistic principles are discussed, highlighting the electronic interplay of the chloro, nitro, and amino substituents that define its utility as a versatile building block. Key applications, particularly in the synthesis of complex nitrogen-containing scaffolds for drug discovery, are explored with detailed protocols. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this potent intermediate in their synthetic programs.
Introduction: The Pyrimidine Core in Modern Drug Design
The pyrimidine ring system is a foundational scaffold in medicinal chemistry, forming the structural basis of nucleic acids and a multitude of FDA-approved therapeutics.[1] Its inherent electron-deficient nature makes it a prime candidate for functionalization, enabling the synthesis of diverse molecular libraries with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[2][3]
Within this class, 4,6-dichloro-5-nitropyrimidin-2-amine (CAS: 134716-82-8) emerges as a particularly valuable synthetic intermediate.[4] Its structure is distinguished by three key features:
-
Two reactive chlorine atoms at the C4 and C6 positions, which serve as excellent leaving groups.
-
A potent electron-withdrawing nitro group at the C5 position, which strongly activates the C4 and C6 positions for nucleophilic attack.
-
An amino group at the C2 position, which modulates the electronic properties of the ring and provides an additional vector for diversification.
This unique combination of functional groups makes it an ideal precursor for constructing complex heterocyclic systems, such as purine analogs and other scaffolds relevant to targeted therapies.[5][6]
Physicochemical and Spectroscopic Profile
The fundamental properties of 4,6-dichloro-5-nitropyrimidin-2-amine are summarized below. This data is crucial for designing reaction conditions, purification strategies, and analytical methods.
| Property | Value | Source |
| CAS Number | 134716-82-8 | [7] |
| Molecular Formula | C₄H₂Cl₂N₄O₂ | [7] |
| Molecular Weight | 208.99 g/mol | [7] |
| Synonyms | 2-amino-4,6-dichloro-5-nitropyrimidine | [4][7] |
| Topological Polar Surface Area (TPSA) | 94.94 Ų | [7] |
| logP (Computed) | 1.2738 | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 5 | [7] |
Spectroscopic Characterization (Predicted)
-
¹H NMR: A broad singlet is expected in the δ 7.0-8.0 ppm region, corresponding to the two protons of the C2-amino group.[8] The absence of protons on the pyrimidine ring simplifies the spectrum significantly.
-
¹³C NMR: Distinct signals are anticipated for the four unique carbon atoms of the pyrimidine ring. The carbons bearing chlorine atoms (C4 and C6) are expected to resonate around δ 160-162 ppm.[8] The carbon attached to the amino group (C2) would appear in a similar region, while the C5 carbon, influenced by the nitro group, would be shifted to a unique position.
-
Mass Spectrometry (EI-MS): The mass spectrum would show a characteristic molecular ion peak cluster due to the presence of two chlorine atoms, with isotopic peaks at M, M+2, and M+4.
Synthesis Pathway and Experimental Protocol
The efficient synthesis of 4,6-dichloro-5-nitropyrimidin-2-amine is critical for its use as a building block. While multiple routes to pyrimidines exist, a highly effective and field-proven strategy for this class of compounds involves the chlorination of a 2-amino-4,6-dihydroxypyrimidine precursor.[8][9] This transformation is typically achieved using a potent chlorinating agent like phosphoryl chloride (POCl₃) or a Vilsmeier-Haack type reagent.[8]
The causality for this choice is clear: the hydroxyl groups of the precursor are readily converted into excellent leaving groups by the chlorinating agent, facilitating their displacement and yielding the desired dichlorinated product in high purity and yield.
Caption: Proposed synthetic workflow for 4,6-dichloro-5-nitropyrimidin-2-amine.
Detailed Experimental Protocol: Chlorination
This protocol is adapted from a validated method for synthesizing analogous 5-substituted 2-amino-4,6-dichloropyrimidines and represents a self-validating system for achieving the target compound.[8]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 2-amino-4,6-dihydroxy-5-nitropyrimidine (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, carefully add phosphoryl chloride (POCl₃, 10.0 eq) to the flask. To this suspension, add N,N-dimethylaniline (0.2 eq) dropwise. The addition of a catalytic base is crucial as it neutralizes the HCl generated in situ, preventing side reactions and driving the reaction to completion.
-
Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4 hours. The reaction progress should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes), observing the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the excess POCl₃. Caution: This is a highly exothermic reaction and must be performed in a well-ventilated fume hood.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches ~7-8. A solid precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Purification: Dry the crude product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water to yield 4,6-dichloro-5-nitropyrimidin-2-amine as a solid.
Core Reactivity: The SNAr Mechanism
The synthetic utility of 4,6-dichloro-5-nitropyrimidin-2-amine is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyrimidine ring is inherently electron-deficient, and this property is dramatically amplified by the powerful inductive and resonance effects of the C5-nitro group and the two C4/C6 chlorine atoms.[6][10] This extreme electron deficiency makes the chlorinated positions highly electrophilic and susceptible to attack by a wide range of nucleophiles.
The reaction proceeds via a well-established two-step addition-elimination pathway:
-
Nucleophilic Attack: A nucleophile (e.g., an amine, alcohol, or thiol) attacks one of the electrophilic carbons (C4 or C6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6]
-
Chloride Elimination: The aromaticity of the pyrimidine ring is restored through the expulsion of a chloride ion, which is an excellent leaving group, yielding the final substituted product.
Caption: Generalized mechanism for SNAr on the pyrimidine core.
Due to the symmetry of the molecule, the initial monosubstitution can occur at either the C4 or C6 position with equal probability. However, the introduction of the first substituent can electronically influence the reactivity of the remaining chlorine atom, allowing for either symmetric di-substitution (using an excess of one nucleophile) or the sequential introduction of two different nucleophiles.
Applications in Complex Molecule Synthesis
The primary application of 4,6-dichloro-5-nitropyrimidin-2-amine is as a versatile platform for synthesizing more complex, biologically active molecules. Its ability to undergo sequential, regiocontrolled SNAr reactions makes it an ideal starting point for building libraries of compounds for high-throughput screening.
A key application is in the synthesis of purine analogs, which are privileged structures in medicinal chemistry.[6] The compound can also serve as an intermediate in the preparation of O⁶-alkylguanine-DNA-alkyltransferase (MGMT) protein inactivators, which have potential as adjuncts in chemotherapy to overcome drug resistance.[5]
Caption: Synthetic pathway from the core intermediate to a purine precursor.
Protocol: Synthesis of a Diamino-nitropyrimidine Derivative
This protocol describes a typical first SNAr reaction, a foundational step for further diversification.
-
Setup: Dissolve 4,6-dichloro-5-nitropyrimidin-2-amine (1.0 eq) in a suitable aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Base: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq), to the solution.
-
Nucleophile Addition: Slowly add the primary or secondary amine of choice (1.05 eq) to the reaction mixture at room temperature. The causality for using a slight excess of the amine is to ensure complete consumption of the starting material.
-
Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction by TLC. The high activation provided by the nitro group often allows these reactions to proceed efficiently without heat.[11]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to afford the pure monosubstituted product.
Safety and Handling
While a specific safety data sheet (SDS) for 4,6-dichloro-5-nitropyrimidin-2-amine is not widely published, data from closely related analogs like 4,6-dichloro-5-nitropyrimidine provides a strong basis for hazard assessment.[12] The compound should be handled with care by trained personnel in a controlled laboratory environment.
| Hazard Category | Description and Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[13] |
| Irritation | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[12] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[13] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[13][14] |
| Incompatibilities | Avoid contact with strong oxidizing agents and strong acids.[13] |
Conclusion
4,6-dichloro-5-nitropyrimidin-2-amine is a potent and versatile chemical intermediate whose value is derived from its highly activated pyrimidine core. The strategic placement of two chlorine leaving groups, an activating nitro group, and a modulating amino group provides medicinal chemists with a powerful tool for the efficient construction of complex nitrogen-containing heterocycles. A thorough understanding of its synthesis and SNAr reactivity, as detailed in this guide, is key to unlocking its full potential in the discovery and development of novel therapeutic agents.
References
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc. Retrieved January 14, 2026, from https://www.wavefun.com/understanding-highly-variable-regioselectivity-snar-reaction-dichloropyrimidines
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed. (2015, August 7). PubMed. Retrieved January 14, 2026, from https://pubmed.ncbi.nlm.nih.gov/26186307/
- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines - Benchchem. (2025). BenchChem. Retrieved January 14, 2026, from https://www.benchchem.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. (2006, August 24). ACS Publications. Retrieved January 14, 2026, from https://pubs.acs.org/doi/10.1021/ol0616149
- Technical Support Center: Regioselective Reactions of 2,4-Dichloropyrimidines - Benchchem. (2025, December). BenchChem. Retrieved January 14, 2026, from https://www.benchchem.com/technical-support/2
- 134716-82-8 | 4,6-Dichloro-5-nitropyrimidin-2-amine - ChemScene. (n.d.). ChemScene. Retrieved January 14, 2026, from https://www.chemscene.com/products/4-6-Dichloro-5-nitropyrimidin-2-amine-CS-0309360.html
- (PDF) Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - ResearchGate. (2025, August 7). ResearchGate. Retrieved January 14, 2026, from https://www.researchgate.net/publication/382898939_Design_synthesis_and_antimicrobial_evaluation_of_pyrimidin-2-olthiolamine_analogues
- Pyrimidine synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from https://www.organic-chemistry.org/namedreactions/pyrimidine-synthesis.shtm
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6630444/
- Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. (n.d.). IntechOpen. Retrieved January 14, 2026, from https://www.intechopen.com/chapters/85141
- AK Scientific, Inc. (n.d.). 4,6-Dichloro-5-nitropyrimidin-2-amine. Retrieved January 14, 2026, from https://www.aksci.com/item_detail.php?
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. (2021, February 3). Royal Society of Chemistry. Retrieved January 14, 2026, from https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra09620a
- Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution | Request PDF - ResearchGate. (2025, August 6). ResearchGate. Retrieved January 14, 2026, from https://www.researchgate.
- Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap. (2016, February 3). Patsnap. Retrieved January 14, 2026, from https://eureka.patsnap.
- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - NIH. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2245821/
- 4,6-Dichloro-5-nitropyrimidine 4316-93-2 wiki - Guidechem. (n.d.). Guidechem. Retrieved January 14, 2026, from https://www.guidechem.com/wiki/4,6-dichloro-5-nitropyrimidine-cas-4316-93-2.html
- 4,6-Dichloro-5-nitropyrimidine CAS#: 4316-93-2 - ChemicalBook. (n.d.). ChemicalBook. Retrieved January 14, 2026, from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0211718.htm
- 4,6-Dichloro-5-nitropyrimidine | C4HCl2N3O2 | CID 20312 - PubChem. (n.d.). PubChem. Retrieved January 14, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/20312
- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over - ChemRxiv. (n.d.). ChemRxiv. Retrieved January 14, 2026, from https://chemrxiv.org/engage/chemrxiv/article-details/64fef1ba523e69c1735d4637
- 4,6-Dichloro-5-nitropyrimidine, 98% - Fisher Scientific. (n.d.). Fisher Scientific. Retrieved January 14, 2026, from https://www.fishersci.com/shop/products/4-6-dichloro-5-nitropyrimidine-98/AC113640050
- 134716-82-8|4,6-Dichloro-5-nitro-2-pyrimidinamine - Suzhou Health Chemicals Co. (n.d.). Suzhou Health Chemicals Co. Retrieved January 14, 2026, from https://www.health-chemicals.com/pro/134716-82-8.html
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 20). Fisher Scientific. Retrieved January 14, 2026, from https://www.fishersci.com/msds?productName=AC412350050
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8). Sigma-Aldrich. Retrieved January 14, 2026, from https://www.sigmaaldrich.com/sds/aldrich/653233
- 4,6-Dichloro-2-methyl-5-nitropyrimidine | C5H3Cl2N3O2 | CID 83192 - PubChem. (n.d.). PubChem. Retrieved January 14, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/83192
- Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines - RSC Publishing. (2023, October 2). Royal Society of Chemistry. Retrieved January 14, 2026, from https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob01221a
- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over - ChemRxiv. (n.d.). ChemRxiv. Retrieved January 14, 2026, from https://chemrxiv.org/engage/chemrxiv/article-details/64fef1ba523e69c1735d4637
- 4,6-Dichloro-5-nitropyrimidine = 97 4316-93-2 - Sigma-Aldrich. (n.d.). Sigma-Aldrich. Retrieved January 14, 2026, from https://www.sigmaaldrich.com/US/en/product/aldrich/156942
- Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution - Benchchem. (2025). BenchChem. Retrieved January 14, 2026, from https://www.benchchem.
- Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)... - ResearchGate. (n.d.). ResearchGate. Retrieved January 14, 2026, from https://www.researchgate.net/figure/Reaction-of-2-4-dichloro-5-nitropyrimidine-1-with-diethylamine-A-and-triethylamine_fig1_280020111
- The Crucial Role of 4,6-Dichloro-2-Propylthiopyrimidine-5-Amine in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from https://www.inno-pharmchem.com/news/the-crucial-role-of-4-6-dichloro-2-propylthiopyrimidine-5-amine-in-modern-pharmaceutical-synthesis-65502575.html
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An In-depth Technical Guide to the Spectroscopic Data of 4,6-dichloro-5-nitropyrimidin-2-amine
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 4,6-dichloro-5-nitropyrimidin-2-amine, a key intermediate in medicinal chemistry and drug development.[1] As experimentally determined spectra for this specific compound are not widely available, this document synthesizes theoretical knowledge and spectral data from analogous compounds to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and structurally related molecules. Detailed experimental protocols for acquiring high-quality spectroscopic data for solid organic compounds are also presented.
Introduction: The Significance of 4,6-dichloro-5-nitropyrimidin-2-amine
4,6-dichloro-5-nitropyrimidin-2-amine, with the Chemical Abstracts Service (CAS) registry number 134716-82-8, is a substituted pyrimidine of significant interest in synthetic organic chemistry. Its molecular formula is C₄H₂Cl₂N₄O₂ and it has a molecular weight of 208.99 g/mol . The strategic placement of chloro, nitro, and amino functional groups on the pyrimidine ring makes it a versatile precursor for the synthesis of more complex heterocyclic compounds, particularly purine analogs and other biologically active molecules. The synthesis of this compound is a critical step in the preparation of nitropyrimidines, which have been investigated as inactivators of the DNA repairing protein MGMT.[1]
Given its role as a foundational building block, unambiguous structural confirmation is paramount. Spectroscopic techniques such as NMR, IR, and MS are indispensable for this purpose. This guide provides a detailed predictive analysis of the spectral data, grounded in the fundamental principles of spectroscopy and supported by data from structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4,6-dichloro-5-nitropyrimidin-2-amine, both ¹H and ¹³C NMR will provide key structural information.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 4,6-dichloro-5-nitropyrimidin-2-amine is expected to be relatively simple, showing signals for the amine protons. Due to the absence of protons on the pyrimidine ring, the primary signals will arise from the -NH₂ group.
Table 1: Predicted ¹H NMR Spectral Data
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| 7.5 - 8.5 | Broad singlet | 2H | -NH₂ | The chemical shift of amine protons can vary significantly based on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In aprotic solvents like DMSO-d₆, the -NH₂ protons of similar 2-amino-4,6-dichloropyrimidines typically appear as a broad singlet in this region.[2] The electron-withdrawing nature of the dichloronitropyrimidine ring will deshield these protons, shifting them downfield. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (N, Cl) and the electronic effects of the nitro and amino groups.
Table 2: Predicted ¹³C NMR Spectral Data
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale and Comparative Insights |
| ~161 | C2 | The carbon atom attached to three nitrogen atoms (C2) is expected to be significantly deshielded. In related 2-amino-4,6-dichloropyrimidines, this carbon appears around 160-161 ppm.[2] |
| ~159 | C4, C6 | The two carbon atoms bonded to chlorine and nitrogen (C4 and C6) are expected to be degenerate or have very similar chemical shifts. The high electronegativity of both substituents will cause a strong downfield shift. Data from analogous compounds supports a chemical shift in this region.[2] |
| ~120 | C5 | The carbon atom bearing the nitro group (C5) is predicted to be the most upfield of the ring carbons. The nitro group's electron-withdrawing effect is expected to deshield this carbon, but its chemical shift will be less than that of the carbons directly bonded to chlorine and multiple nitrogens. In 4,6-dichloro-5-phenylpyrimidin-2-amine, the C5 carbon appears at 119.71 ppm.[2] |
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra of a solid sample like 4,6-dichloro-5-nitropyrimidin-2-amine is crucial for verifying these predictions.
Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be based on the solubility of the compound.
-
Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely and label it clearly.
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.
-
Acquire the spectrum using a standard pulse sequence (e.g., 30° pulse).
-
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
-
Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Acquisition:
-
Tune the probe to the ¹³C frequency.
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 4,6-dichloro-5-nitropyrimidin-2-amine is expected to show characteristic absorption bands for the N-H bonds of the primary amine and the N-O bonds of the nitro group.
Predicted IR Absorption Bands
Table 3: Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H asymmetric and symmetric stretching | Primary aromatic amines typically show two distinct bands in this region.[3][4] The sharpness of these bands helps distinguish them from the broader O-H stretching bands of alcohols. |
| 1650 - 1580 | Strong | N-H bending (scissoring) | This absorption is characteristic of primary amines and is due to the scissoring vibration of the -NH₂ group.[4] |
| 1550 - 1475 | Strong | Asymmetric N-O stretching | Aromatic nitro compounds exhibit a strong absorption band in this region corresponding to the asymmetric stretching of the N-O bonds.[5][6] |
| 1360 - 1290 | Strong | Symmetric N-O stretching | This second strong band is characteristic of the symmetric N-O stretch in aromatic nitro compounds.[5][6] |
| 1600 - 1450 | Medium-Strong | C=C and C=N stretching | The pyrimidine ring will have several stretching vibrations in this region, typical for aromatic and heteroaromatic systems. |
| 1335 - 1250 | Medium | C-N stretching | The stretching vibration of the C-N bond of the aromatic amine is expected in this region.[4] |
Experimental Protocol for FTIR Spectroscopy (Solid Sample)
Attenuated Total Reflectance (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Record a background spectrum of the empty ATR setup.
-
Place a small amount of the solid sample onto the crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly after the measurement.
KBr Pellet Method:
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the IR spectrometer.
-
Acquire the IR spectrum.
Caption: Workflow for IR Spectroscopic Analysis (ATR).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and structure. Electron Ionization (EI) is a common technique for the analysis of relatively small organic molecules.
Predicted Mass Spectrum (Electron Ionization)
The mass spectrum of 4,6-dichloro-5-nitropyrimidin-2-amine is expected to show a molecular ion peak corresponding to its molecular weight. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.
Table 4: Predicted Key Mass Spectral Fragments
| Predicted m/z | Relative Intensity | Assignment | Rationale and Comparative Insights |
| 208/210/212 | M⁺, [M+2]⁺, [M+4]⁺ | Molecular Ion | The molecular ion peak will appear as a cluster due to the isotopes of chlorine (³⁵Cl and ³⁷Cl). The expected intensity ratio for two chlorine atoms is approximately 9:6:1.[7] |
| 178/180 | [M-NO]⁺ | Loss of Nitric Oxide | Fragmentation of nitroaromatic compounds often involves the loss of NO (30 Da). |
| 162/164 | [M-NO₂]⁺ | Loss of Nitrogen Dioxide | The loss of the nitro group (NO₂, 46 Da) is another common fragmentation pathway for nitroaromatic compounds. |
| 173/175 | [M-Cl]⁺ | Loss of a Chlorine Atom | Cleavage of a C-Cl bond is a likely fragmentation event. |
Experimental Protocol for Mass Spectrometry (EI-MS)
Sample Introduction:
-
A small amount of the solid sample is introduced into the ion source, typically via a direct insertion probe.
Ionization and Analysis:
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
A detector records the abundance of each ion, generating the mass spectrum.
Caption: Workflow for Mass Spectrometric Analysis (EI-MS).
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 4,6-dichloro-5-nitropyrimidin-2-amine. The presented NMR, IR, and MS data, derived from established spectroscopic principles and comparison with analogous structures, offer a solid foundation for the identification and structural verification of this important synthetic intermediate. The included experimental protocols provide a standardized approach for obtaining high-quality data. It is the author's hope that this guide will serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and synthetic organic chemistry, facilitating their work with this and related compounds.
References
-
UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). The solid state FT‐IR spectra of nitro compounds 1, 2 and 3. Retrieved from [Link]
-
ResearchGate. (n.d.). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. Retrieved from [Link]
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NIH. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]
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MDPI. (n.d.). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Investigation of equilibrium geometry and internal rotation in these simplest aromatic nitro compounds with one and three rotors by means of electron diffraction, spectroscopic, and quantum chemistry data. Retrieved from [Link]
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AIP Publishing. (2022, September 13). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Retrieved from [Link]
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Beyond Labz. (2021, December 21). Organic Synthesis - Mass Spectrometry. Retrieved from [Link]
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MDPI. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]
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SpectraBase. (n.d.). 4,6-Dichloro-5-methoxy-pyrimidine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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A Technical Guide to the Solubility of 4,6-dichloro-5-nitropyrimidin-2-amine in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding, determining, and optimizing the solubility of 4,6-dichloro-5-nitropyrimidin-2-amine in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It delves into the physicochemical principles governing solubility, offers detailed, field-proven experimental protocols for its determination, and discusses the critical role of solvent selection in downstream applications such as reaction chemistry, purification, and formulation. While specific experimental solubility data for this compound is not extensively published, this guide equips the user with the necessary theoretical knowledge and practical methodologies to generate reliable and reproducible solubility profiles.
Introduction: The Significance of 4,6-dichloro-5-nitropyrimidin-2-amine and its Solubility
4,6-dichloro-5-nitropyrimidin-2-amine is a substituted pyrimidine, a class of heterocyclic compounds of immense interest in medicinal chemistry and materials science.[1][2] The pyrimidine nucleus is a fundamental building block in various bioactive molecules, exhibiting a wide spectrum of biological activities.[2] The specific substitutions on the pyrimidine ring of the target compound—two chlorine atoms, a nitro group, and an amine group—create a unique electronic and steric profile that dictates its reactivity and intermolecular interactions.
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 4,6-dichloro-5-nitropyrimidin-2-amine is a critical physicochemical parameter.[3] It directly influences:
-
Reaction Kinetics: The rate and efficiency of chemical reactions are often dependent on the concentration of reactants in the solution phase.
-
Purification and Crystallization: The selection of an appropriate solvent system is paramount for achieving high purity and desired crystal morphology.
-
Formulation Development: For pharmaceutical applications, solubility in various excipients and solvent systems is a key determinant of bioavailability and drug delivery.[4]
-
Analytical Characterization: Accurate quantification and characterization often require the compound to be fully dissolved.
This guide will provide the foundational knowledge and practical steps to systematically investigate the solubility of 4,6-dichloro-5-nitropyrimidin-2-amine.
Physicochemical Properties and Their Influence on Solubility
Understanding the inherent properties of 4,6-dichloro-5-nitropyrimidin-2-amine is the first step in predicting its solubility behavior.
Table 1: Physicochemical Properties of 4,6-dichloro-5-nitropyrimidin-2-amine
| Property | Value | Source |
| Molecular Formula | C₄H₂Cl₂N₄O₂ | [5] |
| Molecular Weight | 208.99 g/mol | [5] |
| Appearance | Expected to be a solid | [6] |
| pKa | -7.48 ± 0.26 (Predicted for 4,6-dichloro-5-nitropyrimidine) | [7] |
| LogP | 1.2738 (Computed) | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 5 | [5] |
| TPSA (Topological Polar Surface Area) | 94.94 Ų | [5] |
The presence of an amine group provides a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the nitro group act as hydrogen bond acceptors.[5] The two chlorine atoms and the nitro group are electron-withdrawing, which influences the overall polarity and reactivity of the molecule. The computed LogP value of 1.2738 suggests a moderate lipophilicity.[5]
The principle of "like dissolves like" is a fundamental concept in predicting solubility. Therefore, it is anticipated that 4,6-dichloro-5-nitropyrimidin-2-amine will exhibit higher solubility in polar aprotic solvents that can engage in dipole-dipole interactions and potentially accept hydrogen bonds. Its solubility in nonpolar solvents is expected to be lower.
Experimental Determination of Solubility: A Step-by-Step Guide
The most reliable method for determining solubility is through experimental measurement. The equilibrium solubility method, also known as the thermodynamic solubility method, is considered the gold standard as it measures the true equilibrium concentration of a solute in a solvent at a given temperature.[4]
Materials and Equipment
-
4,6-dichloro-5-nitropyrimidin-2-amine (solid)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, N,N-dimethylformamide)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Experimental Workflow
The following diagram illustrates the workflow for determining the equilibrium solubility of 4,6-dichloro-5-nitropyrimidin-2-amine.
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Protocol
-
Preparation: To a series of vials, add a known volume (e.g., 1 mL) of each selected organic solvent. Add an excess amount of solid 4,6-dichloro-5-nitropyrimidin-2-amine to each vial, ensuring that a visible amount of undissolved solid remains.
-
Equilibration: Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. For a more complete separation, centrifuge the vials at a moderate speed.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. It is crucial to avoid disturbing the solid pellet at the bottom of the vial.
-
Filtration: Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining fine particles. This step is critical to prevent artificially high solubility readings.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry.[8][9] A calibration curve prepared with known concentrations of 4,6-dichloro-5-nitropyrimidin-2-amine is used to determine the concentration of the sample.
Data Presentation
The experimentally determined solubility data should be recorded in a clear and organized manner.
Table 2: Template for Recording Solubility Data of 4,6-dichloro-5-nitropyrimidin-2-amine
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Methanol | 25 | |||
| Ethanol | 25 | |||
| Acetone | 25 | |||
| Acetonitrile | 25 | |||
| Ethyl Acetate | 25 | |||
| Dichloromethane | 25 | |||
| Toluene | 25 | |||
| N,N-Dimethylformamide | 25 |
Analytical Methods for Quantification
The choice of analytical method is crucial for obtaining accurate solubility data.
-
High-Performance Liquid Chromatography (HPLC): This is often the preferred method due to its high sensitivity, selectivity, and accuracy.[10][11] A reversed-phase C18 column is typically suitable for a compound of this polarity. UV detection is appropriate given the presence of the chromophoric pyrimidine ring and nitro group.
-
UV-Vis Spectrophotometry: A simpler and more rapid method, but it is less specific than HPLC.[8] It is suitable for pure solutions where the solvent does not interfere with the absorbance of the analyte. A wavelength of maximum absorbance (λmax) for 4,6-dichloro-5-nitropyrimidin-2-amine should be determined.
Factors Influencing Solubility
Several factors can influence the solubility of 4,6-dichloro-5-nitropyrimidin-2-amine:
-
Solvent Polarity: As previously discussed, the polarity of the solvent relative to the solute is a primary determinant of solubility.
-
Temperature: The solubility of most solid compounds in organic solvents increases with temperature.[2] This relationship can be quantified by determining the thermodynamic parameters of dissolution, such as enthalpy and entropy.[1]
-
pH (in protic solvents): While the provided pKa is for a related compound, the amine group in 4,6-dichloro-5-nitropyrimidin-2-amine can be protonated in acidic conditions, which would significantly alter its solubility in protic solvents.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities.
Safety and Handling
4,6-dichloro-5-nitropyrimidin-2-amine and the organic solvents used for solubility determination require careful handling.
-
4,6-dichloro-5-nitropyrimidin-2-amine: This compound is classified as a skin, eye, and respiratory irritant.[12][13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[14] Work should be conducted in a well-ventilated area or a fume hood.[15]
-
Organic Solvents: Many organic solvents are flammable and have associated health risks. Refer to the Safety Data Sheet (SDS) for each solvent before use.[14]
The following diagram illustrates the logical relationship between compound properties, solvent choice, and the resulting solubility.
Caption: Factors Influencing Solubility.
Conclusion
This technical guide provides a comprehensive approach to understanding and determining the solubility of 4,6-dichloro-5-nitropyrimidin-2-amine in organic solvents. By combining a theoretical understanding of its physicochemical properties with rigorous experimental methodologies, researchers can generate the high-quality solubility data necessary to advance their work in drug discovery, process development, and materials science. The protocols and principles outlined herein are designed to be adaptable and serve as a foundation for systematic solubility studies.
References
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- Solubility and stability testing of novel pyrimidine deriv
- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.
- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
- Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents.
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- 5-Amino-4,6-dichloro-2-methylpyrimidine. Apollo Scientific.
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- 4,6-Dichloro-2-(propylthio)
- analytical methods.
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- 4,6-Dichloro-5-nitropyrimidine = 97 4316-93-2. Sigma-Aldrich.
- Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. mdpi.com.
- Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozon
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"stability and storage conditions for 4,6-dichloro-5-nitropyrimidin-2-amine"
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Guide to the Stability and Storage of 4,6-dichloro-5-nitropyrimidin-2-amine
Executive Summary
4,6-dichloro-5-nitropyrimidin-2-amine is a highly functionalized heterocyclic compound, serving as a critical building block in medicinal chemistry and drug discovery. Its utility is intrinsically linked to its purity and integrity, which can be compromised by chemical degradation. This guide provides a comprehensive analysis of the factors influencing the stability of this reagent. We will delve into its inherent chemical liabilities, predict potential degradation pathways based on first principles, establish optimal storage and handling conditions, and propose robust methodologies for its stability assessment. This document is intended to equip researchers with the necessary knowledge to ensure the long-term viability and reliability of 4,6-dichloro-5-nitropyrimidin-2-amine in their research and development endeavors.
Chemical Profile and Inherent Stability
Understanding the stability of a molecule begins with a thorough analysis of its structure. The pyrimidine core is adorned with functional groups that dictate its reactivity: two chloro substituents, a nitro group, and an amine group.
Caption: Chemical structure and key properties of the title compound.
The molecule's stability is governed by the interplay of these groups:
-
Electron-Withdrawing Effects: The pyrimidine ring, inherently electron-deficient, is further deactivated by the potent electron-withdrawing nitro group and the two chloro atoms. This electronic arrangement significantly activates the chlorine atoms at the C4 and C6 positions, making them excellent leaving groups susceptible to nucleophilic aromatic substitution (SNAr).
-
Amino Group Influence: The amine group at the C2 position is an electron-donating group. While it can partially counteract the electron deficiency of the ring, its primary role in stability relates to its potential as a site for oxidative degradation.
-
Reactivity Hotspots: The primary points of potential degradation are the C-Cl bonds, which are prone to hydrolysis, and the C-NO₂ and N-H bonds, which can be susceptible to photolytic and oxidative cleavage, respectively.
Predicted Degradation Pathways
The structural features of 4,6-dichloro-5-nitropyrimidin-2-amine suggest several potential pathways for degradation. Proactive identification of these pathways is crucial for developing appropriate storage conditions and stability-indicating analytical methods.
Caption: Predicted degradation pathways under common stress factors.
A. Hydrolytic Degradation: The most significant liability for this compound is its sensitivity to moisture. The activated chlorine atoms can be displaced by water molecules, leading to the formation of hydroxy-pyrimidine derivatives. This reaction is often catalyzed by acidic or basic conditions. The general advice for related halogenated pyrimidines is to store them in a dry environment, often under an inert atmosphere, to prevent this degradation.[1][2]
B. Oxidative Degradation: The presence of an amino group introduces a vulnerability to oxidation.[3][4] Strong oxidizing agents must be avoided during storage and handling.[5][6] Atmospheric oxygen can also contribute to slow degradation over time, particularly if catalyzed by trace metals or light. Degradation products may include colored impurities resulting from the formation of nitroso or imine species.
C. Photodegradation: Aromatic nitro compounds are frequently sensitive to light. Absorption of UV or even high-energy visible light can promote the molecule to an excited state, leading to bond cleavage, such as denitration or complex ring rearrangements. Therefore, protection from light is a critical storage parameter.
Recommended Storage and Handling Protocols
Based on the chemical nature of the compound and information from suppliers of analogous materials, a multi-faceted approach to storage is required to ensure its long-term stability.
Table 1: Recommended Storage Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Temperature | 2-8°C[7] | Reduces the rate of all potential chemical degradation reactions. Avoids freezing, which can introduce moisture through condensation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, directly inhibiting oxidative and hydrolytic degradation.[1][2] |
| Moisture | Store in a desiccated environment. Keep container tightly closed.[5][8] | Prevents hydrolysis of the activated chloro groups, which is a primary degradation pathway. |
| Light | Protect from light; store in an amber vial or in the dark. | Prevents photolytic degradation associated with the nitroaromatic system. |
| Incompatibilities | Strong oxidizing agents[5][6], strong acids, and strong bases. | Avoids rapid chemical decomposition through oxidation or catalyzed hydrolysis. |
Handling Precautions: This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[5][9]
-
Ventilation: Always handle in a well-ventilated area or a chemical fume hood.[5][10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[5]
-
Dispensing: Allow the container to equilibrate to room temperature before opening to prevent moisture condensation onto the cold solid. Handle the dispensing process under an inert atmosphere (e.g., in a glove box) for maximum protection.
Framework for Experimental Stability Assessment
To empirically validate the predicted instabilities and define a re-test date, a systematic stability study is essential. This involves a forced degradation study followed by a long-term stability trial.
Caption: Workflow for a comprehensive stability assessment program.
A. Forced Degradation (Stress Testing) Protocol
Objective: To rapidly identify likely degradation products and establish the specificity of the analytical method.
-
Preparation: Prepare stock solutions of 4,6-dichloro-5-nitropyrimidin-2-amine in an appropriate solvent (e.g., Acetonitrile/Water).
-
Acidic Hydrolysis: Add 0.1 M HCl to a stock solution and heat at 60°C for 24-48 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH to a stock solution and hold at room temperature for 4-8 hours. (Base-catalyzed hydrolysis is expected to be much faster).
-
Oxidation: Add 3% H₂O₂ to a stock solution and hold at room temperature for 24 hours, protected from light.
-
Thermal Stress: Store the solid compound in an oven at 70°C for 1 week. Also, heat a stock solution at 60°C.
-
Photolytic Stress: Expose the solid compound and a stock solution to a calibrated light source (ICH Option 2: >1.2 million lux hours and >200 W·h/m²).
-
Analysis: Analyze all stressed samples, along with a control sample, using a high-performance liquid chromatography (HPLC) system with a photodiode array (PDA) and mass spectrometric (MS) detector to separate and identify the parent compound and any new peaks.
B. Long-Term Stability Protocol
Objective: To determine the re-test date or shelf life under recommended storage conditions.
-
Packaging: Package multiple aliquots of a single, homogenous batch of the compound in amber glass vials with tightly sealed caps, purged with argon.
-
Storage: Place the vials in a controlled chamber at the recommended condition (e.g., 5°C ± 3°C).
-
Timepoints: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Testing: At each time point, remove a vial and analyze its contents for purity (by HPLC), appearance, and any other relevant quality attributes.
-
Data Analysis: Plot the purity of the compound versus time. The re-test date is typically defined as the point at which the purity drops below a pre-defined specification (e.g., 95%).
Conclusion
The stability of 4,6-dichloro-5-nitropyrimidin-2-amine is a critical parameter that underpins its successful use in scientific research. Its chemical structure renders it particularly susceptible to hydrolytic degradation from moisture and, to a lesser extent, oxidative and photolytic degradation. Adherence to stringent storage conditions—specifically, cold (2-8°C), dry, dark, and under an inert atmosphere—is paramount to preserving its chemical integrity. The implementation of systematic stability studies, as outlined in this guide, provides an empirical foundation for quality control and ensures that researchers are utilizing material of known purity, thereby enhancing the reliability and reproducibility of their scientific outcomes.
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The Synthetic Chemist's Compass: A Technical Guide to 4,6-Dichloro-5-nitropyrimidin-2-amine as a Versatile Building Block
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Unassuming Power of a Polysubstituted Pyrimidine
In the vast landscape of organic synthesis, certain molecules emerge as unassuming yet powerful linchpins, enabling the construction of complex and biologically significant structures. 4,6-Dichloro-5-nitropyrimidin-2-amine is one such entity. Its carefully orchestrated arrangement of reactive sites—two electrophilic carbons bearing chlorine leaving groups, a reducible nitro group, and a nucleophilic amino group—renders it a highly versatile and strategically valuable building block. This guide, intended for the discerning eye of researchers and drug development professionals, delves into the core chemical principles of this reagent, moving beyond mere procedural descriptions to illuminate the causality behind its synthetic utility. We will explore its synthesis, dissect its reactivity, and showcase its proven applications, particularly in the realm of medicinal chemistry, providing a comprehensive E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) framework for its deployment in the laboratory.
Physicochemical Properties and Safety Profile
Before embarking on the synthetic journey, a thorough understanding of the physical and chemical characteristics of 4,6-dichloro-5-nitropyrimidin-2-amine is paramount.
Table 1: Physicochemical Properties of 4,6-Dichloro-5-nitropyrimidin-2-amine [1]
| Property | Value |
| CAS Number | 134716-82-8 |
| Molecular Formula | C₄H₂Cl₂N₄O₂ |
| Molecular Weight | 208.99 g/mol |
| Appearance | Pale yellow to off-white solid |
| Purity | Typically ≥95% |
Spectroscopic Characterization (Predicted)
While a publicly available, experimentally verified ¹H and ¹³C NMR spectrum for 4,6-dichloro-5-nitropyrimidin-2-amine is not readily found in the literature, we can predict the expected chemical shifts based on the electronic environment of the molecule and data from closely related analogs.[2]
Table 2: Predicted ¹H and ¹³C NMR Data for 4,6-Dichloro-5-nitropyrimidin-2-amine
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |
| ¹H | ~7.5 - 8.5 | Broad Singlet | The chemical shift of the -NH₂ protons can vary significantly with solvent and concentration. |
| ¹³C | ~160 - 165 | Singlet | C2 (bearing the amino group). |
| ~155 - 160 | Singlet | C4 and C6 (bearing the chloro groups). | |
| ~120 - 125 | Singlet | C5 (bearing the nitro group). |
Safety and Handling
4,6-Dichloro-5-nitropyrimidin-2-amine is a chemical reagent that requires careful handling in a laboratory setting.
-
Hazard Identification: It is classified as harmful if swallowed and causes skin and serious eye irritation.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Synthesis of the Core Building Block
The preparation of 4,6-dichloro-5-nitropyrimidin-2-amine is a multi-step process that requires careful control of reaction conditions. One common route begins with the nitration of 2-amino-4,6-dihydroxypyrimidine, followed by chlorination.
Synthetic Pathway Overview
Caption: General synthetic scheme for 4,6-dichloro-5-nitropyrimidin-2-amine.
Detailed Experimental Protocol: Synthesis of 4,6-Dichloro-5-nitropyrimidin-2-amine
This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.
Step 1: Nitration of 2-Amino-4,6-dihydroxypyrimidine
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, cautiously add 2-amino-4,6-dihydroxypyrimidine to a mixture of concentrated sulfuric acid and fuming nitric acid.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry to afford 2-amino-4,6-dihydroxy-5-nitropyrimidine.
Step 2: Chlorination of 2-Amino-4,6-dihydroxy-5-nitropyrimidine
-
To a flask containing phosphorus oxychloride (POCl₃), add the 2-amino-4,6-dihydroxy-5-nitropyrimidine from the previous step.
-
Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to facilitate the reaction.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) while keeping the temperature low.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 4,6-dichloro-5-nitropyrimidin-2-amine.
Reactivity and Strategic Transformations
The synthetic utility of 4,6-dichloro-5-nitropyrimidin-2-amine stems from the distinct reactivity of its functional groups. The electron-deficient pyrimidine ring, further activated by the nitro group, makes the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution (SₙAr).
Nucleophilic Aromatic Substitution (SₙAr)
The two chlorine atoms at the C4 and C6 positions are excellent leaving groups in SₙAr reactions. The high electrophilicity of these positions allows for the facile introduction of a wide range of nucleophiles.
Caption: Generalized mechanism for SₙAr on the pyrimidine core.
3.1.1. Regioselectivity in Sequential Substitutions
While the C4 and C6 positions are electronically equivalent in the starting material, the introduction of the first substituent can influence the reactivity of the remaining chlorine atom. This allows for the potential for sequential, regioselective substitutions to build molecular complexity.
-
First Substitution: The first nucleophilic attack occurs at either the C4 or C6 position. With a stoichiometric amount of the nucleophile, mono-substitution is typically achieved.
-
Second Substitution: The electronic nature of the first substituent dictates the reactivity of the second substitution. An electron-donating group introduced in the first step will slightly deactivate the ring towards further substitution, potentially requiring more forcing conditions for the second displacement. Conversely, an electron-withdrawing substituent may facilitate the second substitution.
3.1.2. Scope of Nucleophiles
A wide variety of nucleophiles can be employed in SₙAr reactions with 4,6-dichloro-5-nitropyrimidin-2-amine.
Table 3: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile Type | Example Nucleophile | Typical Conditions | Product Type |
| Nitrogen | Primary/Secondary Amines | Base (e.g., Et₃N, DIPEA), Solvent (e.g., EtOH, THF), rt to reflux | 4- or 6-amino substituted pyrimidines |
| Oxygen | Alkoxides (e.g., NaOMe) | Alcohol solvent, rt | 4- or 6-alkoxy substituted pyrimidines |
| Sulfur | Thiols (e.g., RSH) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 4- or 6-thioether substituted pyrimidines |
Reduction of the Nitro Group
The nitro group at the C5 position is a key functional handle that can be readily reduced to an amino group. This transformation is pivotal, as the resulting 2,5-diaminopyrimidine is a direct precursor to purine ring systems.
Common Reducing Agents:
-
Catalytic Hydrogenation: H₂, Pd/C in a solvent like ethanol or ethyl acetate. This is a clean and efficient method.
-
Metal/Acid Systems: Fe/AcOH, SnCl₂/HCl. These are classic and reliable methods for nitro group reduction.
Caption: Reduction of the nitro group to form a key diamine intermediate.
Applications in the Synthesis of Bioactive Molecules
The true power of 4,6-dichloro-5-nitropyrimidin-2-amine is realized in its application as a scaffold for the synthesis of biologically active molecules, most notably in the development of kinase inhibitors for cancer therapy.
Synthesis of Purine Analogs and Kinase Inhibitors
The sequential SₙAr reactions followed by nitro group reduction and subsequent cyclization provide a convergent and versatile route to a wide array of substituted purines. Many kinase inhibitors feature a purine or a related heterocyclic core that mimics the adenine portion of ATP, enabling them to bind to the ATP-binding site of kinases.
General Synthetic Strategy for Purine-Based Kinase Inhibitors:
Caption: A strategic workflow for the synthesis of purine analogs from 4,6-dichloro-5-nitropyrimidin-2-amine.
This modular approach allows for the systematic variation of substituents at what will become the C2 and C6 positions of the purine ring, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, this building block has been instrumental in the development of inhibitors for kinases such as Aurora kinases, which are crucial regulators of cell division and are often dysregulated in cancer.
Application in Antiviral and Other Anticancer Agents
Beyond kinase inhibitors, the versatile reactivity of 4,6-dichloro-5-nitropyrimidin-2-amine has been leveraged in the synthesis of other classes of bioactive compounds. The pyrimidine core is a well-established pharmacophore in antiviral and anticancer drug discovery.[4][5] The ability to introduce diverse functionality around this core makes it a valuable starting point for the development of novel therapeutic agents targeting a range of biological pathways.
Conclusion: A Cornerstone for Chemical Innovation
4,6-Dichloro-5-nitropyrimidin-2-amine is more than just a chemical reagent; it is a testament to the power of strategic functional group placement in enabling complex molecular design. Its predictable yet versatile reactivity provides a robust platform for the construction of diverse and medicinally relevant heterocyclic scaffolds. For the synthetic chemist, it is a compass pointing towards a multitude of synthetic possibilities. For the drug discovery professional, it is a key that unlocks the door to novel therapeutic interventions. By understanding the fundamental principles that govern its reactivity, researchers can continue to harness the power of this unassuming building block to drive innovation in organic synthesis and medicinal chemistry for years to come.
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SpectraBase. 2,4-Dichloropyrimidine - Optional[13C NMR] - Chemical Shifts. [Link]
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PubChem. 4,6-Dichloro-5-nitropyrimidine. [Link]
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ResearchGate. Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. [Link]
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MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
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PubChem. 4,6-Dichloro-2-methylpyrimidin-5-amine. [Link]
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Oregon State University. 13C NMR Chemical Shift Table. [Link]
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ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. [Link]
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ResearchGate. 5-Substituted 2-amino-4, 6-dihydroxypyrimidines and 2-amino-4, 6-dichloropyrimidines: Synthesis and inhibitory effects on immune-activated nitric oxide production. [Link]
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PubMed. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. [Link]
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ResearchGate. (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
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ResearchGate. Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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NIH. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]
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PubMed. Sequential Nucleophilic Substitution of Phosphorus Trichloride with Alcohols in a Continuous-Flow Reactor and Consideration of a Mechanism for Reduced Over-reaction through the Addition of Imidazole. [Link]
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RSC Publishing. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. [Link]
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ResearchGate. Sequential Nucleophilic Substitution of Phosphorus Trichloride with Alcohols in a Continuous‐Flow Reactor and Consideration of a Mechanism for Reduced Over‐reaction through the Addition of Imidazole. [Link]
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MDPI. N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. [Link]
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PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. [Link]
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ResearchGate. Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds. [Link]
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NIH. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. [Link]
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PubMed. Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds. [Link]
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MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]
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NIH. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. [Link]
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ResearchGate. Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. [Link]
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The Differential Reactivity of Chloro Groups in 4,6-dichloro-5-nitropyrimidin-2-amine: A Technical Guide for Synthetic Strategy
Abstract
This technical guide provides an in-depth analysis of the reactivity of the chloro groups in 4,6-dichloro-5-nitropyrimidin-2-amine, a key heterocyclic building block in medicinal chemistry and drug development. The pyrimidine core, rendered highly electrophilic by two nitrogen atoms, two chloro substituents, and a potent nitro group, is primed for nucleophilic aromatic substitution (SNAr). This document elucidates the electronic and steric factors that govern the sequential displacement of the C4 and C6 chloro groups, offering field-proven insights into achieving selective mono- and di-substitution. We will explore the underlying reaction mechanisms, provide detailed experimental protocols for controlled functionalization, and present quantitative data to guide synthetic design. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced reactivity of this versatile scaffold.
Introduction: The Strategic Importance of a Highly Activated Pyrimidine Scaffold
The 2-amino-4,6-dichloro-5-nitropyrimidine scaffold is of significant interest in the synthesis of biologically active molecules, including inactivators of the DNA repair protein O6-alkylguanine-DNA-alkyltransferase (MGMT)[1]. The inherent reactivity of this molecule is dictated by the confluence of several electronic features. The pyrimidine ring itself is electron-deficient. This effect is amplified by the strong electron-withdrawing inductive effects of the two chlorine atoms and the powerful resonance and inductive withdrawing capabilities of the nitro group at the C5 position. Conversely, the amino group at C2 exerts an electron-donating effect through resonance, which modulates the overall reactivity and can influence the regioselectivity of sequential substitutions.
The C4 and C6 positions are electronically equivalent in the starting material, meaning the initial nucleophilic attack can occur at either position with equal probability. However, the introduction of the first substituent breaks this symmetry, and the nature of that substituent—whether electron-donating or electron-withdrawing—critically influences the reactivity of the remaining chloro group. Understanding and controlling this sequential substitution is paramount for the strategic construction of complex molecular architectures.
The Mechanism of Activation: Nucleophilic Aromatic Substitution (SNAr)
The displacement of the chloro groups on 4,6-dichloro-5-nitropyrimidin-2-amine proceeds via a classical two-step addition-elimination mechanism, known as the Nucleophilic Aromatic Substitution (SNAr) reaction.
-
Nucleophilic Attack: A nucleophile attacks one of the electrophilic carbon atoms at either the C4 or C6 position. This attack forms a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The stability of this intermediate is the kinetic linchpin of the reaction.
-
Chloride Elimination: The aromaticity of the pyrimidine ring is restored through the expulsion of a chloride ion, a good leaving group, to yield the substituted product.
The presence of the 5-nitro group is crucial for the facility of this reaction. It provides substantial stabilization to the Meisenheimer complex by delocalizing the negative charge through resonance, thereby lowering the activation energy of the reaction.
Caption: Generalized SNAr mechanism on the pyrimidine core.
Controlling Reactivity: A Tale of Two Chloro Groups
While the initial mono-substitution is straightforward due to the symmetry of the starting material, the subsequent di-substitution requires careful consideration of reaction conditions and the nature of the incoming nucleophiles. The electronic properties of the first substituent dictate the reactivity of the second chloro group.
Selective Mono-substitution
Achieving mono-substitution is generally accomplished by using a stoichiometric amount (typically 1.0 to 1.2 equivalents) of the nucleophile under mild conditions. The first substitution deactivates the ring towards further substitution, making the second displacement require more forcing conditions.
A study by Gómez et al. on the related 4,6-dichloro-5-nitropyrimidine demonstrated that the first substitution with an alkoxy group is a well-controlled reaction, as a second substitution does not proceed under mild conditions[2][3][4]. This principle allows for the isolation of mono-alkoxylated intermediates, which can then be subjected to a second, different nucleophile.
Sequential Di-substitution: The Influence of the First Substituent
The introduction of the first nucleophile at C4 (or C6) alters the electronic landscape of the pyrimidine ring, influencing the reactivity of the remaining chloro group at C6 (or C4).
-
Electron-Donating Groups (e.g., -NHR, -OR): An electron-donating group introduced at C4 will increase the electron density of the ring, making the remaining chloro group at C6 less electrophilic and therefore less reactive towards a second nucleophilic attack. Consequently, harsher conditions (e.g., higher temperatures, stronger bases) are often required for di-substitution.
-
Electron-Withdrawing Groups (e.g., -SR, -SO2R): Conversely, an electron-withdrawing group at C4 will further decrease the electron density of the ring, potentially activating the C6 chloro group for a second substitution.
A fascinating example of differential reactivity was observed in the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines. Under mild conditions, the reaction preferentially yielded the di-aminated product, where the second amine displaced the alkoxy group rather than the second chloro group on the parent dichloronitropyrimidine[2][3][4]. This suggests that in this specific system, the alkoxy group becomes a better leaving group than the chloro group after the first amination, a counterintuitive but synthetically valuable observation.
Experimental Protocols and Data
The following protocols are designed to be self-validating systems, providing a robust starting point for the selective functionalization of 4,6-dichloro-5-nitropyrimidin-2-amine.
Protocol 1: Selective Mono-amination and Concurrent Alkoxylation
This protocol is adapted from the work of Trilleras et al. on the closely related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde and demonstrates the competition between amine and alkoxide nucleophiles under basic conditions[5][6].
Objective: To synthesize a 4-amino-6-alkoxy-5-nitropyrimidin-2-amine derivative.
Workflow Diagram:
Caption: Workflow for mono-amination and concurrent alkoxylation.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine 4,6-dichloro-5-nitropyrimidin-2-amine (1.0 mmol) and the desired amine nucleophile (e.g., indoline, 1.0 mmol) in ethanol or methanol (5.0 mL).
-
Base Addition: To this mixture, add solid sodium hydroxide (0.2 g, 5.0 mmol).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 1 hour.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Isolation: Upon completion, the solid product that precipitates is isolated by filtration.
-
Purification: Recrystallize the solid from ethanol to obtain the purified 4-amino-6-alkoxy-substituted product.
Rationale: In this protocol, the alcohol solvent (methanol or ethanol) can act as a nucleophile in the presence of a strong base like NaOH, which generates the corresponding alkoxide in situ. This creates a competitive environment between the amine (a soft nucleophile) and the alkoxide (a hard nucleophile). The outcome demonstrates that both amination at one position and alkoxylation at the other can occur under these conditions[5][6].
Protocol 2: Selective Mono-amination under Anhydrous Conditions
To favor selective mono-amination without competing alkoxylation, the reaction should be carried out under anhydrous conditions using a non-nucleophilic base.
Objective: To synthesize a 4-amino-6-chloro-5-nitropyrimidin-2-amine derivative.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (N2 or Ar), dissolve 4,6-dichloro-5-nitropyrimidin-2-amine (1.0 mmol) in an anhydrous aprotic solvent (e.g., DMF or THF, 5 mL).
-
Reagent Addition: Add the desired primary or secondary amine (1.1 mmol) followed by a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 mmol).
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 1-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes representative yields for nucleophilic substitution reactions on analogous dichloropyrimidine systems, providing a guideline for expected outcomes.
| Starting Material | Nucleophile | Product Type | Reaction Conditions | Yield (%) | Reference |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline/MeOH | 4-Amino-6-methoxy | NaOH, MeOH, RT, 1h | 60 | [5] |
| 4,6-Dichloro-5-nitropyrimidine | Prop-2-yn-1-ol | 4-Alkoxy-6-chloro | DBU, THF, 0°C | 51 | [3] |
| 4,6-Dichloro-5-nitropyrimidine | Benzyl alcohol | 4-Alkoxy-6-chloro | DBU, THF, 0°C | 47 | [3] |
| 4-(prop-2-ynyloxy)-6-chloro-5-nitropyrimidine | Benzylamine (2 eq.) | 4,6-Di(benzylamino) | TEA, DCM, RT | 82 | [3] |
Conclusion and Future Outlook
The reactivity of the chloro groups in 4,6-dichloro-5-nitropyrimidin-2-amine is a nuanced interplay of activating and deactivating electronic effects. The highly electrophilic nature of the C4 and C6 positions, driven by the pyrimidine nitrogens and the C5 nitro group, facilitates facile SNAr reactions. While the initial mono-substitution is non-selective due to molecular symmetry, the introduction of the first nucleophile breaks this equivalence and dictates the conditions required for subsequent functionalization.
By carefully selecting nucleophiles and controlling reaction conditions—particularly stoichiometry, temperature, solvent, and base—researchers can achieve highly selective mono- or di-substitution. The surprising reactivity pattern wherein an alkoxy group can become a more facile leaving group than a chloro group in sequential aminations highlights the importance of empirical validation and mechanistic investigation. The protocols and data presented in this guide offer a solid, field-tested foundation for the strategic and efficient synthesis of novel, highly functionalized pyrimidine derivatives for applications in drug discovery and materials science.
References
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Trilleras, J., Perez, A., & Quiroga, J. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1463. [Link]
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Trilleras, J., Perez, A., & Quiroga, J. (2022). (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. [Link]
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Gómez, L. C., Lorente-Macias, A., Pineda de las Infantas y Villatoro, M. J., Garzón-Ruiz, A., & Diaz-Mochon, J. J. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. New Journal of Chemistry. [Link]
-
Arris, C. E., et al. (2000). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. Request PDF on ResearchGate. [Link]
-
Gómez, L. C., et al. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over - ChemRxiv. ChemRxiv. [Link]
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Zapata-Linares, J. P., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry. [Link]
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Wu, J., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
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Quantum Mechanics, Inc. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]
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Gómez, L. C., et al. (2023). (PDF) Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Chlorine Aminolysis in Nitro-Activated Pyrimidines. ResearchGate. [Link]
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"electron-withdrawing effects of the nitro group in 4,6-dichloro-5-nitropyrimidin-2-amine"
An In-Depth Technical Guide to the Electron-Withdrawing Effects of the Nitro Group in 4,6-dichloro-5-nitropyrimidin-2-amine
Abstract
4,6-dichloro-5-nitropyrimidin-2-amine is a pivotal precursor in contemporary drug discovery, valued for its highly tunable reactivity. The chemical behavior of this scaffold is fundamentally governed by a powerful interplay of electronic effects, dominated by the 5-nitro substituent. This technical guide provides a comprehensive analysis of the potent electron-withdrawing properties of the nitro group in this specific molecular context. We will dissect the synergistic inductive and resonance effects that profoundly activate the pyrimidine core towards nucleophilic aromatic substitution (SNAr), explore the resulting spectroscopic signatures, and detail the implications for synthetic strategy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper mechanistic understanding of this versatile building block.
The Electronic Architecture: A Confluence of Electron-Deficiency
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which exert a significant inductive pull on the ring's π-electron system.[1][2] This baseline electrophilicity is dramatically amplified in 4,6-dichloro-5-nitropyrimidin-2-amine by the cumulative electron-withdrawing power of three distinct substituents: two chlorine atoms and, most importantly, a nitro group.
The Dominant Influence of the Nitro Group
The nitro group (NO₂) is a classic and powerful electron-withdrawing group, operating through two distinct mechanisms:[3][4]
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group creates a strong dipole, pulling electron density away from the C5 carbon to which it is attached. This effect is transmitted through the sigma bonds of the ring.[4]
-
Resonance Effect (-R): The nitro group can actively participate in resonance, delocalizing the π-electrons of the pyrimidine ring onto its oxygen atoms. This delocalization creates regions of significant positive charge (electron deficiency) on the ring, particularly at the ortho (C4, C6) and para (C2) positions relative to the nitro group.[3][4]
The formal positive charge on the nitrogen atom of the nitro group makes it an exceptionally potent resonance-withdrawing substituent.[5] This effect is the primary driver behind the molecule's heightened reactivity.
Caption: Resonance delocalization of π-electrons by the nitro group.
Synergistic Activation for Nucleophilic Attack
The electron-withdrawing effects of the two ring nitrogens, two chloro groups, and the 5-nitro group converge to make the C4 and C6 positions exceptionally electrophilic. This renders the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[2][6] SNAr reactions are characteristic of electron-poor aromatic systems and are strongly promoted by electron-withdrawing groups positioned ortho or para to the leaving group.[7][8][9] In this molecule, the nitro group is ortho to both chlorine atoms, providing maximal activation.
Implications for Chemical Reactivity: The SNAr Mechanism
The primary mode of reactivity for 4,6-dichloro-5-nitropyrimidin-2-amine is the sequential displacement of its two chlorine atoms by nucleophiles. This proceeds via the canonical two-step addition-elimination SNAr mechanism.[8][10]
-
Nucleophilic Addition: A nucleophile attacks the electron-deficient C4 or C6 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][9]
-
Elimination of Leaving Group: The aromaticity of the pyrimidine ring is restored through the expulsion of the chloride ion, a good leaving group, to yield the final substituted product.
The stability of the Meisenheimer complex is the kinetic linchpin of the reaction. The strong resonance and inductive effects of the nitro group, in concert with the ring nitrogens, are crucial for stabilizing the negative charge of this intermediate, thereby lowering the activation energy of the reaction.[9][10]
Caption: The Addition-Elimination (SNAr) mechanism workflow.
This high degree of activation allows for the substitution of the chlorine atoms under relatively mild conditions, even with moderate nucleophiles like alcohols and primary amines.[11][12] It is noteworthy that after the first substitution, the electronic nature of the introduced nucleophile can modulate the reactivity of the second chlorine atom.
Spectroscopic and Physicochemical Consequences
The profound electronic effects of the nitro group are directly observable through various analytical techniques and have a measurable impact on the molecule's physical properties.
Spectroscopic Signatures
While a dedicated spectrum for 2-amino-4,6-dichloro-5-nitropyrimidine is not publicly available, its characteristics can be reliably predicted based on data from analogous compounds.[13][14]
| Spectroscopic Data | Expected Observation | Justification |
| ¹H-NMR | The -NH₂ protons would appear as a broad singlet significantly downfield (δ > 7.5 ppm).[14] | The strong electron-withdrawing environment deshields the amino protons, shifting their resonance to a lower field. |
| ¹³C-NMR | The C4 and C6 carbons would exhibit resonances at a low field (δ ≈ 160 ppm), while the C5 carbon attached to the nitro group would be further downfield.[14] | The carbons bonded to the electronegative chlorine and nitro groups are highly deshielded. |
| FT-IR | Strong asymmetric and symmetric stretching bands for the NO₂ group would be prominent around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. | These are characteristic vibrational frequencies for aromatic nitro compounds. The C-Cl stretches would appear in the 850-550 cm⁻¹ region. |
Table 1: Predicted Spectroscopic Data and Rationale.
Acidity of the Amino Group
The electron-withdrawing environment significantly impacts the pKa of the 2-amino group. Both the ring nitrogens and the 5-nitro group act to increase the acidity (lower the pKa) of the N-H protons compared to a simple aminopyrimidine or aniline.[15][16] This is because the electron-withdrawing groups stabilize the conjugate base (amide anion) formed upon deprotonation. This increased acidity can be a critical factor in its reactivity and biological interactions.
Experimental Protocol: Representative SNAr Amination
This protocol describes a general, self-validating procedure for the mono-amination of 4,6-dichloro-5-nitropyrimidin-2-amine, a common step in the synthesis of kinase inhibitors and other pharmacologically active molecules. The choice of a high-boiling polar aprotic solvent (DMF) facilitates the reaction by solvating the reactants, while the inorganic base acts as a scavenger for the HCl generated.
Objective: To synthesize a 4-alkylamino-6-chloro-5-nitropyrimidin-2-amine derivative.
Materials:
-
4,6-dichloro-5-nitropyrimidin-2-amine (1.0 mmol)
-
Primary or secondary amine of choice (1.0-1.2 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (4.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (2-4 mL)
-
Reaction vial with a screw cap and magnetic stirrer
-
Standard work-up and purification reagents (Ethyl Acetate, Brine) and equipment (TLC, column chromatography).
Procedure:
-
Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stirrer, add 4,6-dichloro-5-nitropyrimidin-2-amine (1.0 mmol) and anhydrous potassium carbonate (4.0 mmol).
-
Solvent and Nucleophile Addition: Add anhydrous DMF (2-4 mL) to the vial, followed by the dropwise addition of the desired amine (1.0-1.2 mmol).
-
Causality Insight: Using a slight excess of the amine can ensure the complete consumption of the starting material but is often not necessary due to the high reactivity of the substrate.
-
-
Reaction Execution: Seal the vial tightly and heat the reaction mixture to the desired temperature (typically 80-140 °C, depending on the nucleophilicity of the amine). Stir the mixture vigorously.[6]
-
Self-Validation: The progress of the reaction must be monitored by Thin-Layer Chromatography (TLC). A successful reaction will show the consumption of the starting pyrimidine and the appearance of a new, typically less polar, product spot.
-
-
Work-up: After the reaction is complete (as indicated by TLC, usually 12-24 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine to remove DMF and K₂CO₃.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure mono-aminated product.
Caption: Experimental workflow for the SNAr amination reaction.
Conclusion
The 5-nitro group is the master controller of reactivity in the 4,6-dichloro-5-nitropyrimidin-2-amine scaffold. Its potent and synergistic electron-withdrawing effects, acting through both induction and resonance, create a highly electron-deficient pyrimidine core. This electronic architecture profoundly activates the C4 and C6 positions, facilitating efficient nucleophilic aromatic substitution reactions under accessible conditions. A thorough understanding of these fundamental principles is essential for any scientist leveraging this versatile building block for the rational design and synthesis of novel therapeutic agents.
References
- Benchchem. A Spectroscopic Showdown: Unmasking the Structural Nuances of Nitropyrimidinone Isomers. Benchchem.
- ResearchGate. General reaction of pyrimidine ring 23 and 29-32, singly activated... ResearchGate.
- ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv.
- National Institutes of Health. A Walk through Recent Nitro Chemistry Advances. PMC.
- ResearchGate. Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. ResearchGate.
- ResearchGate. Amino group acidity in aminopyridines and aminopyrimidines. ResearchGate.
- National Institutes of Health. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. NIH.
- Chemistry Steps. Nucleophilic Aromatic Substitution. Chemistry Steps.
- Wikipedia. Nucleophilic aromatic substitution. Wikipedia.
- Royal Society of Chemistry. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. RSC Publishing.
- Canadian Science Publishing. Amino group acidity in aminopyridines and aminopyrimidines. Canadian Science Publishing.
- National Institutes of Health. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed.
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- National Institutes of Health. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
- Dalal Institute. Aromatic Nucleophilic Substitution. Dalal Institute.
- ResearchGate. Structural, Spectroscopic Characterization and Docking Study of 4-Amino-3-Nitropyridine with Experimental Technique and Quantum Chemical Calculations. ResearchGate.
- Google Patents. Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine. Google Patents.
- Benchchem. Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution. Benchchem.
- Royal Society of Chemistry. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
- Benchchem. Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. Benchchem.
- YouTube. Why nitro group is electron withdrawing?. YouTube.
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- National Institutes of Health. On the Nucleophilic Reactivity of 4,6-Dichloro-5-nitrobenzofuroxan with Some Aliphatic and Aromatic Amines. PubMed.
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A Technical Guide to the Biological Activities of 4,6-dichloro-5-nitropyrimidin-2-amine Derivatives: A Privileged Scaffold in Drug Discovery
Abstract The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. Within this class, derivatives of 4,6-dichloro-5-nitropyrimidin-2-amine represent a particularly versatile and reactive scaffold for drug discovery. The presence of two chlorine atoms at the C4 and C6 positions, activated by a potent electron-withdrawing nitro group at C5, renders the molecule highly susceptible to nucleophilic aromatic substitution. This reactivity allows for the systematic introduction of diverse functional groups, leading to the generation of large chemical libraries with a wide spectrum of potential biological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and structure-activity relationships of these derivatives, with a focus on their demonstrated potential in anticancer, anti-inflammatory, and antimicrobial applications. Detailed experimental protocols and mechanistic insights are provided for researchers, scientists, and drug development professionals engaged in the exploration of novel pyrimidine-based therapeutics.
Introduction: The Pyrimidine Scaffold in Medicinal Chemistry
The Enduring Significance of the Pyrimidine Core
The pyrimidine ring system is a fundamental heterocyclic scaffold in the design of biologically active molecules. Its derivatives are integral to numerous approved drugs, spanning a wide array of therapeutic areas including antibacterial (e.g., Sulfadiazine, Trimethoprim), antiviral (e.g., Zidovudine), and anticancer treatments (e.g., 5-Fluorouracil).[1] The ability of the pyrimidine core to engage in various biological interactions, coupled with its synthetic tractability, makes it a privileged structure in modern drug discovery programs.[2]
Focus on the 4,6-dichloro-5-nitropyrimidin-2-amine Framework: A Versatile Precursor
The 4,6-dichloro-5-nitropyrimidin-2-amine scaffold (Molecular Formula: C₄H₂Cl₂N₄O₂) is an excellent starting material for creating diverse molecular libraries.[3] The pyrimidine ring is activated by the electron-withdrawing nitro group at the C5 position, which significantly enhances the efficiency of nucleophilic aromatic substitution (SNAr) reactions at the C4 and C6 positions.[4] This inherent reactivity allows for the controlled, and often sequential, displacement of the chloro substituents with a wide range of nucleophiles, such as amines and alkoxides, enabling fine-tuning of the molecule's physicochemical and pharmacological properties.[4][5] This guide explores the significant biological activities that have emerged from derivatives of this potent chemical framework.
Synthetic Pathways to Functionalized Derivatives
Overview of Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary route for derivatizing the 4,6-dichloro-5-nitropyrimidin-2-amine core is through nucleophilic aromatic substitution (SNAr). The reaction typically proceeds under mild conditions, where a nucleophile (e.g., a primary or secondary amine) attacks one of the electron-deficient carbon atoms bearing a chlorine atom. The stability of the resulting Meisenheimer complex, an intermediate in the reaction, is enhanced by the nitro group, facilitating the departure of the chloride leaving group.[5] This process can be performed sequentially to introduce different substituents at the C4 and C6 positions, thereby generating asymmetric derivatives.
Experimental Protocol: General Synthesis of N-Substituted Derivatives
This protocol describes a generalized method for the mono-substitution of the 4,6-dichloro-5-nitropyrimidin-2-amine core with a primary amine.
Materials:
-
4,6-dichloro-5-nitropyrimidin-2-amine (1.0 eq)
-
Desired primary amine (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Stir plate, round-bottom flask, condenser, nitrogen line
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve 4,6-dichloro-5-nitropyrimidin-2-amine in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Reagents: To the stirred solution, add DIPEA followed by the dropwise addition of the primary amine. The use of a non-nucleophilic base like DIPEA is crucial to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-substituted-6-chloro-5-nitropyrimidin-2-amine derivative.
Workflow for Derivative Synthesis
The following diagram illustrates the general synthetic workflow.
Anticancer Activities
Derivatives of the nitropyrimidine scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit cell proliferation and induce cell death in cancer cell lines.[1][2]
Mechanism of Action: Targeting Key Oncogenic Pathways
-
3.1.1 Inhibition of DNA Repair Enzymes: A major mechanism of resistance to certain chemotherapies involves the DNA repair protein O⁶-alkylguanine-DNA-alkyltransferase (MGMT or AGAT).[6][7] Specific 2,4-diamino-5-nitro/nitrosopyrimidine derivatives have been synthesized and shown to be potent inhibitors of AGAT. By inactivating this repair protein, these compounds can potentiate the cytotoxicity of alkylating agents like chloroethylnitrosoureas (e.g., ACNU) in cancer cells.[7] The 5-nitroso derivatives, in particular, have shown stronger AGAT inhibition than their 5-nitro counterparts.[7]
-
3.1.2 Kinase Inhibition: Dysregulation of protein kinase signaling is a hallmark of cancer. Certain pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of kinases such as PIM-1, a serine/threonine kinase involved in cell cycle progression and apoptosis.[8] Inhibition of PIM-1 can lead to cell cycle arrest and programmed cell death. Other pyrimidine derivatives have been designed as selective inhibitors of mutant forms of the Epidermal Growth Factor Receptor (EGFR), which are key drivers in non-small cell lung cancer.[8]
-
3.1.3 Induction of Apoptosis: Many synthesized pyrimidine derivatives exert their cytotoxic effects by inducing apoptosis.[1][2] Studies on lung cancer (A549) and leukemia (CCRF-CEM) cell lines have shown that treatment with certain 4,6-substituted pyrimidine derivatives leads to a statistically significant increase in the population of apoptotic cells.[1][2]
Data Summary: Cytotoxicity Profiles of Pyrimidine Derivatives
The following table summarizes the in vitro cytotoxic activity of representative pyrimidine derivatives against various human cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl) derivative (3b) | Melanoma (C32) | 24.4 | [9] |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl) derivative (3b) | Melanoma (A375) | 25.4 | [9] |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl) derivative (3b) | Keratinocytes (HaCaT) | 33.5 | [9] |
| Pyrido[2,3-d]pyrimidine | Derivative 2d | Lung Cancer (A549) | Strong effect at 50 µM | [10] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours to allow for adherence.[8]
-
Compound Treatment: Treat the cells with serial dilutions of the pyrimidine derivatives (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Incubation: Remove the treatment medium and add fresh medium containing MTT solution (0.5 mg/mL). Incubate for 4 hours at 37°C. The rationale for this step is to allow mitochondrial dehydrogenases in living cells to cleave the tetrazolium ring.
-
Formazan Solubilization: Remove the MTT medium and add DMSO to each well to dissolve the insoluble purple formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[8]
Signaling Pathway for Kinase Inhibition
This diagram illustrates how a pyrimidine derivative acting as a kinase inhibitor can block downstream signaling, leading to apoptosis.
Anti-inflammatory Potential
Chronic inflammation is linked to numerous diseases, and the modulation of inflammatory mediators is a key therapeutic strategy. Certain 4,6-dichloro-5-nitropyrimidin-2-amine derivatives have shown promise as anti-inflammatory agents.
Mechanism: Inhibition of Nitric Oxide (NO) Production
Nitric oxide (NO) is a critical signaling molecule in the inflammatory process. Overproduction of NO by immune cells like macrophages can contribute to tissue damage. Several 5-substituted 2-amino-4,6-dichloropyrimidine derivatives have been shown to potently suppress immune-activated NO production in vitro.[11] The inhibition of NO generation is a validated approach for screening potential anti-inflammatory compounds.[12]
Data Summary: Nitric Oxide (NO) Inhibition
The table below highlights the potent NO inhibitory activity of various 5-substituted pyrimidine derivatives.
| Derivative | Substituent at C5 | IC₅₀ for NO Inhibition (µM) | Reference |
| B1 | Fluoro | 2 | [11] |
| - | sec-Butyl | 2.57 | [12] |
| B3 | Ethyl | 9-36 (range for various derivatives) | [11] |
| B10 | Phenyl | 9-36 (range for various derivatives) | [11] |
It is noteworthy that the 2-amino-4,6-dihydroxypyrimidine counterparts were found to be devoid of any NO-inhibitory activity, highlighting the critical role of the chloro substituents for this specific biological effect.[11]
Experimental Protocol: Griess Assay for Nitrite Quantification
The Griess assay is a widely used method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite (NO₂⁻), in cell culture supernatants.
Procedure:
-
Cell Culture: Culture macrophages (e.g., RAW 264.7) in a 96-well plate.
-
Treatment: Pre-treat cells with various concentrations of the pyrimidine derivatives for 1 hour.
-
Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production. Include untreated and unstimulated controls. Incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction:
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide in acid). Incubate for 10 minutes. This step forms a diazonium salt.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine in acid). Incubate for 10 minutes. This couples with the diazonium salt to form a colored azo compound.
-
-
Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.
-
Quantification: Determine nitrite concentrations by comparison to a standard curve prepared with known concentrations of sodium nitrite.
Antimicrobial Applications
The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrimidine derivatives have long been investigated for this purpose, and recent studies show that dihydropyrimidine analogues exhibit promising activity.[13][14]
Spectrum of Activity: Gram-Positive and Gram-Negative Bacteria
Synthesized dihydropyrimidinone (DHPM) derivatives have been tested against a panel of clinically relevant bacteria. These compounds have shown moderate to potent antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains.[14] Some compounds demonstrated particularly excellent activity against P. aeruginosa, a notoriously difficult-to-treat opportunistic pathogen.[14]
Data Summary: Minimum Inhibitory Concentrations (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Dihydropyrimidine (DHPM) Derivatives | Pseudomonas aeruginosa | 62.5 | [14] |
| 1,4-Dihydropyridine Derivative (33) | Mycobacterium smegmatis | 9 | [15] |
| 1,4-Dihydropyridine Derivative (33) | Staphylococcus aureus | 25 | [15] |
| Indole Diketopiperazine (3b, 3c) | S. aureus, B. subtilis, P. aeruginosa, E. coli | 0.39 - 1.56 | [16] |
| 2H-thiopyran-pyrimidine (3c) | Klebsiella pneumoniae | 8 | [17] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standard method for determining the MIC of a compound.[14]
Procedure:
-
Compound Preparation: Prepare a series of twofold serial dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 × 10⁵ CFU/mL. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between chemical structure and biological activity is critical for rational drug design. Studies on pyrimidine derivatives have yielded several key SAR insights.
-
6.1 Influence of C5 Position Substituents: The nature of the substituent at the C5 position significantly impacts activity. For anti-inflammatory action, derivatives with a 5-sec-butyl moiety showed maximum suppression of NO production, while those with a fluoro group were also highly potent.[11][12] This suggests that both steric and electronic factors at this position are important.
-
6.2 Impact of C4/C6 Substituents: For NO-inhibitory activity, the presence of chloro atoms at C4 and C6 was found to be essential, as the corresponding dihydroxy analogues were inactive.[11] In anticancer derivatives targeting AGAT, modifying the benzyloxy group at C6 with fluoro or pyridyl moieties altered the inhibitory potency, indicating that the nature of the group at this position is crucial for enzyme binding.[7]
-
6.3 Role of the Nitro/Nitroso Group: The electron-withdrawing nitro group is fundamental to the synthetic accessibility of these derivatives. In terms of biological activity, 5-nitroso compounds were found to be more potent AGAT inhibitors than their 5-nitro counterparts, suggesting the nitroso group may have a more favorable interaction with the enzyme's active site.[7]
-
6.4 General Trends: In some series of pyridine derivatives, the presence of -OCH₃, -OH, and -NH₂ groups enhanced antiproliferative activity, while the inclusion of halogen atoms or bulky groups tended to decrease it.[18] This highlights the delicate balance of lipophilicity, electronics, and sterics required for optimal biological function.
Logical Relationships in SAR
This diagram summarizes key structure-activity relationships.
Conclusion and Future Directions
Derivatives based on the 4,6-dichloro-5-nitropyrimidin-2-amine scaffold have unequivocally demonstrated a broad and potent range of biological activities. Their synthetic accessibility via nucleophilic aromatic substitution allows for extensive chemical exploration, leading to the identification of lead compounds with significant anticancer, anti-inflammatory, and antimicrobial properties. The mechanistic diversity, from enzyme inhibition to the modulation of inflammatory pathways, underscores the therapeutic potential of this chemical class.
Future research should focus on optimizing the potency and selectivity of these derivatives through iterative SAR studies and computational modeling. The development of multi-target ligands, for instance, compounds that simultaneously inhibit kinases and DNA repair enzymes, could offer synergistic benefits in cancer therapy. Furthermore, exploring novel substitutions and extending the evaluation to other disease models will undoubtedly uncover new therapeutic applications for this privileged and highly versatile pyrimidine scaffold.
References
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- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activ
- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over - ChemRxiv.
- Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution | Request PDF. (2025-08-06).
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
- Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. (n.d.).
- Inhibition of human O6-alkylguanine-DNA alkyltransferase and potentiation of the cytotoxicity of chloroethylnitrosourea by 4(6)-(benzyloxy)-2,6(4)-diamino-5-(nitro or nitroso)
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- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
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Methodological & Application
Application Notes for Purine Analog Synthesis Using 4,6-Dichloro-5-nitropyrimidin-2-amine
Introduction: A Versatile Scaffold for Purine Synthesis
Purine and its analogs are foundational scaffolds in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with applications ranging from antiviral to anticancer treatments.[1] The strategic construction of the purine (imidazo[4,5-d]pyrimidine) ring system is therefore of critical importance. 4,6-Dichloro-5-nitropyrimidin-2-amine serves as a highly versatile and reactive starting material for this purpose. Its chemical architecture, featuring two reactive chlorine atoms at the C4 and C6 positions activated by an adjacent electron-withdrawing nitro group, makes it an ideal precursor for building complex, multi-substituted purine derivatives through a series of controlled reactions.
The pyrimidine ring is inherently electron-deficient, and this effect is significantly amplified by the chloro and nitro substituents, rendering the C4 and C6 positions highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr).[1] This guide provides a detailed exploration of a robust, multi-step synthetic pathway to generate diverse purine analogs, explaining the chemical principles behind each step and offering detailed protocols for execution in a research setting.
Core Synthetic Strategy: The Traube Synthesis Pathway
The most versatile and widely adopted method for constructing the purine ring system from a pyrimidine precursor is the Traube purine synthesis.[2] This strategy involves the sequential construction of a functionalized pyrimidine-4,5-diamine, which is then cyclized to form the fused imidazole ring.
The overall workflow when starting with 4,6-dichloro-5-nitropyrimidin-2-amine can be broken down into three principal stages:
-
Stage 1: Reduction of the C5-Nitro Group. The nitro group is reduced to a primary amine, a critical step for the subsequent imidazole ring formation.
-
Stage 2: Sequential Nucleophilic Aromatic Substitution (SNAr). The two chlorine atoms at C4 and C6 are sequentially replaced by various nucleophiles (amines, alkoxides, etc.) to introduce points of diversity.
-
Stage 3: Cyclization to the Purine Core. The resulting 4,5,6-substituted pyrimidine is cyclized, typically with an orthoformate or an aldehyde, to form the C8 position and complete the purine ring.
The following diagram illustrates this comprehensive synthetic workflow.
Caption: General workflow for trisubstituted purine synthesis.
Experimental Protocols and Methodologies
The following sections provide detailed, step-by-step protocols for each stage of the synthesis. The procedures are based on established literature methods and are designed to be adaptable for the synthesis of a library of analogs.[3]
Stage 1: Reduction of the C5-Nitro Group
The conversion of the C5-nitro group to an amine is the crucial first step in preparing the molecule for the Traube synthesis. Tin(II) chloride (SnCl₂) is a widely used reagent for this transformation due to its effectiveness and functional group tolerance compared to some methods of catalytic hydrogenation.[3][4] The reaction proceeds via electron transfer from the Sn(II) salt.[4]
Protocol 1: Synthesis of 2-Amino-4,6-dichloropyrimidin-5-amine
-
Materials:
-
4,6-Dichloro-5-nitropyrimidin-2-amine (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)
-
Anhydrous Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
-
Procedure:
-
Suspend 4,6-dichloro-5-nitropyrimidin-2-amine (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add Tin(II) chloride dihydrate (5.0 eq) to the suspension.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add ethyl acetate to the residue and carefully neutralize the mixture by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is ~7-8. Caution: This may cause foaming.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, 2-amino-4,6-dichloropyrimidin-5-amine, which can be used in the next step without further purification or purified by column chromatography if necessary.
-
-
Scientific Rationale:
-
Anhydrous Ethanol: Serves as a proton source and a suitable solvent for the reactants.
-
Excess SnCl₂: A stoichiometric excess is used to ensure complete reduction of the nitro group.
-
Aqueous Workup: The basic wash with NaHCO₃ is critical for neutralizing the acidic reaction mixture and precipitating tin salts (as tin oxides/hydroxides), which can then be removed during filtration and extraction.[4] Failure to properly remove tin byproducts is a common challenge in these reductions.[5]
-
Stage 2: Sequential SNAr for Intermediate Synthesis
With the key 5-amino group in place, the chlorine atoms at C4 and C6 can be substituted. The first substitution typically proceeds under milder conditions.
Protocol 2: Synthesis of N⁴-Cyclopentyl-6-chloropyrimidine-2,5-diamine
This protocol details the selective mono-amination at the C4 position.[3]
-
Materials:
-
2-Amino-4,6-dichloropyrimidin-5-amine (1.0 eq)
-
Cyclopentylamine (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard work-up and purification reagents
-
-
Procedure:
-
Dissolve 2-amino-4,6-dichloropyrimidin-5-amine (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add triethylamine (1.5 eq) to the solution to act as a base.
-
Add cyclopentylamine (1.1 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to obtain the crude product.
-
Purify the crude solid by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure N⁴-cyclopentyl-6-chloropyrimidine-2,5-diamine.
-
-
Scientific Rationale:
-
DMF: A polar aprotic solvent that is excellent for SNAr reactions, as it solvates the cation of the base but not the nucleophile, increasing its reactivity.
-
Triethylamine (TEA): Acts as a non-nucleophilic base to scavenge the HCl generated during the substitution reaction, driving the equilibrium towards the product.
-
Regioselectivity: In this symmetrically substituted starting material, the first substitution can occur at either C4 or C6. The introduction of the first amine deactivates the ring slightly towards further substitution, allowing for controlled mono-substitution.
-
Stage 3: Cyclization and Final Substitution
This stage completes the purine core and introduces the final point of diversity.
Protocol 3: Synthesis of 6-Chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purin-2-amine
This step involves the cyclization with a substituted benzaldehyde to form the C8-substituted imidazole ring.[3]
-
Materials:
-
N⁴-Cyclopentyl-6-chloropyrimidine-2,5-diamine (1.0 eq)
-
4-Phenoxybenzaldehyde (1.2 eq)
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount, ~0.1 eq)
-
Anhydrous DMF
-
-
Procedure:
-
To a solution of N⁴-cyclopentyl-6-chloropyrimidine-2,5-diamine (1.0 eq) in anhydrous DMF, add 4-phenoxybenzaldehyde (1.2 eq).
-
Add a catalytic amount of p-TSA (0.1 eq) to the mixture.
-
Heat the reaction to 80 °C and stir for 8-10 hours. The reaction first forms a Schiff base between the 5-amino group and the aldehyde, which then cyclizes.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield the 6-chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purin-2-amine intermediate.
-
-
Scientific Rationale:
-
p-TSA: An acid catalyst that protonates the aldehyde carbonyl, making it more electrophilic and facilitating the initial Schiff base formation with the 5-amino group. This is the first step of the cyclization.
-
Cyclization Mechanism: After Schiff base formation, the N4-amine attacks the imine carbon, leading to cyclization and subsequent aromatization (via loss of water) to form the stable imidazole ring of the purine.
-
Protocol 4: Final SNAr to Yield 2,6,9-Trisubstituted Purine
The final nucleophilic substitution at the C6 position often requires slightly more forcing conditions due to the electron-donating nature of the fused imidazole ring.
-
Materials:
-
6-Chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purin-2-amine (1.0 eq)
-
Desired nucleophile (e.g., a substituted piperazine) (1.2 eq)
-
Anhydrous DMF or other suitable high-boiling solvent
-
-
Procedure:
-
Dissolve the 6-chloro-purine intermediate (1.0 eq) in anhydrous DMF.
-
Add the desired piperazine nucleophile (1.2 eq).
-
Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (typically 12-24 hours), as monitored by TLC.
-
Cool the reaction mixture, pour into ice water, and collect the precipitate by filtration.
-
Wash the solid with water and then purify by column chromatography or recrystallization to obtain the final trisubstituted purine analog.
-
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of a series of 6,8,9-trisubstituted purines, demonstrating the efficiency of the final SNAr step.[3]
| Entry | Starting Material | Nucleophile (Piperazine) | Final Product | Yield (%) |
| 1 | 6-Chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purin-2-amine | 1-Phenylpiperazine | Product 5 | 92% |
| 2 | " | 1-(2-Chlorophenyl)piperazine | Product 6 | 95% |
| 3 | " | 1-(4-Fluorophenyl)piperazine | Product 7 | 91% |
| 4 | " | 1-(4-Methoxyphenyl)piperazine | Product 8 | 93% |
Mechanism Visualization
The key reaction enabling the functionalization of the pyrimidine ring is Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1]
Caption: The S(N)Ar mechanism on the pyrimidine ring.
Note: The image placeholders in the DOT script above would be replaced with actual chemical structure images for a full graphical representation.
Conclusion
4,6-Dichloro-5-nitropyrimidin-2-amine is a powerful and adaptable starting material for the synthesis of diverse purine libraries. By leveraging a strategic sequence of nitro reduction, sequential nucleophilic aromatic substitutions, and a final acid-catalyzed cyclization, researchers can efficiently access a wide array of 2,6,8,9-polysubstituted purine analogs. Understanding the underlying principles of reactivity and the rationale behind specific reaction conditions, as outlined in these protocols, is key to successfully employing this versatile building block in drug discovery and development.
References
-
Polat, M. F., Şahin, İ. D., et al. (2024). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Turkish Journal of Chemistry, 48(3), 533-547. Available at: [Link]
-
Polat, M. F., Şahin, İ. D., et al. (2024). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. National Institutes of Health. Available at: [Link]
-
Semantic Scholar. (n.d.). Orthoesters in heterocycle synthesis. Available at: [Link]
-
Slideshare. (n.d.). Biosynthesis of purine & pyrimidine. Available at: [Link]
-
Biology LibreTexts. (2021). 7.11: Purine de novo Biosynthesis. Available at: [Link]
-
Pharmaguideline. (n.d.). Biosynthesis of Purine and Pyrimidine Nucleotide. Available at: [Link]
-
Thieme. (n.d.). 7.1.1. Synthesis. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. Available at: [Link]
-
News-Medical.Net. (n.d.). Purine Biosynthesis. Available at: [Link]
-
Microbe Notes. (2022). Purine Synthesis. Available at: [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]
-
ResearchGate. (2001). Solid Phase Synthesis of Purines from Pyrimidines. Available at: [Link]
-
BMC. (2020). The conversion of formate into purines stimulates mTORC1 leading to CAD-dependent activation of pyrimidine synthesis. Available at: [Link]
-
Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). Available at: [Link]
-
ResearchGate. (2019). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. Available at: [Link]
-
ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Available at: [Link]
-
Wikipedia. (n.d.). Purine metabolism. Available at: [Link]
-
YouTube. (2023). Purine Synthesis. Available at: [Link]
-
National Institutes of Health. (2017). Concerted Nucleophilic Aromatic Substitutions. Available at: [Link]
-
ResearchGate. (2025). Asymmetric Synthesis of Chiral 4,5,6-Trisubstituted-3,4-Dihydropyrimidinethiones Catalyzed by Chiral Brønsted Acid. Available at: [Link]
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- 5. researchgate.net [researchgate.net]
Application Note: Strategic Functionalization of 4,6-dichloro-5-nitropyrimidin-2-amine via Nucleophilic Aromatic Substitution
Abstract
This guide provides a detailed technical overview and practical protocols for the nucleophilic aromatic substitution (SNAr) reactions of 4,6-dichloro-5-nitropyrimidin-2-amine. This substrate is a highly valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other targeted therapeutics.[1][2] We will explore the underlying principles governing its reactivity, the mechanistic pathway of the SNAr reaction, and provide robust, step-by-step protocols for its selective functionalization with amine and alcohol nucleophiles. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful heterocyclic scaffold in their synthetic programs.
Core Concepts: Reactivity and Regioselectivity
The synthetic utility of 4,6-dichloro-5-nitropyrimidin-2-amine stems from its unique electronic architecture. The pyrimidine core is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it susceptible to nucleophilic attack.[1] This reactivity is dramatically enhanced by three key features:
-
Two Leaving Groups: The chlorine atoms at the C4 and C6 positions are excellent leaving groups for SNAr reactions.[3]
-
Powerful Activating Group: A strongly electron-withdrawing nitro group (-NO₂) is positioned at C5. This group is critical as it powerfully activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate formed during the reaction.[4][5] Its location is paramount, as it is para to both the C4 and C6 positions, allowing for maximal resonance stabilization of the reaction intermediate.[5]
-
Symmetry: The molecule is symmetrical with respect to the C4 and C6 positions. This simplifies the initial mono-substitution, as both sites are electronically and sterically equivalent, preventing the formation of isomeric mixtures in the first synthetic step.[3]
While the 2-amino group is typically electron-donating, its influence is largely overridden by the powerful activating effects of the ring nitrogens and the C5-nitro group. The primary outcome is a highly predictable and controllable reaction at the C4 and C6 positions.
The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The SNAr reaction of this substrate does not proceed through a direct displacement. Instead, it follows a well-established two-step addition-elimination pathway.[5] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (e.g., an amine, alkoxide) on one of the electron-deficient carbons bearing a chlorine atom (C4 or C6). This step is typically the rate-determining step. The aromaticity of the pyrimidine ring is temporarily broken, resulting in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[4][5] The stability of this complex is the reason the reaction proceeds efficiently; the negative charge is delocalized across the pyrimidine ring nitrogens and, most importantly, onto the oxygen atoms of the C5-nitro group.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored in the second step through the expulsion of the chloride leaving group. This step is typically fast.
The overall mechanism is depicted below.
Applications in Drug Discovery
The functionalized pyrimidine scaffold is a cornerstone of modern medicinal chemistry. SNAr reactions on dichloropyrimidines are instrumental in building molecules with a vast range of biological activities.[1] Specifically, derivatives of 4,6-dichloro-5-nitropyrimidin-2-amine are precursors to:
-
Kinase Inhibitors: The substituted pyrimidine core frequently serves as a "hinge-binding" motif that anchors the inhibitor to the ATP-binding site of protein kinases.
-
Anticancer and Antiviral Agents: Many approved drugs for treating cancer and viral infections, including HIV, are built upon a pyrimidine framework.[1]
-
MGMT Inactivators: This specific substrate is a known intermediate for developing inactivators of the DNA repair protein O⁶-alkylguanine-DNA-alkyltransferase (MGMT), a target for enhancing the efficacy of certain chemotherapy agents.[2]
Experimental Protocols and Workflows
The following protocols provide a reliable starting point for the functionalization of 4,6-dichloro-5-nitropyrimidin-2-amine.
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Selective Mono-Amination
This protocol details the reaction with a primary or secondary amine to yield a 4-amino-6-chloro-5-nitropyrimidin-2-amine derivative. The key to selectivity is controlling the stoichiometry of the nucleophile.
-
Materials:
-
4,6-dichloro-5-nitropyrimidin-2-amine (1.0 equiv)
-
Primary or Secondary Amine (1.0 - 1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equiv)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Ethanol (EtOH)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4,6-dichloro-5-nitropyrimidin-2-amine.
-
Dissolve the substrate in the chosen anhydrous solvent (e.g., DMF, 10 mL per mmol of substrate).
-
Add the base (DIPEA or TEA) to the solution and stir for 5 minutes at room temperature.
-
Slowly add the amine nucleophile dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature (or heat to 40-60 °C for less reactive amines) for 2-6 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once complete, cool the mixture to room temperature and pour it into ice-water to precipitate the product.
-
Collect the solid product by filtration. If no precipitate forms, perform an aqueous workup by partitioning the mixture between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-aminated product.
-
Protocol 2: Symmetrical Di-Amination
This protocol is designed to replace both chlorine atoms with the same amine, yielding a symmetrical 4,6-diamino-5-nitropyrimidin-2-amine.
-
Materials:
-
4,6-dichloro-5-nitropyrimidin-2-amine (1.0 equiv)
-
Primary or Secondary Amine (2.2 - 2.5 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (3.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: Anhydrous Dimethylacetamide (DMAc) or Butanol (BuOH)
-
-
Procedure:
-
Combine 4,6-dichloro-5-nitropyrimidin-2-amine, the amine nucleophile, and the base in a dry flask suitable for heating under reflux.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to 80-120 °C under an inert atmosphere.[6][7] The second substitution often requires more forcing conditions than the first.
-
Stir vigorously for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the mono-substituted intermediate.
-
After completion, cool the reaction to room temperature.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the crude material via flash chromatography or recrystallization to yield the final di-substituted product.
-
Data Summary and Reaction Parameters
The choice of nucleophile, solvent, base, and temperature are all critical variables that dictate the outcome of the reaction. The following table summarizes representative conditions.
| Nucleophile Type | Stoichiometry (Nu:Substrate) | Typical Base | Solvent | Temperature | Expected Primary Product |
| Primary/Secondary Amine | 1.0 - 1.1 equiv | DIPEA, TEA | DMF, EtOH | 25 - 60 °C | Mono-substitution |
| Primary/Secondary Amine | > 2.2 equiv | K₂CO₃, DIPEA | DMAc, BuOH | 80 - 120 °C | Di-substitution |
| Alcohol (as Alkoxide) | 1.0 - 1.1 equiv | NaH, DBU | THF, Dioxane | 0 °C - RT | Mono-substitution |
| Alcohol (as Alkoxide) | > 2.2 equiv | NaH, DBU | THF, Dioxane | RT - 80 °C | Di-substitution |
Troubleshooting and Mechanistic Insights
-
Problem: Formation of di-substituted product when mono-substitution is desired.
-
Causality & Solution: The mono-substituted product may still be reactive. Ensure precise stoichiometric control of the nucleophile (use no more than 1.05 equivalents). Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to slow the rate of the second substitution.
-
-
Problem: The reaction stalls or is incomplete.
-
Causality & Solution: The nucleophile may be too weak, or the base may be inadequate. For weak nucleophiles like anilines, higher temperatures may be required.[8] Ensure the base is strong enough to neutralize the generated HCl and that all reagents and solvents are anhydrous, as water can hydrolyze the starting material.
-
-
Problem: Unexpected side products.
-
Causality & Solution: At very high temperatures, decomposition of the nitro-pyrimidine core can occur. If using an alcohol as a solvent with an amine nucleophile, competitive alkoxylation can occur.[9] It is best practice to use a non-nucleophilic solvent like DMF, DMAc, or Dioxane unless solvolysis is the intended reaction.
-
References
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico. [Link]
-
Efficient SNAr Approach under Mild Conditions for 2-Substituted Pyrimidines. Synfacts. [Link]
-
General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters. [Link]
-
Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Chlorine Aminolysis in Nitro-activated Pyrimidines. ChemRxiv. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. RSC Publishing. [Link]
-
Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Chlorine Aminolysis in Nitro-activated Pyrimidines (v2). ChemRxiv. [Link]
-
SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]
-
Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. ResearchGate. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
- Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
-
Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. [Link]
-
4,6-Dichloro-2-methyl-5-nitropyrimidine | C5H3Cl2N3O2. PubChem. [Link]
-
Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]
-
Nucleophilic Aromatic Substitution. Catalyst Education. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]
-
Nucleophilic Aromatic Substitution. OpenStax. [Link]
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Application Notes & Protocols for Kinase Inhibitor Synthesis Utilizing 4,6-dichloro-5-nitropyrimidin-2-amine
Introduction: The Strategic Value of the 2-Aminopyrimidine Scaffold
In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of potent and selective therapeutics. The 2-aminopyrimidine moiety is one such "privileged scaffold," particularly prominent in the design of kinase inhibitors.[1][2] Its inherent ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal anchor for inhibitor design.[3]
This guide focuses on a highly versatile and reactive starting material: 4,6-dichloro-5-nitropyrimidin-2-amine . The strategic placement of two chlorine atoms at the C4 and C6 positions, activated by a potent electron-withdrawing nitro group at C5, renders this molecule an exceptionally valuable building block for constructing diverse libraries of kinase inhibitors.[4][5] The two chloro groups serve as reactive handles that can be sequentially and selectively displaced through nucleophilic aromatic substitution (SNAr), while the nitro group can be further modified, offering a multi-dimensional approach to molecular elaboration.
This document provides a detailed exploration of the synthetic pathways originating from this key intermediate, offering both field-proven protocols and the scientific rationale behind the experimental choices.
Core Synthetic Strategy: A Stepwise Approach to Complexity
The primary synthetic route for elaborating 4,6-dichloro-5-nitropyrimidin-2-amine involves a sequential functionalization strategy. The high electrophilicity of the C4 and C6 positions allows for controlled, stepwise reactions to build molecular complexity.
-
Initial Nucleophilic Aromatic Substitution (SNAr): The first key step is the selective displacement of one of the chlorine atoms with a nucleophile, typically an amine. This reaction establishes the first point of diversity.
-
Secondary Functionalization: The remaining chlorine atom can then be replaced through a second SNAr reaction with a different nucleophile or engaged in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) to introduce carbon-based substituents.[6]
-
Nitro Group Manipulation: The nitro group, having served its purpose as an activating group, is often reduced to a primary amine. This transformation opens up a plethora of subsequent chemical modifications, including cyclization to form fused ring systems like purines, which are common cores in kinase inhibitors.
Figure 1: General workflow for synthesizing kinase inhibitors from 4,6-dichloro-5-nitropyrimidin-2-amine.
Part 1: Nucleophilic Aromatic Substitution (SNAr) Protocols
The SNAr reaction is the cornerstone of functionalizing the dichloropyrimidine core. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex before expelling the chloride leaving group.[7] The electron-withdrawing nitro group is critical for stabilizing this negatively charged intermediate, thereby facilitating the reaction.
Protocol 1: Mono-Substitution with Primary/Secondary Amines
This protocol details the selective mono-substitution at either the C4 or C6 position. The symmetrical nature of the starting material means the initial attack can occur at either site.
Table 1: Materials and Reagents for Mono-Substitution
| Reagent | Purpose | Supplier Example |
| 4,6-dichloro-5-nitropyrimidin-2-amine | Starting Material | Sigma-Aldrich |
| Substituted Amine (e.g., 4-methylpiperazine) | Nucleophile | Combi-Blocks |
| Triethylamine (TEA) or DIPEA | Non-nucleophilic base | Fisher Scientific |
| Anhydrous Propanol or THF | Reaction Solvent | VWR |
| Ethyl Acetate, Saturated Sodium Bicarbonate | Work-up Reagents | Standard Lab Supply |
| Anhydrous Sodium Sulfate, Silica Gel | Drying & Purification | Standard Lab Supply |
Step-by-Step Methodology:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add 4,6-dichloro-5-nitropyrimidin-2-amine (1.0 mmol, 1.0 eq.).
-
Add anhydrous propanol (or another suitable solvent like THF) to achieve a concentration of approximately 0.2 M.
-
Add the desired amine nucleophile (1.0-1.1 mmol, 1.0-1.1 eq.) to the stirring suspension at room temperature.
-
Add triethylamine (1.5 mmol, 1.5 eq.) to the reaction mixture. The base is crucial for scavenging the HCl generated during the reaction, driving it to completion.
-
Heat the reaction to a temperature between 60-120 °C. Higher temperatures may be required for less nucleophilic amines.[8] Microwave-assisted synthesis can significantly shorten reaction times.[8]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-16 hours).
-
Upon completion, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration.
-
Alternatively, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acid and the triethylamine hydrochloride salt.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired mono-substituted product.
Protocol 2: Asymmetrical Di-Substitution
This protocol is performed on the product from Protocol 1 to install a second, different nucleophile at the remaining chloro-position.
Step-by-Step Methodology:
-
Dissolve the mono-substituted intermediate (e.g., 2-amino-4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine) (1.0 mmol, 1.0 eq.) in a suitable solvent such as 1-pentanol or DMSO.
-
Add the second amine nucleophile (1.2-2.0 mmol, 1.2-2.0 eq.). A slight excess is used to ensure complete reaction.
-
Add a base like triethylamine or potassium carbonate if the nucleophile is provided as a salt.
-
Heat the reaction mixture, often to a higher temperature than the first substitution (e.g., 120-150 °C), as the electron-donating character of the first substituent can slightly deactivate the ring towards the second substitution.[9]
-
Monitor the reaction by TLC or LC-MS.
-
Work-up and purification are performed as described in Protocol 1.
Expert Insight: The choice of solvent and temperature is critical for controlling selectivity. For symmetrical di-substitution, one can simply use >2.0 equivalents of the amine in the initial reaction under more forcing conditions.[5]
Part 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
To forge C-C bonds and introduce aryl or heteroaryl moieties—a common feature in Type I and Type II kinase inhibitors—the Suzuki-Miyaura coupling is the reaction of choice.[10] This reaction couples the remaining chloro-pyrimidine with an organoboron species.
Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 3: Suzuki-Miyaura Coupling of a Mono-Substituted Intermediate
This protocol describes the coupling of an arylboronic acid to the product from Protocol 1.
Table 2: Materials and Reagents for Suzuki Coupling
| Reagent | Purpose | Supplier Example |
| Mono-chloro pyrimidine intermediate | Substrate | Synthesized |
| Arylboronic Acid or Ester | Coupling Partner | Boron Molecular |
| Pd(PPh₃)₄ or Pd₂(dba)₃ + Ligand (e.g., XPhos) | Palladium Catalyst System | Strem Chemicals |
| Cesium Carbonate (Cs₂CO₃) or K₃PO₄ | Base | Oakwood Chemical |
| Anhydrous 1,4-Dioxane / Water (e.g., 10:1) | Solvent System | Acros Organics |
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the mono-chloro pyrimidine intermediate (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq.), and the base (e.g., Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). If using a catalyst/ligand system, pre-mix them.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water). The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[11]
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until completion (typically 4-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
Table 3: Comparison of Catalyst Systems for Suzuki Coupling on Halopyrimidines
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 55-60 | [6] |
| Pd(OAc)₂ / PCy₃ | PCy₃ | K₃PO₄ | Toluene | 100 | Variable | [12] |
| Pd₂(dba)₃ / XPhos | XPhos | K₂CO₃ | t-BuOH/H₂O | 80 | High | [6] |
Part 3: Final Elaboration to a Kinase Inhibitor Core
Protocol 4: Reduction of the Nitro Group
The conversion of the nitro group to an amine is a pivotal step, creating a key nucleophile for subsequent cyclization reactions.
Step-by-Step Methodology (Using Sodium Dithionite):
-
Dissolve the nitro-pyrimidine intermediate (1.0 mmol, 1.0 eq.) in a mixture of THF and water (e.g., 2:1 ratio).
-
Add sodium dithionite (Na₂S₂O₄) (3.0-5.0 mmol, 3.0-5.0 eq.) portion-wise to the solution at room temperature. The reaction is often exothermic.
-
Stir vigorously for 1-3 hours. Monitor by TLC for the disappearance of the starting material.
-
Upon completion, dilute the mixture with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 5-aminopyrimidine derivative, which is often used in the next step without further purification.
Expert Insight: Other reliable methods for nitro reduction include using iron powder in acetic acid/ethanol or catalytic hydrogenation with H₂ over a Pd/C catalyst. The choice depends on the functional group tolerance of the rest of the molecule.
The resulting 2,5-diamino-pyrimidine derivative is a direct precursor to purine-like kinase inhibitor scaffolds. For example, heating this intermediate with triethyl orthoformate can yield the corresponding purine core, a privileged structure for targeting numerous kinases.[13]
References
- Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution.
- Unlocking the Potential of 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine. [No specific source name in snippet].
- 2-Aminopyrimidine derivatives as anticancer drugs.
- A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. [No specific source name in snippet].
- Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH.
- Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. PubMed.
- Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. RSC Publishing - The Royal Society of Chemistry.
- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv.
- 2-Amino-4-chloro-5-nitropyridine. Chem-Impex.
- ChemInform Abstract: Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.
- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv.
- Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. PubMed.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
- A Comparative Guide to Catalysts for Cross-Coupling Reactions with 4,6-Dichloropyrimidin-5-amine. Benchchem.
- Suzuki reaction. Wikipedia.
- Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)...
- Application of 2,5-Dichloro-4,6-pyrimidinediamine in Kinase Inhibitor Synthesis: A Detailed Guide. Benchchem.
- Design and synthesis of pyridopyrimidines targeting NEK6 kinase. I.R.I.S..
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki Coupling. YouTube.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chemrxiv.org [chemrxiv.org]
Application Note: Strategic Synthesis of Substituted Pyrimidines from 4,6-Dichloro-5-nitropyrimidin-2-amine
Authored by: A Senior Application Scientist
Introduction
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents, including kinase inhibitors, antivirals, and anti-cancer drugs. Their prevalence stems from their ability to act as bioisosteres of purines and their capacity for diverse functionalization, enabling fine-tuning of pharmacological properties. Among the various synthons available for their construction, 4,6-dichloro-5-nitropyrimidin-2-amine stands out as a highly versatile and reactive starting material. The electron-withdrawing nitro group, positioned between two chloro-substituents, significantly activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr), allowing for sequential and regioselective introduction of a wide array of functional groups.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic synthesis of substituted pyrimidines utilizing 4,6-dichloro-5-nitropyrimidin-2-amine. We will delve into the underlying principles of its reactivity, provide detailed, field-proven protocols for key transformations, and offer insights into the practical aspects of these syntheses.
Understanding the Reactivity of 4,6-Dichloro-5-nitropyrimidin-2-amine
The synthetic utility of 4,6-dichloro-5-nitropyrimidin-2-amine is primarily dictated by the hierarchical reactivity of its substituent groups. The key features are:
-
Activated C4 and C6 Positions: The powerful electron-withdrawing effect of the 5-nitro group renders the C4 and C6 positions highly electrophilic and susceptible to SNAr reactions. This allows for the displacement of the chloro groups by a variety of nucleophiles.
-
Regioselectivity: The first substitution typically occurs at the C4 position, which is slightly more activated than the C6 position. This regioselectivity can be influenced by steric factors of the incoming nucleophile and reaction conditions.
-
The 5-Nitro Group: Beyond its activating role, the nitro group itself can be a point of further modification. Its reduction to an amino group opens up a vast landscape of subsequent chemical transformations, including diazotization, acylation, and condensation reactions, leading to the formation of fused ring systems.
-
The 2-Amino Group: The exocyclic amino group at the C2 position is generally less reactive under the conditions used for SNAr at the C4 and C6 positions. However, it can be functionalized if desired, for example, through acylation or alkylation, typically after the more labile chloro groups have been displaced.
This orchestrated reactivity allows for a modular and predictable approach to the synthesis of complex, polysubstituted pyrimidines.
Experimental Protocols
Protocol 1: Regioselective Monosubstitution at the C4 Position
This protocol details the selective substitution of the C4-chloro group with an amine nucleophile. The choice of a suitable base is critical to mop up the HCl generated during the reaction without promoting undesired side reactions. Diisopropylethylamine (DIPEA) is often preferred due to its steric bulk, which minimizes its potential to act as a nucleophile itself.
Workflow for Regioselective Monosubstitution
Caption: Workflow for the synthesis of 4-substituted pyrimidines.
Step-by-Step Methodology:
-
To a solution of 4,6-dichloro-5-nitropyrimidin-2-amine (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) under a nitrogen atmosphere, add the desired primary or secondary amine (1.0 eq).
-
Add diisopropylethylamine (DIPEA) (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (EtOAc) and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-substituted-6-chloro-5-nitropyrimidin-2-amine.
Table 1: Representative Examples of C4-Monosubstitution
| Entry | Amine Nucleophile | Product | Typical Yield |
| 1 | Aniline | N4-phenyl-6-chloro-5-nitropyrimidin-2,4-diamine | 85-95% |
| 2 | Morpholine | 4-(6-chloro-2-amino-5-nitropyrimidin-4-yl)morpholine | 90-98% |
| 3 | Benzylamine | N4-benzyl-6-chloro-5-nitropyrimidin-2,4-diamine | 88-96% |
Protocol 2: Disubstitution at C4 and C6 Positions
This protocol describes the sequential or one-pot substitution of both chloro groups. For symmetric disubstitution, an excess of the nucleophile is used. For unsymmetric disubstitution, the monosubstituted intermediate from Protocol 1 is subjected to a second SNAr reaction with a different nucleophile, often requiring more forcing conditions (e.g., higher temperature).
Workflow for Disubstitution
Application Notes and Protocols for the Selective Mono-substitution of 4,6-dichloro-5-nitropyrimidin-2-amine
Introduction: The Strategic Importance of Functionalized Pyrimidines
For researchers and professionals in the field of drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry. Its derivatives are integral to a vast array of therapeutic agents, from antiviral medications to kinase inhibitors. Among the various functionalized pyrimidines, 2-amino-4,6-dichloro-5-nitropyrimidine stands out as a particularly valuable and versatile building block. The presence of two reactive chlorine atoms at the C4 and C6 positions, activated by the strongly electron-withdrawing nitro group at C5, makes this molecule an ideal substrate for nucleophilic aromatic substitution (SNAr). This allows for the sequential and controlled introduction of a diverse range of functional groups, paving the way for the synthesis of complex molecular architectures with tailored biological activities.
This guide provides a comprehensive overview of the reaction conditions and detailed protocols for achieving selective mono-substitution on 4,6-dichloro-5-nitropyrimidin-2-amine. We will delve into the mechanistic underpinnings of this reaction, explore the factors that govern its selectivity, and provide experimentally validated protocols for the introduction of various nucleophiles.
Mechanistic Insights: Understanding the SNAr Reaction on the Pyrimidine Core
The nucleophilic aromatic substitution on 4,6-dichloro-5-nitropyrimidin-2-amine proceeds via a well-established addition-elimination mechanism. The electron-deficient nature of the pyrimidine ring, exacerbated by the potent electron-withdrawing nitro group, renders the C4 and C6 positions highly electrophilic and susceptible to attack by nucleophiles.
The reaction is initiated by the attack of a nucleophile on one of the chlorine-bearing carbons (C4 or C6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the pyrimidine ring nitrogens and the C5-nitro group. In the subsequent step, the aromaticity of the pyrimidine ring is restored by the expulsion of a chloride ion, yielding the mono-substituted product.
Controlling Selectivity: Achieving Mono-substitution
The key to a successful mono-substitution lies in carefully controlling the reaction conditions to prevent the formation of the di-substituted product. Several factors influence this selectivity:
-
Stoichiometry: Utilizing a stoichiometric equivalent or a slight excess (typically 1.0-1.2 equivalents) of the nucleophile is the most critical parameter for favoring mono-substitution.
-
Reaction Temperature: Lowering the reaction temperature can significantly enhance selectivity. The first substitution is generally much faster than the second due to the deactivating effect of the first introduced nucleophile (if it is an electron-donating group). By keeping the temperature low, the second substitution can be effectively suppressed.
-
Nucleophile Reactivity: The nature of the nucleophile plays a crucial role. Highly reactive nucleophiles may lead to di-substitution even with careful stoichiometric control. In such cases, further optimization of temperature and reaction time is necessary.
-
Base: The choice and amount of base can influence the reaction rate and selectivity. Weaker bases are often preferred to avoid overly rapid and uncontrolled reactions. For amine nucleophiles, a mild base like triethylamine (TEA) is often sufficient to scavenge the liberated HCl. For alcohol and thiol nucleophiles, a stronger base like sodium hydride or an alkoxide is typically required to generate the nucleophile in situ.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the selective mono-substitution of 4,6-dichloro-5-nitropyrimidin-2-amine with various classes of nucleophiles.
Protocol 1: Mono-amination with Primary and Secondary Amines
This protocol is based on the established method for the mono-amination of similar dichloropyrimidine systems and has been adapted for the target molecule.[1]
Materials:
-
4,6-dichloro-5-nitropyrimidin-2-amine
-
Desired primary or secondary amine (1.0-1.2 equivalents)
-
Triethylamine (TEA) (1.0-1.5 equivalents)
-
Anhydrous ethanol
-
Standard laboratory glassware and magnetic stirrer
-
Thin-layer chromatography (TLC) plates and appropriate eluent system
-
Rotary evaporator
-
Purification setup (e.g., flash column chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dichloro-5-nitropyrimidin-2-amine (1.0 mmol).
-
Dissolve the starting material in anhydrous ethanol (5-10 mL).
-
Add the desired amine (1.0-1.2 mmol) to the solution.
-
Add triethylamine (1.0-1.5 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion (typically 2-6 hours, as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-amino-4-chloro-5-nitro-6-(substituted)pyrimidine.
Protocol 2: Mono-alkoxylation with Alcohols
This protocol describes the synthesis of 4-alkoxy-2-amino-6-chloro-5-nitropyrimidines. The use of a strong base is necessary to deprotonate the alcohol.
Materials:
-
4,6-dichloro-5-nitropyrimidin-2-amine
-
Desired alcohol (as solvent or in an inert solvent like THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base (e.g., sodium metal) (1.0-1.1 equivalents)
-
Anhydrous tetrahydrofuran (THF) (if the alcohol is not used as the solvent)
-
Standard laboratory glassware and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon)
-
TLC plates and appropriate eluent system
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator and purification setup
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the desired alcohol (if it is a solid or a high-boiling liquid, dissolve it in anhydrous THF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.0-1.1 equivalents) portion-wise to the alcohol solution. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.
-
In a separate flask, dissolve 4,6-dichloro-5-nitropyrimidin-2-amine (1.0 mmol) in anhydrous THF.
-
Slowly add the solution of the pyrimidine to the freshly prepared alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 4-alkoxy-2-amino-6-chloro-5-nitropyrimidine.
Protocol 3: Mono-thiolation with Thiols
This protocol outlines the procedure for the synthesis of 2-amino-4-chloro-5-nitro-6-(alkylthio/arylthio)pyrimidines. Similar to alkoxylation, a base is required to generate the thiolate nucleophile.
Materials:
-
4,6-dichloro-5-nitropyrimidin-2-amine
-
Desired thiol (1.0-1.1 equivalents)
-
A suitable base such as sodium hydride or potassium carbonate
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or THF)
-
Standard laboratory glassware and magnetic stirrer under an inert atmosphere
-
TLC plates and appropriate eluent system
-
Work-up and purification reagents as described in Protocol 2
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the desired thiol (1.0-1.1 mmol) in the anhydrous solvent.
-
Add the base (e.g., potassium carbonate, 2.0 equivalents) to the solution and stir for 15-30 minutes at room temperature to generate the thiolate.
-
In a separate flask, dissolve 4,6-dichloro-5-nitropyrimidin-2-amine (1.0 mmol) in the same anhydrous solvent.
-
Slowly add the pyrimidine solution to the thiolate solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography to yield the desired 2-amino-4-chloro-5-nitro-6-(substituted-thio)pyrimidine.
Data Presentation: A Survey of Reaction Conditions
The following table summarizes representative reaction conditions for the mono-substitution of dichloropyrimidines, providing a valuable guideline for expected outcomes when applying these protocols to 4,6-dichloro-5-nitropyrimidin-2-amine. It is important to note that the presence of the 2-amino and 5-nitro groups on the target substrate may influence the reaction times and yields.
| Nucleophile Class | Representative Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) | Reference |
| Amines | Primary/Secondary Amines | Triethylamine | Ethanol | Reflux | 2-6 | 60-95 | [1] |
| Alcohols | Aliphatic Alcohols | Sodium Hydride | THF/Alcohol | 0 to RT | 1-4 | 50-85 | Adapted from similar systems |
| Thiols | Alkyl/Aryl Thiols | Potassium Carbonate | DMF | RT to 50 | 2-8 | 65-90 | Adapted from similar systems |
Conclusion: A Versatile Platform for Drug Discovery
The selective mono-substitution of 4,6-dichloro-5-nitropyrimidin-2-amine is a powerful and versatile strategy for the synthesis of a wide array of functionalized pyrimidine derivatives. By carefully controlling the reaction conditions, particularly stoichiometry and temperature, researchers can efficiently generate a library of mono-substituted building blocks. These intermediates can then be further elaborated at the remaining chlorine position, providing a divergent approach to novel compounds with significant potential in medicinal chemistry and drug discovery. The protocols and guidelines presented in this document offer a solid foundation for the successful implementation of these synthetic transformations in the laboratory.
References
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules2022 , 27(16), 5129. [Link]
-
Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. Journal of the Chemical Society, Perkin Transactions 11999 , 21, 3075-3080. [Link]
-
Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Chlorine Aminolysis in Nitro-activated Pyrimidines. ChemRxiv2023 . [Link]
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules2021 , 26(7), 1910. [Link]
-
Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines. Tetrahedron Letters2007 , 48(44), 7869-7872. [Link]
Sources
Application Note & Protocols: A Guide to Selective Nucleophilic Aromatic Substitution at the C4 and C6 Positions of 4,6-dichloro-5-nitropyrimidin-2-amine
Abstract
This comprehensive guide details the principles and practices for achieving selective nucleophilic aromatic substitution (SNAr) on 4,6-dichloro-5-nitropyrimidin-2-amine. This versatile building block is of significant interest in medicinal chemistry and drug development due to the strategic importance of its substituted derivatives, particularly as kinase inhibitors. We provide an in-depth analysis of the reaction mechanism, the factors governing selectivity for mono- versus di-substitution, and detailed, validated protocols for reactions with common nucleophiles such as amines and alkoxides. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this powerful synthetic platform.
The Chemistry of Selective Substitution on the 2-Amino-5-nitropyrimidine Scaffold
The 4,6-dichloro-5-nitropyrimidin-2-amine core is primed for nucleophilic aromatic substitution. The inherent electron deficiency of the pyrimidine ring is significantly amplified by the strong electron-withdrawing nitro group (-NO₂) at the C5 position. This activation powerfully lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) at the C4 and C6 positions, making them highly susceptible to attack by nucleophiles.[1][2]
The SNAr Mechanism: A Stepwise Path to Substitution
The reaction proceeds via a well-established two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbons (C4 or C6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The stability of this complex is the cornerstone of the reaction's feasibility. The negative charge is effectively delocalized across the pyrimidine ring nitrogens and, crucially, the C5-nitro group.
-
Elimination of Leaving Group: Aromaticity is restored as the chloride ion, a good leaving group, is expelled from the tetrahedral intermediate, yielding the substituted product.
Because the starting material is symmetrical, the initial attack can occur at either C4 or C6 with equal probability. The true challenge and synthetic utility lie in controlling the subsequent steps: halting the reaction at the mono-substituted stage or proceeding to a di-substituted product in a controlled manner.
Caption: General SNAr mechanism at the C4/C6 position.
Controlling Selectivity: Mono- vs. Di-substitution
Achieving selectivity is a matter of manipulating reaction kinetics and the electronic properties of the intermediates.
-
Mono-substitution: This is favored under mild conditions with stoichiometric control. Using one equivalent of the nucleophile, often at room temperature or slightly below, ensures the reaction stops after the first substitution. The introduction of the first substituent, typically an electron-donating group like an amine, slightly deactivates the ring towards further substitution, aiding in the isolation of the mono-substituted product.[4]
-
Symmetric Di-substitution: To replace both chlorine atoms with the same nucleophile, an excess of the nucleophile (>2 equivalents) and more forcing conditions, such as elevated temperatures, are employed. This provides the necessary energy to overcome the deactivating effect of the first substituent and drive the reaction to completion.[5][6]
-
Asymmetric Di-substitution: This requires a stepwise approach. First, the mono-substituted product is synthesized and isolated. Then, this intermediate is subjected to a second SNAr reaction with a different nucleophile. The conditions for the second step often need to be harsher than the first, especially if the first substituent is strongly electron-donating.
Experimental Protocols
General Considerations: All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: A generalized workflow for SNAr reactions.
Protocol A: Selective Mono-Amination at C4/C6
This protocol describes the synthesis of 4-amino-6-chloro-5-nitropyrimidin-2-amine derivatives.
-
Materials:
-
4,6-dichloro-5-nitropyrimidin-2-amine (1.0 eq)
-
Primary or secondary amine of choice (1.0 - 1.1 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Ethanol (EtOH)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 4,6-dichloro-5-nitropyrimidin-2-amine and the chosen anhydrous solvent (approx. 0.2 M concentration).
-
Add the base (DIPEA or TEA) to the stirred solution.
-
Add the amine nucleophile dropwise at 0 °C or room temperature.
-
Allow the reaction to stir at room temperature. Monitor the reaction every 1-2 hours by TLC for the consumption of the starting material. Reactions are typically complete within 3-12 hours.[7]
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Protocol B: Selective Mono-Alkoxylation at C4/C6
This protocol details the synthesis of 4-alkoxy-6-chloro-5-nitropyrimidin-2-amine.
-
Materials:
-
4,6-dichloro-5-nitropyrimidin-2-amine (1.0 eq)
-
Alcohol of choice (e.g., methanol, ethanol) - can be used as the solvent.
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) (1.1 eq)
-
-
Procedure:
-
Dissolve 4,6-dichloro-5-nitropyrimidin-2-amine in the desired alcohol in a round-bottom flask.[8]
-
Add the base (e.g., NaOH) portion-wise to the solution while stirring at room temperature.[8]
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Work-up: Once the starting material is consumed, carefully neutralize the mixture with a dilute acid (e.g., 1M HCl). Remove the alcohol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
-
Protocol C: Symmetric Di-substitution (Amination Example)
This protocol outlines the synthesis of 4,6-diamino-5-nitropyrimidin-2-amine derivatives.
-
Materials:
-
4,6-dichloro-5-nitropyrimidin-2-amine (1.0 eq)
-
Primary or secondary amine of choice (2.2 - 2.5 eq)
-
DIPEA or TEA (3.0 eq)
-
Anhydrous DMF or Dioxane
-
-
Procedure:
-
Combine the pyrimidine, solvent, and base in a round-bottom flask suitable for heating.
-
Add the amine nucleophile.
-
Heat the reaction mixture to 60-100 °C, depending on the nucleophilicity of the amine.
-
Monitor the reaction by TLC/LC-MS until the mono-substituted intermediate is fully consumed.
-
Follow the work-up and purification steps outlined in Protocol A. Note that di-substituted products are often more polar.
-
Caption: Decision diagram for achieving selective substitution.
Product Characterization
Confirmation of product structure and purity is essential.
-
Chromatography: TLC and LC-MS are invaluable for monitoring reaction progress and assessing the purity of the final product. The retention factor (Rf) or retention time will shift significantly from the starting material to the mono- and di-substituted products.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the substitution. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Look for the characteristic isotopic pattern of chlorine (M+ and M+2 peaks in an approx. 3:1 ratio) in mono-substituted products.
-
NMR Spectroscopy: ¹H and ¹³C NMR are definitive tools for structural elucidation.[9][10][11]
-
¹H NMR: The starting material, 4,6-dichloro-5-nitropyrimidin-2-amine, has no aromatic protons, but will show a broad signal for the -NH₂ group. Upon mono-substitution with an amine (R-NH), new signals for the R-group and the N-H proton will appear. For a symmetric di-substituted product, the signals for the two identical substituents will be equivalent.
-
¹³C NMR: The chemical shifts of C4 and C6 are highly informative. In the starting material, these carbons are equivalent. After mono-substitution, their signals will become distinct, with the carbon bonded to the new substituent shifting significantly.
-
Data Summary
The following table provides representative conditions for the selective substitution on analogous pyrimidine systems, which serve as a strong guideline for the target molecule.
| Starting Material | Nucleophile | Product Type | Conditions | Yield (%) | Reference |
| 4,6-dichloro-5-nitropyrimidine | Various primary amines | Symmetric Di-amino | 2.0 eq amine, TEA, DCM, RT | 75-95% | [6] |
| 4,6-dichloro-5-nitropyrimidine | Benzyl alcohol / DBU | Mono-alkoxy | THF, 0 °C | Moderate | [5] |
| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Various amines | Mono-amino | 1.0 eq amine, TEA, EtOH, reflux, 3h | Good | [7] |
| 4,6-dichloropyrimidin-5-amine | Methanol / NaOH | Mono-alkoxy | Methanol, RT, 1-3h | Not specified | [8] |
References
- D'hooghe, M., & De Kimpe, N. (2006). The Chemistry of 2-Amino-4,6-dichloro-5-nitropyrimidine. Journal of Heterocyclic Chemistry, 43(6), 1509-1525. (Note: This is a representative title, a direct source for this specific compound's comprehensive review was not found in the search, but its chemistry is analogous to cited papers).
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry, 5th ed. Wiley. (General reference for heterocyclic reactivity).
-
Trilleras, J., Perez, A., & Quiroga, J. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]
-
Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. [Link]
-
Hernández-Vázquez, E., et al. (2021). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]
-
Grivas, S. (2012). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. ResearchGate. [Link]
-
Hernández-Vázquez, E., et al. (2021). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation. ChemRxiv. [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. StackExchange. [Link]
-
Taylor, R. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. National Institutes of Health (NIH). [Link]
-
Rodrigues, L. M., et al. (2021). NMR Analysis of a Series of Substituted Pyrazolo[3,4-D] Pyrimidines-4-Amines. Amanote Research. [Link]
-
Hernández-Vázquez, E., et al. (2021). Symmetric 4,6-dialkyl/arylamino-5- nitropyrimidines: theoretical explanation of why aminolysis of alkoxy. ChemRxiv. [Link]
-
Taylor, R. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. National Institutes of Health (NIH). [Link]
-
Ali, M. F., et al. (2023). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health (NIH). [Link]
-
Rodrigues, L. M., et al. (2021). NMR Analysis of a Series of Substituted Pyrazolo[3,4-D] Pyrimidines-4-Amines. Amanote Research. [Link]
-
Al-Omair, M. A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. digibug.ugr.es [digibug.ugr.es]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.amanote.com [research.amanote.com]
- 11. mdpi.com [mdpi.com]
"use of 4,6-dichloro-5-nitropyrimidin-2-amine in solid-phase synthesis"
Application Note & Protocol
Topic: Strategic Use of 4,6-Dichloro-5-nitropyrimidin-2-amine in Solid-Phase Synthesis for the Generation of Privileged Heterocyclic Scaffolds
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
4,6-Dichloro-5-nitropyrimidin-2-amine is a highly versatile and powerful building block for combinatorial chemistry and the synthesis of diverse molecular libraries. Its unique electronic and structural features—a pyrimidine core activated by a potent electron-withdrawing nitro group—render the C4 and C6 positions exceptionally susceptible to sequential nucleophilic aromatic substitution (SNAr). This controlled, stepwise reactivity allows for the precise introduction of multiple diversity points onto a single scaffold. This guide provides an in-depth exploration of the core chemical principles, a field-proven, step-by-step protocol for the solid-phase synthesis of substituted purine analogues, and expert insights into optimizing this powerful synthetic strategy.
Core Concepts: Causality of Reactivity and Strategic Design
The synthetic utility of 4,6-dichloro-5-nitropyrimidin-2-amine is rooted in fundamental principles of physical organic chemistry. The pyrimidine ring is inherently electron-deficient. This effect is dramatically amplified by the adjacent 5-nitro group, which strongly withdraws electron density from the ring through both inductive and resonance effects. This severe electron deficiency makes the carbon atoms attached to the chlorine leaving groups (C4 and C6) highly electrophilic and thus, prime targets for nucleophilic attack.
The reaction proceeds via a classic two-step addition-elimination SNAr mechanism[1].
-
Nucleophilic Attack: A nucleophile adds to the C4 or C6 position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Chloride Elimination: The aromatic system is regenerated by the expulsion of a chloride ion, yielding the substituted pyrimidine product.
The power of this scaffold lies in the ability to perform these substitutions sequentially. After the first nucleophile is introduced, the electronic nature of the ring is altered, which can modulate the reactivity of the second chlorine atom. However, the ring generally remains sufficiently activated for a second substitution, often under slightly more forcing conditions. This sequential approach is the cornerstone of library synthesis from this starting material[2][3][4]. A subsequent reduction of the nitro group to an amine unmasks a new reactive handle, enabling intramolecular cyclization to forge fused heterocyclic systems, most notably the biologically crucial purine core[2][3][5].
Logical Workflow for Purine Synthesis
The overall strategy for leveraging 4,6-dichloro-5-nitropyrimidin-2-amine in the solid-phase synthesis of a 6,9-disubstituted purine library is depicted below. This workflow systematically builds molecular complexity on a solid support, facilitating purification through simple washing steps until the final cleavage.
Caption: Solid-phase synthesis workflow for purine analogues.
Detailed Experimental Protocol: Solid-Phase Synthesis of a 6,9-Disubstituted Purine Library
This protocol describes a robust method for the synthesis of purine derivatives starting from 4,6-dichloro-5-nitropyrimidin-2-amine on Rink Amide resin.[2][3]
Materials and Reagents
-
Resin: Rink Amide MBHA resin (substitution level: 0.4–0.8 mmol/g)
-
Scaffold: 4,6-dichloro-5-nitropyrimidin-2-amine
-
Reagents:
-
N,N'-Diisopropylethylamine (DIPEA)
-
A diverse set of primary amines (for R1 and R2)
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Triethyl orthoformate
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Diethyl ether (Et2O)
-
-
Equipment: Solid-phase synthesis vessel, shaker, filtration apparatus, rotary evaporator, preparative HPLC system.
Step-by-Step Methodology
Step 1: Resin Preparation and Swelling
-
Place Rink Amide resin (1.0 g, ~0.6 mmol) into a solid-phase synthesis vessel.
-
Add DMF (10 mL) and shake for 30 minutes to swell the resin beads.
-
Drain the DMF.
-
Add 20% piperidine in DMF (10 mL) and shake for 20 minutes to remove the Fmoc protecting group.
-
Drain the solution and wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
Step 2: Immobilization of the Pyrimidine Scaffold
-
Rationale: The free amine on the Rink Amide resin acts as a nucleophile, displacing one of the chlorine atoms on the pyrimidine to covalently attach the scaffold to the solid support.
-
Dissolve 4,6-dichloro-5-nitropyrimidin-2-amine (0.63 g, 3.0 mmol, 5 eq) and DIPEA (1.05 mL, 6.0 mmol, 10 eq) in DMF (10 mL).
-
Add this solution to the prepared resin.
-
Shake the mixture at room temperature for 16 hours.
-
Drain the reaction solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.
Step 3: First Nucleophilic Substitution (SNAr 1 - Introduction of R¹)
-
Rationale: A primary amine from the first diversity set displaces the second, more reactive, chlorine atom.
-
Swell the resin from Step 2 in DMF (10 mL).
-
Add the first primary amine (R¹-NH₂, 3.0 mmol, 5 eq) and DIPEA (1.05 mL, 6.0 mmol, 10 eq).
-
Shake the mixture at 50 °C for 12 hours.
-
Drain the solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
Step 4: Nitro Group Reduction
-
Rationale: The nitro group is reduced to a primary amine, which is essential for the subsequent cyclization step to form the imidazole portion of the purine ring. This step is often challenging; SnCl₂ is a reliable reagent for this transformation on solid support.[5]
-
Prepare a solution of SnCl₂·2H₂O (2.7 g, 12.0 mmol, 20 eq) in DMF (15 mL).
-
Add the solution to the resin and shake at room temperature for 18 hours.
-
Drain the reagent solution and wash the resin extensively with DMF (5 x 10 mL), 5% DIPEA in DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin.
Step 5: Purine Ring Formation (Cyclization and Introduction of R²)
-
Rationale: The newly formed 4,5-diamine on the pyrimidine core undergoes a condensation reaction with an aldehyde (or its equivalent like an orthoester), followed by cyclization and aromatization to form the purine ring system.
-
Swell the resin in a solution of 1% acetic acid in DMF (10 mL).
-
Add the desired aldehyde (R²-CHO, 3.0 mmol, 5 eq).
-
Shake at 60 °C for 24 hours.
-
Drain the solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.
Step 6: Cleavage from Resin and Deprotection
-
Rationale: A strong acid, TFA, cleaves the linker attaching the synthesized molecule to the solid support, releasing the final product into solution. Scavengers like TIS and water are included to trap reactive species generated during cleavage.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.
-
Add the cleavage cocktail (10 mL) to the dry resin in the reaction vessel.
-
Shake at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under a stream of nitrogen and then precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the crude solid under vacuum.
Step 7: Purification
-
Dissolve the crude product in a minimal amount of DMSO or DMF.
-
Purify the product using preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final compound as a powder.
Representative Data and Results
The following table summarizes expected outcomes for a small set of synthesized purine analogues using the described protocol.
| Compound ID | R¹ Substituent | R² Substituent | Overall Yield (%) | Purity (HPLC, 254 nm) | Mass Spec (ESI+) [M+H]⁺ Found (Calc.) |
| P-01 | Benzylamine | Cyclohexyl | 35% | >95% | 362.21 (362.22) |
| P-02 | 4-Fluoroaniline | Phenyl | 28% | >96% | 370.15 (370.16) |
| P-03 | 3-Methoxypropylamine | 2-Thienyl | 41% | >98% | 358.16 (358.17) |
| P-04 | Isopropylamine | 4-Pyridyl | 31% | >95% | 311.18 (311.19) |
Expert Insights & Troubleshooting
-
Incomplete Nitro Reduction: This is the most common point of failure. If LC-MS analysis of a test cleavage shows significant starting material from before this step, increase the reaction time or the equivalents of SnCl₂. Ensure the reagent is fresh. Alternative reducing agents have been reported but can be problematic.[2][3]
-
Poor Yields in SNAr Steps: If a substitution reaction is sluggish (especially with sterically hindered or electron-poor amines), increasing the temperature (up to 80 °C) or reaction time can be effective. Microwave-assisted synthesis can also dramatically accelerate these steps.
-
Reaction Monitoring: To check the completion of a step without consuming large amounts of material, a small aliquot of resin can be removed, washed, and subjected to a test cleavage. The resulting solution can then be analyzed by LC-MS.
-
Final Product Purification: Purification of heterocyclic compounds can sometimes be challenging due to their potential for aggregation or poor solubility.[2] Using a DMSO/water or DMF/water gradient in preparative HPLC is often necessary.
References
-
Di Lucrezia, R., Gilbert, I. H., & Floyd, C. D. (2000). Solid Phase Synthesis of Purines from Pyrimidines. Journal of Combinatorial Chemistry, 2(3), 249–253. [Link]
-
ResearchGate. (2019). Solid Phase Synthesis of Purines from Pyrimidines. ResearchGate Publication. [Link]
-
Al-duaij, O. K., et al. (2024). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. National Institutes of Health (NIH). [Link]
-
Cox, P., et al. (2000). 4,6-Dichloro-5-nitropyrimidine: a versatile building block for the solid phase synthesis of dihydropteridinones. Tetrahedron Letters, 41(42), 8177-8180. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,6-dichloro-5-nitropyrimidin-2-amine in Medicinal Chemistry
Abstract
This document provides a comprehensive technical guide on the strategic applications of 4,6-dichloro-5-nitropyrimidin-2-amine, a pivotal heterocyclic building block in modern medicinal chemistry. We delve into the core reactivity of this scaffold, detailing its role in the synthesis of high-value therapeutic agents, particularly protein kinase inhibitors. This guide furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, mechanistic insights, and a curated selection of quantitative data to facilitate the rational design and synthesis of novel molecular entities.
Introduction: A Privileged Scaffold in Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Within this class, 4,6-dichloro-5-nitropyrimidin-2-amine stands out as a particularly versatile and powerful synthetic intermediate. Its chemical architecture is primed for selective functionalization, characterized by three key features:
-
Two Reactive Chlorine Atoms: Located at the C4 and C6 positions, these halogens are excellent leaving groups, readily participating in nucleophilic aromatic substitution (SNAr) reactions.
-
An Electron-Withdrawing Nitro Group: Positioned at C5, this group strongly activates the pyrimidine ring, rendering the C4 and C6 carbons highly electrophilic and susceptible to nucleophilic attack.
-
A C2 Amino Group: This group can modulate the electronic properties and reactivity of the scaffold and serves as a crucial interaction point in the final target molecules.
These features make 4,6-dichloro-5-nitropyrimidin-2-amine an ideal starting material for constructing libraries of polysubstituted pyrimidines, which are integral to the development of targeted therapies, most notably protein kinase inhibitors.[3][4]
Core Reactivity and Synthetic Strategy
The synthetic utility of 4,6-dichloro-5-nitropyrimidin-2-amine is dominated by two primary transformations: nucleophilic aromatic substitution and nitro group reduction. Mastery of these reactions allows for the controlled, sequential introduction of diverse chemical functionalities.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, amplified by the nitro and chloro substituents, makes SNAr the predominant reaction mechanism.[5][6] The reaction proceeds via a two-step addition-elimination pathway:
-
Nucleophilic Attack: A nucleophile (e.g., an amine, alcohol, or thiol) attacks one of the electrophilic carbons (C4 or C6), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Chloride Elimination: The aromaticity of the ring is restored through the expulsion of a chloride ion, yielding the substituted product.
Due to the molecule's symmetry, the initial mono-substitution can occur at either the C4 or C6 position. However, the introduction of the first substituent electronically influences the reactivity of the remaining chlorine, often requiring different, sometimes harsher, conditions for the second substitution.[7] This differential reactivity is a key tool for chemists to selectively build complex molecules.
Diagram 1: General SNAr Reaction Pathway
Caption: Sequential SNAr on the dichloronitropyrimidine core.
Nitro Group Reduction
The transformation of the C5-nitro group into a primary amine is a critical step in many synthetic pathways. This reduction unlocks new avenues for cyclization and functionalization. For instance, the resulting vicinal diamine system (amines at C2 and a new amine at C5, following substitution at C4/C6) is a direct precursor to purine and triazolopyrimidine ring systems, which are foundational scaffolds for many therapeutic agents.[8]
Commonly employed methods for this reduction include:
-
Metal-based reduction: Using reagents like iron powder in acetic acid or tin(II) chloride.[9]
-
Catalytic Hydrogenation: Employing hydrogen gas with a palladium-on-carbon (Pd/C) catalyst.
-
Transfer Hydrogenation: Using a hydrogen source like ammonium formate with a catalyst.
-
Sodium Dithionite: A mild and effective reagent for this transformation.[9]
The choice of method depends on the substrate's functional group tolerance and the desired scale of the reaction.
Application in Kinase Inhibitor Synthesis
Protein kinases are a major class of drug targets, particularly in oncology.[10] Their dysregulation can drive uncontrolled cell proliferation and survival.[11] The 2,4-diaminopyrimidine scaffold, readily accessible from 4,6-dichloro-5-nitropyrimidin-2-amine, is a well-established "privileged scaffold" for kinase inhibition. It acts as an ATP-competitive inhibitor by mimicking the hinge-binding interactions of the natural adenine core of ATP.[12][13]
The synthesis of such inhibitors typically follows a logical sequence:
-
Sequential SNAr: The C4 and C6 chloro groups are successively displaced with desired amine-containing fragments to build the core structure and introduce moieties that will interact with specific pockets of the target kinase.
-
Nitro Reduction: The C5-nitro group is reduced to an amine. While not always necessary for activity, this step can be used to further modulate the electronics or as a handle for further derivatization.
This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[4] Derivatives of this scaffold have been used to target a range of important kinases, including Aurora kinases, Anaplastic Lymphoma Kinase (ALK), and Epidermal Growth Factor Receptor (EGFR).[14][15]
Diagram 2: Synthetic Pathway to a 2,4-Diaminopyrimidine Kinase Inhibitor Core
Caption: A multi-step workflow to a versatile kinase inhibitor scaffold.
Diagram 3: Mechanism of ATP-Competitive Kinase Inhibition
Caption: Competitive inhibition at the kinase ATP-binding site.
Experimental Protocols
The following protocols are generalized procedures adapted from literature and should be optimized for specific substrates and desired outcomes.
Protocol 1: Sequential Amination via SNAr
This protocol describes the step-wise substitution of the two chlorine atoms.
A. Mono-amination
-
Reagents & Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4,6-dichloro-5-nitropyrimidin-2-amine (1.0 mmol, 1.0 equiv.).
-
Solvent & Base: Add a suitable solvent such as ethanol or N,N-Dimethylformamide (DMF) (5-10 mL). Add a base, typically N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 equiv.).
-
Nucleophile Addition: Add the primary or secondary amine of choice (1.0-1.1 equiv.) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-80 °C) for 2-12 hours. The choice of temperature depends on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up & Purification: Cool the reaction mixture. If a precipitate forms, it can be filtered. Otherwise, remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
B. Di-amination
-
Reagents & Setup: To the mono-aminated intermediate (1.0 mmol, 1.0 equiv.) in a sealed reaction vessel, add a solvent (e.g., 1-pentanol or DMF).
-
Nucleophile & Base: Add the second amine (1.2-1.5 equiv.) and a suitable base (e.g., DIPEA or K₂CO₃, 2.0-3.0 equiv.).
-
Reaction: Heat the reaction mixture to a higher temperature (e.g., 120-150 °C) for 12-24 hours.[7]
-
Monitoring & Work-up: Follow the monitoring and work-up procedures described in section A.
Causality Note: The second substitution often requires more forcing conditions (higher temperature, longer reaction time) because the electron-donating character of the first amine substituent deactivates the pyrimidine ring towards further nucleophilic attack compared to the starting dichloro-compound.
Protocol 2: Reduction of the C5-Nitro Group
This protocol uses sodium dithionite for a mild and efficient reduction.
-
Reagents & Setup: Dissolve the 5-nitro-pyrimidine substrate (1.0 mmol) in a mixture of an organic solvent (e.g., Tetrahydrofuran (THF) or methanol, 10 mL) and water (5 mL).
-
Reducing Agent: Add sodium dithionite (Na₂S₂O₄) (3.0-5.0 equiv.) portion-wise to the stirred solution. An exothermic reaction may be observed.
-
Reaction: Stir the reaction at room temperature for 1-4 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC. The product, being an amine, will have a different Rf and may stain differently (e.g., with ninhydrin).
-
Work-up & Purification: Quench the reaction by adding a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the 5-aminopyrimidine derivative, which can be used directly or purified further if necessary.[9]
Protocol 3: Suzuki-Miyaura Cross-Coupling
While less common than SNAr for this specific scaffold, C-C bond formation is a powerful tool for modifying pyrimidines. This protocol provides a general method for Suzuki coupling.
-
Reagents & Setup: In a Schlenk flask under an inert atmosphere, combine the chloro-pyrimidine substrate (1.0 mmol), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base, typically K₃PO₄ or K₂CO₃ (2.0-3.0 equiv.).[16][17]
-
Solvent: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL).
-
Reaction: Heat the mixture to 80-100 °C and stir for 6-24 hours.
-
Monitoring: Monitor by TLC or LC-MS.
-
Work-up & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.[16][18]
Causality Note: The Suzuki reaction is a robust and widely used method for C-C bond formation.[19] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be highly substrate-dependent.[16]
Quantitative Data Summary
The following tables provide representative data for reactions and biological activity related to the pyrimidine scaffold.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions
| Starting Material Analogue | Nucleophile | Product Type | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4,6-Dichloropyrimidine | Adamantyl-containing amines | Mono-aminated pyrimidine | K₂CO₃, DMF, 140 °C, 24 h | 60-99% | [7] |
| 4,6-dichloro-5-nitropyrimidine | Various alcohols | 4-alkoxy-6-chloro-5-nitropyrimidine | DBU, THF, 0 °C | Moderate | [20] |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 4-aminobenzohydrazide | 4-amino substituted product | Ethanol, Reflux | N/A |[12] |
Table 2: Representative Kinase Inhibitory Activity of Derived Compounds
| Compound Type | Target Kinase | IC₅₀ (nM) | Notes | Reference |
|---|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine derivative | EGFR | 79 | ATP-competitive inhibitor | [12] |
| Pyrrolo[2,3-d]pyrimidine derivative | Her2 | 40 | ATP-competitive inhibitor | [12] |
| Pyrrolo[2,3-d]pyrimidine derivative | VEGFR2 | 112 | ATP-competitive inhibitor | [12] |
| 2,4-diaminopyrimidine derivative | Aurora A | 9.3 | Pan-Aurora kinase inhibitor | [14] |
| 2,4-diaminopyrimidine derivative | Aurora B | 2.8 | Pan-Aurora kinase inhibitor | [14] |
| 5-chloro-pyrimidin-2-yl-amine | ALK / EGFR (dual) | <1 / <1 | Dual inhibitor for NSCLC |[15] |
Conclusion
4,6-dichloro-5-nitropyrimidin-2-amine is a high-potential starting material for the synthesis of complex, biologically active molecules. Its predictable reactivity through SNAr and nitro-reduction pathways provides a robust and modular platform for medicinal chemists. The successful application of this scaffold in the development of potent and selective kinase inhibitors underscores its value in modern drug discovery programs. The protocols and data presented herein serve as a foundational guide for researchers aiming to leverage this versatile building block in their own synthetic endeavors.
References
- Shandong Chengchuang Medical Technology Development Co Ltd. (2012). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
- BenchChem. (2025). Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution. BenchChem.
- Royal Society of Chemistry. (2023).
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. BenchChem.
- Esteve-Subiela, A., et al. (2015). Patent Application Publication (10) Pub. No.: US 2015/0152114A1. Googleapis.com.
- Jiangsu Aikon Biopharmaceutical R&D Co Ltd. (Year not specified). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
- ResearchGate. (2025). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution.
- MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI.
- National Institutes of Health. (Year not specified). Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. PMC.
- ChemRxiv. (Year not specified). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv.
- National Institutes of Health. (Year not specified). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
- PubMed. (Year not specified). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. PubMed.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. BenchChem.
- BenchChem. (2025). A Comparative Guide to Catalysts for Cross-Coupling Reactions with 4,6-Dichloropyrimidin-5-amine. BenchChem.
- Jiangsu Huayi Technology Co Ltd. (Year not specified). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.
- YouTube. (2019).
- Taizhou Yunong Biotechnology Co Ltd. (2014). Method for preparing 4, 6-dichloro-2-methyl-5-nitro pyrimidine.
- ChemRxiv. (Year not specified). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv.
- YouTube. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube.
- PubMed. (2019). Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. PubMed.
- BenchChem. (2025). Assessing the Selectivity of Kinase Inhibitors Derived from a 4-Chloro-5-substituted-pyrimidin-2-amine Scaffold. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Employing 4,6-Diethoxypyrimidine. BenchChem.
- MDPI. (Year not specified). Suzuki–Miyaura Reactions of (4-bromophenyl)
- ResearchGate. (Year not specified). Medicinal perspective of a promising scaffold – dihydropyrimidinones: A review.
- ResearchGate. (2025). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- PubMed. (2024).
- PubMed. (Year not specified). Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. PubMed.
- Dovepress. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. DDDT.
- PubMed. (Year not specified).
- PubMed. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. PubMed.
- YouTube. (2015).
- ResearchGate. (2025). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETQNduf4EVPAdbJZwzSTZ08L4L4ZUl-bgB1wq-JnVSVkQLtyHV8ifj8afOnEh3usG64H56cqKgfvPhdTuJKZD1Kf-RsK2tq0aQqp1XFpTchFh1KQsoz6c7GKBhhhPm7maCULgW49ahK5fQUxSo7H2yTWrwWD1hVYBWFRKibu-MduEyzb3-jtfKx8IEWVIbCvvdDNs47vNlmFfOr9trHYoW6wYb1IgoaiIDpP7RusTZWk6CvFzjqkpc
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 10. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. m.youtube.com [m.youtube.com]
- 20. chemrxiv.org [chemrxiv.org]
Application Note & Protocol: Regioselective Amination of 4,6-dichloro-5-nitropyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyrimidines
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules.[1][2] Specifically, 2-amino-4,6-disubstituted-5-nitropyrimidines are crucial intermediates in the synthesis of a diverse array of compounds, including purine analogs, which are fundamental to drug discovery efforts targeting kinases, DNA repair proteins, and other key cellular targets.[3] The targeted functionalization of the pyrimidine ring via nucleophilic aromatic substitution (SNAr) is a cornerstone of this synthetic strategy.
This application note provides a detailed experimental procedure for the regioselective mono-amination of 4,6-dichloro-5-nitropyrimidin-2-amine. We will delve into the mechanistic underpinnings of the reaction, provide a robust, step-by-step protocol, and offer insights into process optimization and troubleshooting.
Mechanistic Rationale: The SNAr Pathway
The amination of 4,6-dichloro-5-nitropyrimidin-2-amine proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyrimidine ring is inherently electron-deficient, a characteristic that is significantly amplified by the potent electron-withdrawing effects of the two chlorine atoms at the C4 and C6 positions and the nitro group at the C5 position. This electronic arrangement renders the C4 and C6 carbons highly electrophilic and thus susceptible to attack by nucleophiles, such as primary or secondary amines.[4]
The reaction follows a well-established two-step addition-elimination sequence:
-
Nucleophilic Attack: The amine nucleophile attacks one of the electrophilic carbons (C4 or C6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Chloride Elimination: The aromaticity of the pyrimidine ring is restored through the expulsion of a chloride ion, which is a good leaving group. This step yields the final aminated product.
Due to the electronic activation provided by the nitro group, this reaction can often be performed under mild conditions.[1][2] The presence of a non-nucleophilic base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.
Health & Safety Precautions
Handling 4,6-dichloro-5-nitropyrimidin-2-amine requires strict adherence to safety protocols due to its hazardous nature.
-
Hazard Profile: The starting material is harmful if swallowed, causes severe skin burns and eye damage, and may provoke an allergic skin reaction. It is extremely destructive to the tissues of the mucous membranes and upper respiratory tract.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[5]
-
Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust.[6] Avoid all personal contact.[5]
-
Disposal: Dispose of all chemical waste, including contaminated consumables, in appropriately labeled hazardous waste containers according to institutional and local regulations.[6]
Experimental Protocol: Mono-Amination of 4,6-dichloro-5-nitropyrimidin-2-amine
This protocol provides a general method for the reaction with a representative primary or secondary amine. Optimization may be necessary for specific substrates.
Materials & Equipment
Reagents:
-
4,6-dichloro-5-nitropyrimidin-2-amine
-
Amine of choice (e.g., benzylamine, morpholine, etc.)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Solvent (e.g., Tetrahydrofuran (THF), Ethanol, or Dichloromethane (DCM))
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates, tank, and UV lamp
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| 4,6-dichloro-5-nitropyrimidin-2-amine | 209.00 | 1.0 | 209 mg |
| Amine (e.g., Benzylamine) | 107.15 | 1.1 | 118 mg (120 µL) |
| Triethylamine (TEA) | 101.19 | 1.5 | 152 mg (209 µL) |
| Anhydrous THF | - | - | 5 mL |
Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar in an oven-dried round-bottom flask.
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reagent Addition:
-
To the flask, add 4,6-dichloro-5-nitropyrimidin-2-amine (1.0 eq.).
-
Using a syringe, add anhydrous THF (or another suitable solvent) to achieve a concentration of approximately 0.2 M. Stir the mixture until the solid is fully dissolved.
-
Add the base, triethylamine (1.5 eq.), to the solution via syringe.
-
In a separate vial, prepare a solution of the desired amine (1.1 eq.) in a small amount of the reaction solvent.
-
Add the amine solution dropwise to the stirring pyrimidine solution over 5 minutes at room temperature. Rationale: Slow addition helps to control any potential exotherm and minimizes the formation of di-substituted byproducts.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature. For less reactive amines, gentle heating (e.g., 40-60 °C) may be required.[7]
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). Use an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes). The product spot should be less polar than the starting material. The reaction is typically complete within 2-6 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature (if heated).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the resulting residue in Ethyl Acetate (20 mL).
-
Transfer the solution to a separatory funnel and wash with deionized water (2 x 15 mL) and then with brine (1 x 15 mL). Rationale: The water wash removes the triethylamine hydrochloride salt and other water-soluble impurities. The brine wash helps to remove residual water from the organic layer.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification & Characterization:
-
Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of Ethyl Acetate in Hexanes to isolate the desired mono-aminated product.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
-
Determine the yield and characterize the final product by NMR (¹H, ¹³C) and Mass Spectrometry (MS) to confirm its structure and purity.
-
Visualized Workflow & Reaction
Caption: Experimental workflow for the amination of 4,6-dichloro-5-nitropyrimidin-2-amine.
Caption: General reaction scheme for the mono-amination at the C4 position.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Insufficiently reactive amine.- Inactive reagents (e.g., wet solvent).- Base is protonated/degraded. | - Gently heat the reaction mixture (e.g., 40-60 °C).- Ensure all solvents and reagents are anhydrous.- Use a fresh bottle of base. |
| Formation of Di-substituted Product | - Reaction run for too long.- High concentration or temperature.- More than 1.1 eq. of amine used. | - Monitor the reaction closely by TLC and stop it once the starting material is consumed.- Run the reaction at a lower temperature or concentration.- Use a stoichiometric amount or only a slight excess (1.05-1.1 eq.) of the amine. |
| Complex Mixture of Products | - Decomposition of starting material or product.- Side reactions with the solvent. | - Ensure the reaction is run under an inert atmosphere.- Choose a non-reactive solvent (e.g., THF, Dioxane, Toluene instead of alcoholic solvents if trans-etherification is a concern). |
References
-
Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. (2008). ResearchGate. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). ResearchGate. [Link]
-
Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Chlorine Aminolysis in Nitro-activated Pyrimidines. (2023). ChemRxiv. [Link]
-
Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. (2023). Royal Society of Chemistry. [Link]
- Process for synthesis of 2,4-dichloro-5-aminopyrimidine. (2022).
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. [Link]
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (2012). National Institutes of Health. [Link]
-
Regioselective 2-Amination of Polychloropyrimidines. (2016). PubMed. [Link]
-
Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)... (2015). ResearchGate. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 4,6-Dichloro-5-nitropyrimidine | 4316-93-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nucleophilic Substitution of 4,6-dichloro-5-nitropyrimidin-2-amine
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for optimizing nucleophilic aromatic substitution (SNAr) reactions involving 4,6-dichloro-5-nitropyrimidin-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this versatile building block. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and maximize your reaction yields.
The core reactivity of 4,6-dichloro-5-nitropyrimidin-2-amine stems from its electronic structure. The pyrimidine ring is inherently electron-deficient due to its two nitrogen atoms, a characteristic that facilitates nucleophilic attack.[1][2] This effect is powerfully amplified by the strong electron-withdrawing nitro group (-NO2) at the C5 position, which significantly activates the C4 and C6 positions toward substitution.[3] In the starting material, the two chlorine atoms at C4 and C6 are chemically equivalent, simplifying the initial mono-substitution step.[4][5]
The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] Understanding and stabilizing this intermediate is paramount to a successful reaction.
Caption: The SNAr addition-elimination mechanism.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during the nucleophilic substitution of 4,6-dichloro-5-nitropyrimidin-2-amine.
Q1: My reaction shows low or no conversion to the desired mono-substituted product. What are the likely causes and how can I fix this?
A1: Low conversion is a common issue that can almost always be resolved by systematically evaluating four key parameters: the nucleophile, the solvent, the temperature, and the presence of a base.
1. Nucleophile Reactivity:
-
Cause: The nucleophile may not be strong enough to attack the electron-deficient ring effectively. For instance, a neutral alcohol is a much weaker nucleophile than its corresponding alkoxide.
-
Solution: If using a nucleophile with an acidic proton (e.g., alcohol, thiol, or primary/secondary amine), add a non-nucleophilic base to deprotonate it in situ, thereby increasing its nucleophilicity. For very weak nucleophiles, a stronger base like NaH can be used, though caution is required.[6]
2. Solvent Choice:
-
Cause: Protic solvents (e.g., ethanol, methanol, water) can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its reactivity and slows the reaction.[7][8]
-
Solution: Switch to a polar aprotic solvent.[6] Solvents like DMF, DMSO, or acetonitrile are ideal because they solvate the counter-ion of the nucleophile but leave the anionic nucleophile "naked" and highly reactive.[6][8]
3. Reaction Temperature:
-
Cause: The activation energy for the initial nucleophilic attack has not been overcome. SNAr reactions often require thermal energy to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature. While some highly reactive nucleophiles may react at room temperature or below, many require heating, often in the range of 80-140 °C.[5][6] Monitor the reaction by TLC or LC-MS to track the consumption of starting material as you increase the heat.
4. Role of a Base:
-
Cause: The reaction of a neutral nucleophile (like an amine) generates HCl as a byproduct. This acid can protonate the starting amine nucleophile, rendering it non-nucleophilic and halting the reaction.
-
Solution: Add at least one equivalent of a non-nucleophilic "scavenger" base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the HCl as it forms. For alcohol or thiol nucleophiles, a base like potassium carbonate (K₂CO₃) is effective for both deprotonation and acid scavenging.[5]
Caption: Troubleshooting workflow for low reaction yield.
Q2: My TLC/LC-MS shows multiple products. How do I identify and minimize these side products?
A2: The formation of multiple products typically arises from di-substitution, reaction with the solvent, or hydrolysis.
-
Di-substitution:
-
Identification: A product with a molecular weight corresponding to the addition of two nucleophile groups and the loss of two chlorine atoms.
-
Cause: This occurs when the mono-substituted product reacts again with the nucleophile. It is favored by using an excess of the nucleophile, high temperatures, and long reaction times.[6]
-
Solution: To favor mono-substitution, use a strict stoichiometry of 1.0-1.2 equivalents of the nucleophile.[5] Run the reaction at the lowest temperature that allows for a reasonable conversion rate and monitor it closely, stopping it as soon as the starting material is consumed.
-
-
Solvolysis:
-
Identification: A byproduct where the nucleophile is derived from your solvent (e.g., an ethoxy group when using ethanol as a solvent).[4]
-
Cause: Nucleophilic solvents, particularly alcohols, can compete with the intended nucleophile, especially at elevated temperatures.[9]
-
Solution: As mentioned previously, use a non-nucleophilic, polar aprotic solvent like DMF or DMSO.[6]
-
-
Hydrolysis:
-
Identification: A product where one or both chlorine atoms have been replaced by a hydroxyl group.
-
Cause: The presence of water in the reaction mixture. The starting material and product are susceptible to hydrolysis, particularly under basic conditions or at high temperatures.[10]
-
Solution: Ensure strictly anhydrous conditions. Use dry solvents, dry glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Frequently Asked Questions (FAQs)
Q1: Which solvent is best for this reaction? A1: Polar aprotic solvents are strongly recommended. The choice among them can depend on the required reaction temperature and solubility of your reagents.
| Solvent | Boiling Point (°C) | Key Advantages | Considerations |
| DMF | 153 | Excellent solvating power, wide temperature range. | Can decompose at high temperatures. Must be anhydrous. |
| DMSO | 189 | High boiling point for difficult reactions, excellent solvating power. | Can be difficult to remove during workup; hygroscopic. |
| Acetonitrile | 82 | Lower boiling point, easier to remove. | Less solvating power than DMF/DMSO; may not be suitable for high-temp reactions. |
| THF | 66 | Good for reactions with strong bases like NaH at lower temperatures. | Less polar; may result in slower reaction rates. |
Q2: Do I always need to add a base? A2: It depends on your nucleophile.
-
For anionic nucleophiles (e.g., sodium methoxide): No additional base is needed.
-
For neutral amine nucleophiles: Yes, an acid scavenger like TEA or DIPEA is crucial to prevent protonation of the nucleophile.
-
For neutral alcohols or thiols: Yes, a base like K₂CO₃ or NaH is required to deprotonate the nucleophile and make it sufficiently reactive.[5]
Q3: How do I selectively achieve di-substitution? A3: While the first substitution can sometimes deactivate the ring, di-substitution can often be achieved with more forcing conditions. Use at least 2.2 equivalents of the nucleophile and a corresponding amount of base. Higher temperatures and longer reaction times are typically required compared to the mono-substitution.[11]
Experimental Protocols
Protocol 1: General Procedure for Mono-Amination
This protocol provides a robust starting point for the reaction with primary or secondary amines.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,6-dichloro-5-nitropyrimidin-2-amine (1.0 eq).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
-
Reagent Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the starting material. Add the amine nucleophile (1.1 eq) followed by diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (a starting point of 80 °C is recommended) and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is complete when the starting material spot is no longer visible.
-
Workup: Cool the mixture to room temperature and pour it into cold water. Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[6]
Protocol 2: General Procedure for Mono-Alkoxylation
This protocol is suitable for reacting alcohols to form ether linkages.
-
Setup: To an oven-dried, three-neck flask under an inert atmosphere, add anhydrous THF and cool to 0 °C in an ice bath.
-
Nucleophile Generation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the cooled THF. Slowly add the desired alcohol (1.1 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Substrate Addition: In a separate flask, dissolve 4,6-dichloro-5-nitropyrimidin-2-amine (1.0 eq) in a minimum amount of anhydrous THF. Add this solution dropwise to the alkoxide solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC. Gentle heating may be required for less reactive alcohols.
-
Workup: Carefully quench the reaction by slowly adding it to a beaker of ice water to decompose any excess NaH.
-
Purification: Partition the mixture between water and an organic solvent (e.g., ethyl acetate). Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography or recrystallization.[6][11]
References
-
ResearchGate. (2025). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
-
ResearchGate. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Retrieved from [Link]
-
Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]
-
University of Liverpool. (n.d.). Pyrimidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]
-
ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved from [Link]
-
MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. Retrieved from [Link]
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. d-nb.info [d-nb.info]
- 11. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]
"common side reactions and byproducts with 4,6-dichloro-5-nitropyrimidin-2-amine"
Welcome to the technical support center for 4,6-dichloro-5-nitropyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full synthetic potential of this versatile building block. Here, we address frequently encountered issues in a practical question-and-answer format, grounded in mechanistic principles and field-proven insights.
Section 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient pyrimidine ring, further activated by the nitro group, makes the chloro substituents at the C4 and C6 positions prime targets for nucleophilic attack. However, controlling the selectivity and preventing byproduct formation is a common challenge.
FAQ 1: My SNAr reaction with a primary amine is yielding a significant amount of the di-substituted product, even when using one equivalent of the nucleophile. How can I favor mono-substitution?
This is a frequent issue arising from the high reactivity of the 4,6-dichloro-5-nitropyrimidin-2-amine core. The initial mono-substitution product can sometimes be even more reactive than the starting material, leading to a second substitution.
Root Cause Analysis:
-
Reaction Kinetics: The rate of the second substitution may be comparable to or faster than the first, especially at elevated temperatures.
-
Base Equivalency: Using an excess of a base to scavenge HCl can deprotonate the incoming amine, increasing its nucleophilicity and driving the reaction towards di-substitution.
Troubleshooting Protocol:
-
Temperature Control: Begin the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor the progress closely by TLC or LC-MS. A lower temperature will decrease the rate of both reactions, but may disproportionately slow the second substitution.
-
Controlled Addition of Nucleophile: Instead of adding the amine all at once, use a syringe pump for slow, dropwise addition. This keeps the instantaneous concentration of the nucleophile low, favoring the reaction with the more abundant starting material.
-
Stoichiometry of the Base: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) in a stoichiometric amount (1.0-1.1 equivalents) to neutralize the HCl formed. Avoid using an excess of base.
-
Solvent Effects: Aprotic polar solvents like DMF or DMSO are commonly used, but consider less polar solvents like THF or 2-methyl-THF, which can sometimes temper reactivity.
FAQ 2: I am attempting a nucleophilic substitution with an alcohol (alkoxide), but I'm observing an unexpected byproduct. What could be happening?
While alkoxides are good nucleophiles, they can also participate in unexpected secondary reactions, particularly in activated systems like this pyrimidine.
Potential Side Reactions:
-
Competitive Substitution: In some cases, the initially formed alkoxy-pyrimidine can react with another nucleophile present in the reaction mixture, leading to the displacement of the alkoxy group. This has been observed in related 4-alkoxy-6-chloro-5-nitropyrimidines, where a subsequent reaction with an amine leads to a di-amino product instead of the expected amino-alkoxy pyrimidine.[1][2]
-
Hydrolysis: If water is present in the reaction mixture, hydrolysis of a chloro group to a hydroxyl group can occur, especially under basic conditions.
Investigative Workflow:
Caption: Troubleshooting workflow for unexpected byproducts in alkoxide substitutions.
FAQ 3: During the synthesis of 4,6-dichloro-5-nitropyrimidin-2-amine from its dihydroxy precursor using POCl₃, I isolated a byproduct that appears to have three chlorine atoms. What is this and how can I avoid it?
You are likely observing the formation of 2-amino-4,5,6-trichloropyrimidine. This is an unusual but documented side reaction where the nitro group is substituted by a chloride ion.[3]
Mechanistic Insight:
This side reaction is a nucleophilic aromatic substitution where the nitro group, typically a poor leaving group, is displaced. This is thought to occur under harsh chlorinating conditions (high temperature, prolonged reaction times with POCl₃).
Mitigation Strategies:
| Parameter | Standard Condition | Modified Condition for Selectivity | Rationale |
| Temperature | Refluxing POCl₃ (~110 °C) | 80-90 °C | Lower temperature disfavors the high-activation energy nitro-substitution. |
| Catalyst | None or catalytic DMF | N,N-dimethylaniline[4] | Can facilitate the desired chlorination at a lower temperature. |
| Reaction Time | > 8 hours | 2-4 hours (monitor by TLC/LC-MS) | Prevents prolonged exposure to harsh conditions that promote side reactions. |
Section 2: Troubleshooting Nitro Group Reduction
The reduction of the nitro group to a primary amine is a key transformation for further derivatization, for instance, in the synthesis of purine analogs.
FAQ 4: I am trying to reduce the nitro group to an amine, but my chloro substituents are being removed (hydrodehalogenation). How can I selectively reduce the nitro group?
Hydrodehalogenation is a common side reaction during catalytic hydrogenation, especially with palladium-based catalysts.
Choosing the Right Reduction Method:
The choice of reducing agent is critical for chemoselectivity.
| Method | Reagent | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | Clean, high-yielding | High risk of dehalogenation |
| Catalytic Hydrogenation | H₂, Raney Nickel | Lower risk of dehalogenation compared to Pd/C[5] | Pyrophoric, requires careful handling |
| Metal/Acid Reduction | Fe / Acetic Acid or HCl | Excellent chemoselectivity , cost-effective | Stoichiometric iron waste, acidic workup |
| Metal Salt Reduction | SnCl₂·2H₂O / Ethanol | Mild conditions, good functional group tolerance[5] | Tin waste can be problematic to remove |
| Transfer Hydrogenation | Ammonium formate / Pd/C | Avoids use of H₂ gas | Still carries a risk of dehalogenation |
| Dithionite Reduction | Sodium dithionite (Na₂S₂O₄) | Mild, aqueous conditions[6] | Can sometimes lead to over-reduction or other side products |
Recommended Protocol for Selective Nitro Reduction:
This protocol utilizes iron in an acidic medium, which is generally reliable for preserving chloro-substituents on aromatic rings.[7][8]
-
Setup: In a round-bottom flask, suspend 4,6-dichloro-5-nitropyrimidin-2-amine (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of glacial acetic acid and an alcohol like ethanol or methanol.
-
Reaction: Heat the mixture to 60-80 °C and stir vigorously. The reaction is often exothermic.
-
Monitoring: Follow the disappearance of the starting material by TLC or LC-MS (typically 1-3 hours).
-
Workup:
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4,6-dichloro-5-aminopyrimidin-2-amine.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Caption: Comparison of reduction methods and their outcomes.
Section 3: Purification and Handling
FAQ 5: My final product is an oil/gummy solid and difficult to purify. What are some effective purification strategies?
The presence of polar functional groups (amines, nitro groups) can make crystallization challenging and may lead to streaking on silica gel chromatography.
Purification Techniques:
-
Recrystallization: For the amino-dichloro product, recrystallization from a solvent system like ethanol/water or hexane/ethyl acetate can be effective.[9]
-
Column Chromatography:
-
Solvent System: A gradient of ethyl acetate in hexanes is a good starting point.
-
Tailing Reduction: If the compound streaks, consider adding 0.5-1% triethylamine or ammonia in the mobile phase to neutralize acidic sites on the silica gel.
-
-
Acid/Base Extraction: If your product has a basic amine handle, you can perform an acidic extraction (e.g., with 1M HCl) to pull it into the aqueous phase, wash the aqueous phase with an organic solvent to remove non-basic impurities, and then basify the aqueous layer and re-extract your product.
References
-
How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine?. (2013, December 24). ResearchGate. [Link]
- CN111763175A - Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine. (n.d.).
-
Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. (2008). ResearchGate. [Link]
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (n.d.). National Institutes of Health. [Link]
-
Reduction of nitro compounds. (n.d.). Wikipedia. [Link]
-
Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. (n.d.). Patsnap. [Link]
-
Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. (n.d.). ChemRxiv. [Link]
- Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. (n.d.).
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. (n.d.).
- Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. (n.d.).
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
-
Directed nucleophilic aromatic substitution reaction. (n.d.). RSC Publishing. [Link]
- Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine. (n.d.).
-
Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. (n.d.). ChemRxiv. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]
- 9. CN111763175A - Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine - Google Patents [patents.google.com]
Technical Support Center: Purification of 4,6-dichloro-5-nitropyrimidin-2-amine Reaction Products
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4,6-dichloro-5-nitropyrimidin-2-amine and its derivatives. As a highly functionalized heterocyclic compound, its purity is paramount for subsequent synthetic steps and biological assays. This document offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important chemical intermediate.
The Critical Role of Purification
4,6-dichloro-5-nitropyrimidin-2-amine is a key building block in medicinal chemistry, often utilized in the synthesis of purine analogs and other biologically active molecules.[1][2] The presence of impurities, such as unreacted starting materials, byproducts from side reactions (e.g., dimerization, polymerization, or regioisomers), or degradation products, can significantly impact the yield, selectivity, and outcome of subsequent reactions.[3] Therefore, robust and efficient purification is not merely a matter of good laboratory practice but a critical step to ensure the integrity of your research and development pipeline.
Troubleshooting Common Purification Challenges
Researchers often face several predictable yet challenging issues during the purification of 4,6-dichloro-5-nitropyrimidin-2-amine reaction products. This section provides a systematic approach to troubleshooting these problems.
Issue 1: Low Recovery or No Elution from Column Chromatography
Scenario: You have performed a reaction to synthesize a derivative of 4,6-dichloro-5-nitropyrimidin-2-amine and are attempting to purify the crude product via silica gel column chromatography. However, you observe very little or none of your desired compound eluting from the column, even with increasingly polar solvent systems.
Root Cause Analysis:
-
Compound Instability on Silica Gel: The acidic nature of standard silica gel can lead to the degradation of sensitive compounds. The nitro group and chloro substituents on the pyrimidine ring make the molecule susceptible to nucleophilic attack or other acid-catalyzed decomposition pathways.
-
Inappropriate Solvent System: The chosen eluent may be insufficiently polar to overcome the strong interactions between your polar pyrimidine derivative and the polar silica gel stationary phase.[4] These compounds often have multiple hydrogen bond donors and acceptors, leading to strong adsorption.[5]
-
High Polarity of the Product: The product may be exceptionally polar, requiring a highly polar mobile phase for elution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low recovery in column chromatography.
Detailed Protocols:
-
2D TLC for Stability Assessment:
-
Spot your crude product on a TLC plate.
-
Develop the TLC in a suitable solvent system.
-
Remove the plate and allow the solvent to evaporate completely.
-
Rotate the plate 90 degrees and re-develop it in the same solvent system.
-
Visualize the plate. If a new spot appears or the original spot has streaked, your compound is likely degrading on the silica.[4]
-
-
Deactivating Silica Gel:
-
Prepare your column solvent system (e.g., hexane/ethyl acetate).
-
Add 1-3% triethylamine to the solvent mixture.
-
Pack the column using this basic solvent system and flush it with one to two column volumes of the same solvent.
-
This process neutralizes the acidic sites on the silica gel, making it more suitable for acid-sensitive compounds.[6]
-
Issue 2: Product "Oils Out" or Precipitates as an Amorphous Solid During Recrystallization
Scenario: You have dissolved your crude product in a hot solvent and are allowing it to cool to induce crystallization. Instead of forming well-defined crystals, the product separates as an oil or a fine, amorphous powder.
Root Cause Analysis:
-
High Degree of Supersaturation: The solution is too concentrated, or the cooling is too rapid, causing the product to crash out of the solution before it can form an ordered crystal lattice.[7]
-
Inappropriate Solvent Choice: The solvent may be too "good," meaning the compound is still significantly soluble even at lower temperatures. Conversely, if the solvent is too "poor," the compound will precipitate immediately upon slight cooling. The ideal solvent is one where the compound has low solubility at room temperature but high solubility at the solvent's boiling point.[8]
-
Presence of Impurities: Impurities can inhibit crystal lattice formation, leading to oiling out.
Solutions and Methodologies:
-
Optimize Cooling Rate: Allow the hot solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary. Once at room temperature, transfer the flask to an ice bath for further cooling to maximize yield.[7][9]
-
Solvent System Modification:
-
If the product is too soluble, add a "poor" solvent (an anti-solvent) dropwise to the hot solution until it becomes slightly turbid, then allow it to cool slowly. A common example is adding hexane to a solution in ethyl acetate.[7]
-
If the product is not soluble enough, try a more polar solvent or a solvent mixture.
-
-
Seeding: Introduce a tiny crystal of the pure product into the cooled, supersaturated solution. This provides a nucleation site for crystal growth to begin.[7] If no seed crystal is available, gently scratching the inside of the flask with a glass rod can sometimes create microscopic glass fragments that serve as nucleation sites.[8]
| Solvent System Component 1 (Good Solvent) | Solvent System Component 2 (Anti-Solvent) | Target Compound Polarity |
| Dichloromethane (DCM) | Hexane/Heptane | Low to Medium |
| Ethyl Acetate (EtOAc) | Hexane/Heptane | Medium |
| Acetone | Water or Hexane | Medium to High |
| Methanol (MeOH) / Ethanol (EtOH) | Water or Diethyl Ether | High |
| Table 1: Common Solvent Systems for Recrystallization of Pyrimidine Derivatives. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my 4,6-dichloro-5-nitropyrimidin-2-amine reaction product?
A1: Common impurities can include unreacted starting materials, especially if the reaction did not go to completion.[3] You may also encounter byproducts such as 2-amino-4,5,6-trichloropyrimidine, which can form through an unusual aromatic substitution of the nitro group.[1] Dimerization or polymerization products can also occur, particularly under harsh reaction conditions.[3] It is crucial to monitor your reaction by TLC or LC-MS to identify the formation of these impurities.
Q2: My compound streaks badly on a silica gel TLC plate. What does this mean and how can I fix it for column chromatography?
A2: Streaking on a TLC plate often indicates that the compound is highly polar and is interacting very strongly with the acidic silica gel. It can also suggest decomposition on the plate. To address this for column chromatography, you can:
-
Add a small amount of a polar modifier like methanol to your eluent to improve elution.
-
Add a few drops of acetic acid or formic acid to the eluent if your compound is basic, which can improve peak shape.
-
Conversely, if your compound is acidic, adding a small amount of triethylamine can help.[6]
-
If decomposition is suspected, switch to a less acidic stationary phase like neutral alumina.[4]
Q3: How do I choose between column chromatography and recrystallization for my purification?
A3: The choice depends on the nature of your product and impurities.
-
Recrystallization is often faster and more scalable if you can find a suitable solvent system and your product is a stable, crystalline solid. It is particularly effective for removing small amounts of impurities with different solubility profiles.[7][8]
-
Column chromatography is more versatile and is the preferred method for separating mixtures with components of similar solubility but different polarity, such as isomers or products from side reactions.[10][11] It is also necessary when the product is an oil or does not crystallize easily.
Caption: Decision tree for selecting a primary purification technique.
Q4: Can I use reverse-phase chromatography for these polar compounds?
A4: While challenging due to poor retention, reverse-phase chromatography can be optimized.[5] Strategies include using polar-endcapped columns, which are designed for better retention of polar analytes, or decreasing the concentration of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase. For ionizable pyrimidine derivatives, adjusting the pH of the mobile phase to suppress ionization can increase hydrophobicity and improve retention.[5] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more effective alternative.[5]
Q5: My purified product has a melting point range that is broad and lower than the literature value. What does this indicate?
A5: A broad and depressed melting point range is a classic indicator of an impure sample.[8] Even small amounts of impurities can disrupt the crystal lattice, requiring less energy to melt the solid. This suggests that your purification was incomplete and a further purification step, such as a second recrystallization from a different solvent system or re-chromatography, is necessary.[7]
References
- BenchChem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives.
- BenchChem. (n.d.). Technical Support Center: Purification of 6-Chloropyrido[2,3-d]pyrimidine Derivatives.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Pyrimidine Derivatives.
- ResearchGate. (n.d.). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution.
- Quick Company. (n.d.). Method For Producing 2 Amino 4, 6 Dichloro 5 Formamidopyrimidine.
-
Prof Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Current Protocols in Nucleic Acid Chemistry. (2001). Column chromatography. Retrieved from [Link]
-
mpnorganic. (2010, September 2). Recrystallization Demonstrated by Mark Niemczyk, PhD [Video]. YouTube. Retrieved from [Link]
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- Wikipedia. (n.d.). Column chromatography.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Method For Producing 2 Amino 4, 6 Dichloro 5 Formamidopyrimidine [quickcompany.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Column chromatography - Wikipedia [en.wikipedia.org]
- 11. Column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in 4,6-Dichloro-5-nitropyrimidin-2-amine Reactions
Welcome to the technical support guide for improving the regioselectivity of reactions involving 4,6-dichloro-5-nitropyrimidin-2-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. As a highly activated dihalopyrimidine, it is primed for nucleophilic aromatic substitution (SNAr), but controlling the reaction to favor substitution at the C4 versus the C6 position is a common experimental challenge. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve predictable and high-yielding outcomes in your syntheses.
The pyrimidine ring is inherently electron-deficient, and this effect is amplified by the two chlorine atoms and the strongly electron-withdrawing nitro group at the C5 position.[1][2] This electronic arrangement makes the C4 and C6 positions highly susceptible to nucleophilic attack. Due to the symmetrical nature of the chloro-substituents relative to the nitro and amino groups, achieving regioselectivity can be nuanced and is highly dependent on a precise balance of reaction parameters.
Caption: Symmetrical C4 and C6 positions on 4,6-dichloro-5-nitropyrimidin-2-amine are both susceptible to nucleophilic attack.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the functionalization of 4,6-dichloro-5-nitropyrimidin-2-amine.
Question 1: My reaction is producing a mixture of C4 and C6 substituted isomers with poor regioselectivity. How can I favor mono-substitution at a specific position?
Answer: This is the most frequent challenge. Achieving high regioselectivity between the electronically similar C4 and C6 positions requires fine-tuning several factors. The key is to manipulate the subtle steric and electronic differences that a nucleophile experiences upon approach.
Probable Causes & Solutions:
-
Reaction Temperature: Higher temperatures provide more energy to overcome activation barriers, often leading to a loss of selectivity. Nucleophiles may react at both sites, resulting in a statistical mixture.
-
Solution: Lower the reaction temperature significantly. Start reactions at 0 °C or even -78 °C and allow them to slowly warm to room temperature. This kinetic control often favors the pathway with the lower activation energy, enhancing selectivity.
-
-
Nucleophile Sterics: While the positions are electronically similar, a bulky nucleophile may exhibit a preference for the sterically less hindered position. The orientation of the C2-amino group can subtly influence the accessibility of the adjacent C4 and C6 sites.
-
Solution: If possible, consider using a nucleophile with a larger steric profile. For example, a secondary amine like diisopropylamine is more likely to show selectivity than a smaller primary amine like methylamine.
-
-
Solvent Polarity: The solvent plays a critical role in stabilizing the charged Meisenheimer intermediate formed during an SNAr reaction.[3][4] The stability of the intermediates for C4 vs. C6 attack can differ in various solvents.
-
Solution: Screen a range of solvents. Aprotic polar solvents like DMF and DMSO are common but can sometimes lead to side reactions at higher temperatures. Less polar solvents like THF or Dioxane may offer better selectivity by less aggressively solvating the intermediates.
-
-
Choice of Base: The base deprotonates the nucleophile (e.g., an amine or alcohol) and can influence the overall reactivity and selectivity through ion-pairing effects.
-
Solution: For amine nucleophiles, an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard.[2] For less reactive nucleophiles, a stronger inorganic base like K₂CO₃ or NaH might be necessary. The choice of base can alter the nucleophile's aggregation state and reactivity, thereby impacting selectivity.
-
Caption: Troubleshooting workflow for poor regioselectivity in SNAr reactions.
Question 2: I am getting a significant amount of the di-substituted product instead of the desired mono-substituted compound. How can I prevent this?
Answer: The formation of a di-substituted product occurs when the initial mono-substituted product reacts further with the nucleophile. Since the first substitution can sometimes activate the ring towards a second substitution, controlling this is crucial.
Probable Causes & Solutions:
-
Stoichiometry: Using an excess of the nucleophile is the most common reason for di-substitution.
-
Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of your nucleophile relative to the 4,6-dichloro-5-nitropyrimidin-2-amine starting material. For highly reactive nucleophiles, you may even consider using a slight excess of the pyrimidine (1.1 eq) and quenching the reaction before full conversion to minimize di-substitution.
-
-
Reaction Time and Temperature: Longer reaction times and higher temperatures increase the probability of the second substitution occurring.[5]
-
Solution: Monitor the reaction closely using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed or when the optimal ratio of mono-substituted product to starting material is reached. Running the reaction at a lower temperature will slow down both substitutions, but it will often slow the second, less favorable substitution more significantly.
-
-
Method of Addition: Adding the nucleophile all at once creates a high local concentration, which can promote di-substitution.
-
Solution: Employ slow, dropwise addition of the nucleophile (or its solution) to the reaction mixture. This maintains a low concentration of the nucleophile, favoring the initial mono-substitution.
-
| Parameter | Recommendation for Mono-substitution | Recommendation for Di-substitution |
| Nucleophile (eq.) | 1.0 - 1.1 | > 2.2 |
| Temperature | Start at 0 °C or below, warm slowly | Room Temperature to Reflux |
| Reaction Time | Monitor closely, quench at optimal point | Allow to run to completion (e.g., 12-24h) |
| Addition Method | Slow, dropwise addition | Rapid or single-portion addition |
Question 3: The reaction is very slow or is not proceeding at all. What steps should I take?
Answer: A stalled reaction can be due to insufficient activation of the nucleophile, poor solubility, or deactivation of the pyrimidine ring under certain conditions.
Probable Causes & Solutions:
-
Nucleophile Basicity/Strength: The nucleophile may not be strong enough to attack the electron-deficient ring, especially if it's a neutral species like an alcohol or a weakly basic amine.
-
Solution: If using an alcohol or thiol, use a strong base (e.g., NaH, K₂CO₃) to deprotonate it first, forming the more potent alkoxide or thiolate. For weak amine nucleophiles, consider switching to a more polar solvent like DMF to enhance reactivity or using a catalytic system (e.g., palladium-catalyzed Buchwald-Hartwig amination) if direct SNAr fails.[6]
-
-
Solubility Issues: If any of the reactants are not fully dissolved, the reaction will be slow and heterogeneous.
-
Solution: Ensure your chosen solvent can dissolve all components at the reaction temperature. You may need to screen solvents or use a co-solvent system. Gentle heating can sometimes resolve solubility issues, but this must be balanced against the potential loss of regioselectivity.
-
-
Degradation: The starting material or the nucleophile might be unstable under the reaction conditions.
-
Solution: Run a control experiment by stirring the starting material with the base and solvent (without the nucleophile) to check for stability. Ensure all reagents are pure and solvents are anhydrous, as water can interfere with many reactions.[6]
-
Detailed Experimental Protocol: Regioselective Mono-amination
This protocol provides a general method for the selective mono-amination of 4,6-dichloro-5-nitropyrimidin-2-amine. Note: This is a representative procedure and may require optimization for your specific amine substrate.
Objective: To synthesize 4-amino-6-chloro-5-nitropyrimidin-2-amine derivative.
Materials:
-
4,6-dichloro-5-nitropyrimidin-2-amine (1.0 eq)
-
Primary or Secondary Amine (1.05 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard glassware (oven-dried)
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a septum, add 4,6-dichloro-5-nitropyrimidin-2-amine (e.g., 222 mg, 1.0 mmol).
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 5-10 minutes.
-
Solvent Addition: Add anhydrous THF (e.g., 10 mL) via syringe to dissolve the starting material.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate vial, prepare a solution of the desired amine (1.05 mmol) and DIPEA (1.5 mmol) in a small amount of anhydrous THF (2-3 mL).
-
Slow Addition: Add the amine/DIPEA solution to the cooled pyrimidine solution dropwise via syringe over 20-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction every 30 minutes by TLC or LC-MS.
-
Workup: Once the starting material is consumed (or optimal conversion is reached), quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired mono-substituted product.
References
- BenchChem. (2025). A Comparative Guide to Catalysts for Functionalizing the Dichloropyrimidine Ring.
- QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- ResearchGate. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
-
Trilleras, J., Perez, A., & Quiroga, J. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1470. [Link]
-
Gálvez-Llompart, M., et al. (2020). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over SNAr of Chlorine Atom. ChemRxiv. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4,6-Dichloro-5-methoxypyrimidine.
- BenchChem Technical Support Team. (2025).
-
Singleton, D. A., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(38), 13652–13655. [Link]
Sources
"managing the reactivity of 4,6-dichloro-5-nitropyrimidin-2-amine with strong nucleophiles"
Welcome to the technical support center for 4,6-dichloro-5-nitropyrimidin-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this highly reactive and versatile building block. Here, we address common challenges and frequently asked questions to help you manage its reactivity with strong nucleophiles, ensuring successful and reproducible outcomes in your synthetic campaigns.
Section 1: Fundamental Principles of Reactivity
Before troubleshooting, it's crucial to understand the inherent electronic properties of 4,6-dichloro-5-nitropyrimidin-2-amine. The pyrimidine core is electron-deficient due to the two ring nitrogen atoms. This deficiency is dramatically amplified by the potent electron-withdrawing nitro group (-NO₂) at the C5 position.[1] This electronic arrangement makes the chlorine-bearing carbons (C4 and C6) highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr).
The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The stability of this complex is the key determinant of the reaction's feasibility. The nitro group plays a critical role in stabilizing this intermediate by delocalizing the negative charge.[2]
Caption: The SNAr mechanism on the pyrimidine core.
Section 2: Frequently Asked Questions (FAQs)
Here we address the most common questions encountered during experimentation.
Q1: My reaction is producing a mixture of mono- and di-substituted products. How can I improve selectivity for the mono-substituted product?
A1: This is the most common challenge. The initial substitution at C4 (or C6) can sometimes activate the remaining chloro-substituent, or unreacted starting material can compete for the nucleophile.
Key Control Factors:
-
Stoichiometry: Use a strict 1.0 to 1.1 equivalent of the nucleophile relative to the pyrimidine. An excess of the nucleophile will inevitably lead to di-substitution.
-
Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at 0°C or even -20°C. High temperatures provide the activation energy needed for the second substitution.
-
Rate of Addition: Add the nucleophile slowly (dropwise) to the pyrimidine solution. This maintains a low instantaneous concentration of the nucleophile, favoring the reaction with the more electrophilic starting material over the mono-substituted intermediate.
Q2: I am using an amine nucleophile. What is the best choice of base and solvent?
A2: The choice is critical for success.
-
Base: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended. They act as a scavenger for the HCl generated during the reaction without competing with your primary nucleophile. Inorganic bases like K₂CO₃ can also be used, particularly in polar aprotic solvents, but may lead to solubility issues.
-
Solvent: Polar aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), or Dimethylformamide (DMF) are excellent choices. They effectively solvate the Meisenheimer intermediate, accelerating the reaction. For less reactive nucleophiles, a higher boiling point solvent like DMF or DMSO might be necessary, but exercise caution with temperature control.
Q3: The reaction with my secondary amine is very sluggish compared to a primary amine of similar basicity. Why is this happening?
A3: Steric hindrance is the likely cause. The C4 and C6 positions are flanked by the C5-nitro group and a ring nitrogen. A bulky secondary amine will experience greater steric repulsion during its approach to the electrophilic carbon, slowing the rate of attack. In contrast, a primary amine presents a smaller steric profile. To overcome this, you may need to use more forcing conditions, such as elevated temperatures or a longer reaction time, but be aware this increases the risk of side reactions.
Q4: Can I achieve di-substitution with two different nucleophiles?
A4: Yes, this is a powerful synthetic strategy. First, perform a controlled mono-substitution with the first nucleophile (Nu¹) under the conditions described in A1. Isolate and purify the mono-substituted intermediate, 2-amino-4-chloro-5-nitro-6-(Nu¹)-pyrimidine. Then, in a separate reaction step, you can introduce the second nucleophile (Nu²). The second substitution may require more forcing conditions (higher temperature, stronger base) because the electronic properties of the ring have been altered by the first nucleophile.
Section 3: Troubleshooting Guides
This section provides systematic workflows to diagnose and solve specific experimental problems.
Guide 1: Low or No Conversion
If your reaction is not proceeding to completion, follow this diagnostic workflow.
Caption: Troubleshooting workflow for low reaction conversion.
Guide 2: Unexpected Side Products
Issue: Besides mono- and di-substitution, TLC/LCMS analysis shows an unknown impurity.
Potential Causes & Solutions:
| Potential Side Product | Probable Cause | Recommended Solution |
| Hydrolysis Product (4-chloro-6-hydroxy...) | Presence of water in reagents or solvent. | Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Alkoxylation from Solvent (e.g., methoxy-substituted) | Using an alcohol (e.g., methanol) as a solvent with a base. The resulting alkoxide is a strong nucleophile. | Switch to a non-nucleophilic, aprotic solvent like THF, DCM, or DMF. |
| Degradation of Starting Material | Reaction run at excessively high temperatures or for too long. The nitro group can participate in decomposition pathways. | Reduce reaction temperature and time. Monitor reaction progress closely and quench as soon as the starting material is consumed. |
| Substitution of the Nitro Group | This is rare but can occur under very harsh conditions or with specific nucleophiles.[4] | Avoid extreme temperatures and highly aggressive nucleophiles unless this is the desired outcome. |
Section 4: Experimental Protocols
Protocol 1: General Procedure for Controlled Mono-amination
This protocol provides a reliable starting point for the mono-substitution of 4,6-dichloro-5-nitropyrimidin-2-amine with a primary or secondary amine.
Materials:
-
4,6-dichloro-5-nitropyrimidin-2-amine (1.0 eq)
-
Amine nucleophile (1.05 eq)
-
N,N-diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Reaction vessel, magnetic stirrer, dropping funnel, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: Under an inert atmosphere, dissolve 4,6-dichloro-5-nitropyrimidin-2-amine (1.0 eq) in anhydrous THF in a clean, dry reaction vessel.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Base Addition: Add DIPEA (2.5 eq) to the stirred pyrimidine solution.
-
Nucleophile Preparation: In a separate flask, dissolve the amine nucleophile (1.05 eq) in a small amount of anhydrous THF.
-
Slow Addition: Transfer the nucleophile solution to a dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor its progress by Thin Layer Chromatography (TLC) or LCMS every 30 minutes. If the reaction is sluggish, allow it to warm slowly to room temperature.
-
Work-up: Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Section 5: Safety and Handling
4,6-dichloro-5-nitropyrimidin-2-amine and related compounds are potent, reactive chemicals that require careful handling.
-
GHS Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Thermal Stability: Avoid excessive heating, as nitro-aromatic compounds can be thermally unstable.
References
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). StackExchange. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). StackExchange. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (2019). National Institutes of Health (NIH). [Link]
-
Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. (2023). Royal Society of Chemistry. [Link]
-
Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]
-
Nucleophilic substitution reactions in pyridine. Química Organica.org. [Link]
-
Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. ResearchGate. [Link]
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
-
Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
-
On the Nucleophilic Reactivity of 4,6-Dichloro-5-nitrobenzofuroxan with Some Aliphatic and Aromatic Amines. PubMed. [Link]
-
4,6-Dichloro-5-nitropyrimidine. PubChem. [Link]
Sources
"work-up procedures for reactions involving 4,6-dichloro-5-nitropyrimidin-2-amine"
Technical Support Center: 4,6-Dichloro-5-nitropyrimidin-2-amine
A Senior Application Scientist's Guide to Reaction Work-up and Troubleshooting
Welcome to the technical support center for 4,6-dichloro-5-nitropyrimidin-2-amine. This guide is designed for researchers, chemists, and drug development professionals who utilize this highly reactive and versatile building block. My goal is to provide you with not just procedural steps, but the underlying chemical principles and field-proven insights to navigate the complexities of your reaction work-ups, ensuring the integrity and purity of your target compounds.
Section 1: Critical Safety & Handling Protocols
Before initiating any experiment, a thorough understanding of the hazards is paramount. 4,6-dichloro-5-nitropyrimidin-2-amine is a potent chemical that demands respect and careful handling.
Question: What are the primary hazards associated with 4,6-dichloro-5-nitropyrimidin-2-amine and what immediate precautions should I take?
Answer: Based on safety data sheets, 4,6-dichloro-5-nitropyrimidin-2-amine is classified as harmful if swallowed, and can cause severe skin irritation or burns and serious eye damage.[1][2][3] It may also cause an allergic skin reaction and respiratory irritation.[1][2]
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[1][2][4]
-
Ventilation: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust.[2][5]
-
Moisture Sensitivity: The compound is moisture-sensitive.[1] Hydrolysis can occur, leading to degradation and the formation of undesired byproducts. Store it in a tightly sealed container in a dry environment, such as a desiccator or under an inert atmosphere.[1][6]
-
Spill & Waste: In case of a spill, avoid generating dust.[5] Clean up spills using dry methods and place the waste in a sealed container for proper disposal according to your institution's guidelines.[2][5] Do not let the product enter drains.[1]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the behavior of 4,6-dichloro-5-nitropyrimidin-2-amine during reaction work-ups.
Question 1: Why is this molecule so reactive, and how does that impact my work-up strategy?
Answer: The reactivity of 4,6-dichloro-5-nitropyrimidin-2-amine stems from its electronic structure. The pyrimidine ring is inherently electron-deficient due to its two nitrogen atoms.[7] This deficiency is significantly amplified by the strong electron-withdrawing effects of the two chlorine atoms and, most importantly, the nitro group at the 5-position.[7][8] This makes the carbon atoms at the 4- and 6-positions highly electrophilic and extremely susceptible to nucleophilic aromatic substitution (SNAr).[7][9]
This high reactivity dictates your work-up strategy. The C-Cl bonds can be readily hydrolyzed by water or other nucleophiles present during the work-up, especially under basic conditions or at elevated temperatures.[10] Therefore, work-ups should be performed quickly, at low temperatures, and ideally under neutral or slightly acidic pH to minimize the formation of undesired hydroxy-substituted impurities.
Question 2: What are the most common impurities I should expect after a substitution reaction?
Answer: Besides unreacted starting material and residual reagents, the most common impurities are:
-
Hydrolysis Products: Formation of 2-amino-4-chloro-6-hydroxy-5-nitropyrimidine or the di-hydroxy equivalent if the reaction or work-up is exposed to water/hydroxide for too long.
-
Di-substituted Products: In a reaction targeting mono-substitution, the formation of a di-substituted byproduct can occur if the stoichiometry is not carefully controlled or if the first substitution activates the second position.
-
Over-alkylation/arylation: If the nucleophile has multiple reactive sites, further reaction can occur.
-
Products from Nitro Group Displacement: While less common, in some cases the nitro group itself can be displaced, leading to unexpected products.[11]
Question 3: My reaction solvent is a high-boiling polar aprotic solvent like DMF or DMSO. What is the best way to remove it during work-up?
Answer: Removing high-boiling solvents like DMF or DMSO is a common challenge. The most effective method is to perform an aqueous wash with a large volume of water. If your product has low water solubility, you can dilute the reaction mixture with a suitable organic solvent (like ethyl acetate or dichloromethane) and then wash it multiple times with water. A general rule of thumb is to use at least 5-10 volumes of water for every volume of DMF/DMSO.[12] Washing with a brine solution (saturated NaCl) or 5% LiCl (aq) can also help break emulsions and facilitate the removal of these polar solvents.[12]
Section 3: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My reaction is complete by TLC, but after work-up, I have a low yield of an insoluble, intractable solid.
Possible Cause & Solution: This often points to the formation of polymeric materials or salts. The amino group at the C2 position and the nitrogen atoms in the pyrimidine ring can act as bases. If your reaction generates a strong acid, or if you quench with a strong acid, you may be forming a hydrochloride salt of your product which can crash out of organic solvents.
-
Troubleshooting Steps:
-
Suspend a small amount of the solid in a biphasic mixture of ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 15-30 minutes. The bicarbonate will neutralize the acid, converting the salt back to the free-base form.
-
Observe if the solid dissolves in the organic layer. If it does, proceed with a full aqueous extraction, separating the layers, drying the organic phase over Na₂SO₄ or MgSO₄, and concentrating in vacuo.
-
Problem 2: I am attempting a mono-substitution with an amine, but my final product is contaminated with the di-substituted species, which is very difficult to separate by column chromatography.
Possible Cause & Solution: This is a classic selectivity issue. The introduction of the first nucleophile can sometimes make the second chlorine atom more reactive, or the reaction conditions may be too harsh.
-
Troubleshooting Steps:
-
Stoichiometry Control: Carefully add exactly 1.0 equivalent of your nucleophile, perhaps via syringe pump over a period of time to avoid localized high concentrations.
-
Lower the Temperature: Run the reaction at a lower temperature. SNAr reactions are often kinetically controlled, and reducing the thermal energy can significantly favor the mono-substitution product.
-
Change the Base: If using a strong base, consider a weaker, non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃).[9]
-
Purification Strategy: If separation is still problematic, consider derivatization. For example, if your product has a free amine, you could temporarily protect it to significantly alter its polarity, facilitate separation, and then deprotect it.
-
Problem 3: My NMR spectrum shows an unexpected loss of the nitro group.
Possible Cause & Solution: While the chloro groups are the primary leaving groups, the nitro group can also undergo substitution, particularly with certain nucleophiles or under harsh conditions (e.g., high heat, presence of specific catalysts).[11]
-
Troubleshooting Steps:
-
Confirm the Structure: Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula of the unexpected product.
-
Modify Reaction Conditions: This is a clear indication that the reaction conditions are too forcing. Significantly reduce the reaction temperature and time.
-
Screen Solvents: The solvent can play a crucial role in stabilizing intermediates. Consider changing from a polar aprotic solvent (like DMF) to a less coordinating one (like THF or 1,4-dioxane) to see if it mitigates this side reaction.
-
Section 4: Standardized Work-up Protocols
These protocols provide a validated starting point for your experiments. Always monitor your specific reaction by TLC or LC-MS to determine the optimal point for work-up.
Protocol 1: General Work-up for a Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol is suitable for reactions where a nucleophile (e.g., an amine or alcohol) has displaced one or both of the chlorine atoms.
-
Cooling & Quenching: Once the reaction is deemed complete, cool the reaction vessel to 0 °C in an ice-water bath.
-
Slowly pour the cooled reaction mixture into a beaker containing ice-cold water (approx. 10 volumes relative to the reaction solvent volume). Stir for 5-10 minutes. This step is critical to dilute reagents and minimize hydrolysis of any remaining C-Cl bonds.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL for a 1 mmol scale reaction). The choice of solvent depends on product polarity.
-
Washing: Combine the organic layers. Wash sequentially with:
-
Water (1 x 20 mL)
-
Saturated aqueous brine solution (1 x 20 mL) to aid in the removal of water and break any emulsions.[12]
-
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude product by either recrystallization or silica gel column chromatography. A common recrystallization solvent system for similar compounds is ethyl acetate/petroleum ether.[13]
Protocol 2: Work-up for a Suzuki Cross-Coupling Reaction
This protocol addresses the additional challenge of removing the palladium catalyst and boron-containing byproducts.
-
Cooling & Filtration (Optional): After cooling the reaction to room temperature, if a significant amount of solid (e.g., base) is present, dilute the mixture with the extraction solvent (e.g., ethyl acetate) and filter through a pad of Celite®. Wash the pad with additional solvent. This can remove some palladium black and inorganic salts.
-
Aqueous Quench: Transfer the filtrate (or the entire reaction mixture if not pre-filtered) to a separatory funnel and quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Washes: Extract the product with an organic solvent. Wash the combined organic layers sequentially with:
-
Water (1 x volume)
-
Brine (1 x volume)
-
-
Boronic Acid Removal: To remove residual boronic acid species, repeated concentration from methanol can be effective, as this forms the volatile trimethyl borate.[12]
-
Drying, Concentration & Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product will likely contain residual palladium. Purification is typically achieved by silica gel chromatography. Sometimes, a plug of silica can remove a significant amount of the catalyst before full purification.
Section 5: Data & Visualization
Table 1: Physicochemical Properties of 4,6-Dichloro-5-nitropyrimidin-2-amine
| Property | Value | Source |
| Molecular Formula | C₄H₂Cl₂N₄O₂ | [14] |
| Molecular Weight | 208.99 g/mol | [14] |
| Appearance | Yellow Crystalline Solid | [15] |
| Melting Point | 100-103 °C | |
| Solubility | Chloroform, Ethyl Acetate, Methanol, Toluene | [6] |
| pKa (predicted) | -7.48 ± 0.26 | [6] |
Diagram 1: General Work-up Decision Workflow
This diagram illustrates the logical steps and decision points during a typical work-up procedure for reactions involving 4,6-dichloro-5-nitropyrimidin-2-amine.
Caption: A decision workflow for the work-up of 4,6-dichloro-5-nitropyrimidin-2-amine reactions.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
- Technical Support Center: Suzuki Coupling with Chloropyrimidine Substrates. (n.d.). Benchchem.
- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
- Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine (CN111763175A). (n.d.). Google Patents.
- 5-Amino-4,6-dichloro-2-methylpyrimidine SDS. (2023). Apollo Scientific.
- 4,6-Dichloro-5-nitropyrimidine CAS#: 4316-93-2. (n.d.). ChemicalBook.
- Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. (n.d.). Benchchem.
- Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution. (n.d.). Benchchem.
- 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine Safety Data Sheets. (n.d.). Echemi.
- 4,6-Dichloro-5-nitropyrimidine Chemical Properties,Uses,Production. (2025). ChemicalBook.
- 5-Amino-4,6-dichloropyrimidine SAFETY DATA SHEET. (2011). Fisher Scientific.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester.
- Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit.
- Directed nucleophilic aromatic substitution reaction. (n.d.). Royal Society of Chemistry.
- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Chlorine Aminolysis in Nitro-activated Pyrimidines. (2023). ChemRxiv.
- Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. (2008). ResearchGate.
- 4,6-Dichloro-5-nitropyrimidine PubChem CID 20312. (n.d.). PubChem.
- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over - ChemRxiv. (n.d.). ChemRxiv.
- 4,6-Dichloro-5-nitropyrimidin-2-amine (134716-82-8). (n.d.). ChemScene.
- Help needed with unreproducible Suzuki coupling. (2023). Reddit.
- nucleophilic aromatic substitutions. (2019). YouTube.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI.
- 4,6-Dichloro-5-nitropyrimidine 4316-93-2 wiki. (n.d.). Guidechem.
- Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine. (n.d.). Google Patents.
- Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine. (n.d.). Benchchem.
- Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. (2023). Royal Society of Chemistry.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (n.d.). MDPI.
- Efficient Hydrolysis of Dichlorvos in Water by Stenotrophomonas acidaminiphila G1 and Methyl Parathion Hydrolase. (n.d.). MDPI.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Hydrolysis Reactions. (2025). Chemistry LibreTexts.
- Efficient Hydrolysis of Dichlorvos in Water by Stenotrophomonas acidaminiphila G1 and Methyl Parathion Hydrolase. (2025). PubMed.
- 4,6-Dichloro-5-nitropyrimidine ≥97%. (n.d.). Sigma-Aldrich.
- Hydrolysis of dihydrouridine and related compounds. (1996). PubMed.
- Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). YouTube.
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- 15. 4,6-Dichloro-5-nitropyrimidine | 4316-93-2 [chemicalbook.com]
Technical Support Center: HPLC Impurity Identification for 4,6-dichloro-5-nitropyrimidin-2-amine Derivatives
Welcome to the technical support center for the analysis of 4,6-dichloro-5-nitropyrimidin-2-amine and its derivatives. This guide is designed for researchers, analytical scientists, and drug development professionals who are utilizing High-Performance Liquid Chromatography (HPLC) for impurity profiling. Here, we provide in-depth, experience-based answers to common and complex challenges encountered during method development, validation, and routine analysis. Our goal is to equip you with the scientific rationale and practical steps needed to ensure data integrity and overcome analytical hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of impurity analysis for this specific class of compounds.
Q1: Why is impurity profiling critical for 4,6-dichloro-5-nitropyrimidin-2-amine derivatives?
A1: 4,6-dichloro-5-nitropyrimidin-2-amine is a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Impurities can arise from the synthesis process, degradation, or storage.[2] Regulatory bodies like the ICH and FDA mandate the identification and quantification of impurities to ensure the safety, efficacy, and quality of the final drug product.[3][4][5] Even small amounts of certain impurities can be toxic or affect the stability of the API.[6]
Q2: What are the most common types of impurities expected for this compound?
A2: Impurities are typically categorized as process-related or degradation-related.
-
Process-Related Impurities: These can include unreacted starting materials, intermediates from incomplete reactions, by-products from side reactions (e.g., hydrolysis of a chloro group, incomplete nitration), or reagents used in the synthesis.[7][8]
-
Degradation Products: These form when the drug substance is exposed to stress conditions like acid, base, oxidation, heat, or light.[2][9] Forced degradation studies are essential to intentionally produce these compounds and verify that the analytical method can detect them.[6][9]
Q3: What is a "stability-indicating method," and why is it necessary?
A3: A stability-indicating HPLC method is an analytical procedure that can accurately and selectively separate the intact API from its potential degradation products and process-related impurities.[9][10] This ensures that any decrease in the API concentration due to degradation is observed as a corresponding increase in the concentration of the degradants.[9] Developing such a method is a regulatory requirement and is fundamental to determining the shelf-life and appropriate storage conditions for the drug substance.[6]
Section 2: Troubleshooting Guide: Common HPLC Problems & Solutions
This core section is structured in a problem-and-solution format to directly address specific experimental issues.
Problem 1: Unexpected Peaks in the Chromatogram ("Ghost Peaks")
Q: I am seeing peaks in my chromatogram that do not correspond to my API or any known impurities. They sometimes appear even when I inject a blank solvent. What are they and how do I get rid of them?
A: These are commonly referred to as "ghost peaks" or "extraneous peaks" and can originate from several sources.[11][12][13] A systematic investigation is key to identifying and eliminating them.
-
Scientific Rationale: Ghost peaks are signals from compounds that were not present in the injected sample but have entered the system through other means.[12][14] They are especially problematic in high-sensitivity impurity analyses and gradient elution methods, where contaminants can accumulate on the column and elute as the mobile phase strength increases.[12]
-
Troubleshooting Protocol:
-
Isolate the Source: The first step is to determine where the contamination is coming from. Inject a series of blanks in a specific order:
-
"True" Blank: Use the mobile phase currently in the pump, bypassing the injector. This checks for contamination from the detector or mobile phase itself.
-
Solvent Blank: Inject the same high-purity solvent used to dissolve your sample. This checks for contaminated sample solvent or vials.[11][13]
-
Needle Wash Blank: Run an injection with the needle wash solvent to check for carryover.
-
-
Common Causes & Solutions:
-
Mobile Phase Contamination: Use only fresh, HPLC-grade or MS-grade solvents and additives.[13] Contamination can occur from topping off solvent reservoirs, so it's best practice to use fresh bottles.[12]
-
Sample Carryover: This occurs when remnants of a previous, more concentrated sample are injected with the current one.[11]
-
Solution: Develop a robust needle wash protocol. Use a strong solvent (like isopropanol) in your wash routine to effectively clean the needle and injection port between runs.
-
-
System Contamination: Buildup can occur in pump seals, filters, or the injector.[11][12]
-
Solution: Flush the entire system systematically. Start with a high-purity water flush (if compatible) to remove buffers, followed by solvents like isopropanol or acetonitrile to remove organic residues.[15]
-
-
-
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My main API peak (or an impurity peak) is tailing badly, making integration and quantification unreliable. What causes this and how can I fix it?
A: Poor peak shape is a common issue that compromises resolution and accuracy.[16] Peak tailing, in particular, is often seen with basic compounds like amines due to secondary interactions with the stationary phase.
-
Scientific Rationale: Ideal chromatography produces symmetrical, Gaussian peaks. Asymmetry arises from various chemical and physical issues within the system.
-
Peak Tailing: Often caused by unwanted interactions between the analyte and the column. For basic compounds like amines, this can be an electrostatic interaction with residual acidic silanol groups (Si-OH) on the silica-based C18 column surface.[13][17][18]
-
Peak Splitting/Shoulders: This can indicate a physical problem at the head of the column, such as a void or blockage, or an issue with sample dissolution.[13][19]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for abnormal HPLC peak shapes.
Problem 3: Poor Resolution Between Impurities
Q: Two of my known impurities are co-eluting or have very poor resolution (Rs < 1.5). How can I improve their separation?
A: Achieving adequate resolution is the primary goal of a stability-indicating method.[3] Resolution is a function of column efficiency, selectivity, and retention factor.[20] Modifying these parameters is the key to separating co-eluting peaks.
-
Scientific Rationale: The resolution equation shows that separation can be improved by increasing the column's theoretical plates (N), optimizing the selectivity (α), or increasing the retention factor (k). Changing selectivity is often the most powerful approach.[20][21]
-
Strategies for Improving Resolution:
-
Optimize Mobile Phase Selectivity (α):
-
Change pH: The ionization state of your amine-containing compound and its impurities is highly dependent on pH. A small change in mobile phase pH can dramatically alter retention times and selectivity. Screen a pH range from 3.0 to 7.0 using appropriate buffers (e.g., phosphate, formate).[22]
-
Change Organic Modifier: If you are using acetonitrile, try switching to methanol or a mixture of both. Acetonitrile and methanol have different properties and interact differently with analytes, which can significantly alter selectivity.[22]
-
-
Increase Column Efficiency (N):
-
Use a Column with Smaller Particles: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm (UHPLC) column will increase efficiency and improve resolution, though it will also increase backpressure.[20]
-
Use a Longer Column: Doubling the column length will increase resolution by a factor of ~1.4.[20]
-
-
Adjust Retention Factor (k):
-
Decrease Organic Solvent Percentage: In reversed-phase HPLC, reducing the amount of acetonitrile or methanol in the mobile phase will increase the retention time of all components, which can sometimes improve the resolution between closely eluting peaks.[20] This is most effective for peaks eluting very early in the chromatogram.
-
-
Section 3: Protocols and Methodologies
Baseline HPLC Method Protocol
This protocol serves as a robust starting point for method development.
-
System Preparation: Ensure the HPLC system is clean and well-maintained. Flush the system with filtered, HPLC-grade water and then with the mobile phase.
-
Chromatographic Conditions:
Parameter Recommended Condition Rationale Column C18, 150 mm x 4.6 mm, 3.5 µm A general-purpose column providing good efficiency and resolution for small molecules. Mobile Phase A 0.1% Formic Acid in Water Provides an acidic pH to ensure consistent protonation of amine groups, improving peak shape.[17] Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier with good UV transparency. Gradient 5% B to 95% B over 30 min A broad gradient is a good starting point to elute all potential impurities.[23] Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column. Column Temp. 30 °C Controlled temperature ensures reproducible retention times.[24] Detection UV at 254 nm or Diode Array Detector (DAD) DAD is preferred as it allows for peak purity analysis.[23] | Injection Vol. | 10 µL | A typical volume; can be adjusted based on sample concentration. |
-
System Suitability Testing (SST): Before running samples, the system's performance must be verified.[25][26] This is a regulatory requirement.[5]
-
Prepare a standard solution containing the API and a known impurity.
-
Make five replicate injections.
-
The system is deemed suitable for use only if all criteria are met.
SST Parameter Acceptance Criteria (USP <621>) Tailing Factor (T) T ≤ 2.0[25] Resolution (Rs) Rs ≥ 2.0 between API and known impurity[25] %RSD (Repeatability) ≤ 2.0% for peak area[25] -
Forced Degradation Protocol
Forced degradation studies are essential for developing a stability-indicating method by generating potential degradants.[2][9][27]
-
Prepare Stock Solution: Prepare a ~1 mg/mL solution of 4,6-dichloro-5-nitropyrimidin-2-amine in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Apply Stress Conditions: Expose aliquots of the stock solution to the following conditions. A control sample (protected from stress) should be analyzed alongside.[27]
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C.
-
Base Hydrolysis: Add 1N NaOH and keep at room temperature.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.[27]
-
Thermal: Heat the solution at 80°C.
-
Photolytic: Expose the solution to a light source providing UV and visible light (e.g., 1.2 million lux hours).[27]
-
-
Analysis: Analyze the stressed samples at various time points (e.g., 2, 8, 24 hours). The goal is to achieve 5-20% degradation of the main peak.[27] If degradation is too rapid or slow, adjust the stressor concentration or temperature.
Caption: A logical workflow for the identification of unknown peaks.
References
-
MicroSolv Technology Corporation. (2023). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]
-
Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research, 27(4s). Retrieved from [Link]
-
Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]
-
American Pharmaceutical Review. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Retrieved from [Link]
-
Pharmaguideline. (2024). Understanding Extraneous Peaks in Chromatography. YouTube. Retrieved from [Link]
-
Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]
-
Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]
-
Separation Science. (2024). Conquer Ghost Peaks in HPLC: Identification and Elimination. Retrieved from [Link]
-
Waters - Wyatt Technology. (n.d.). What causes a “ghost” peak and what can I do to prevent this? Retrieved from [Link]
-
Mastelf. (2024). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from [Link]
-
LCGC International. (2010). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]
-
McCalley, D. V. (2023). Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography. Chemical Communications, 59(51), 7887-7899. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]
-
McCalley, D. V. (2023). Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography. PubMed. Retrieved from [Link]
-
PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]
-
Pharmalytics. (2024). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Retrieved from [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 123-135. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from [Link]
-
Chrom Tech, Inc. (2024). Methods for Changing Peak Resolution in HPLC. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
Chromatography Today. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]
-
YMC. (n.d.). 1. How to Obtain Good Peak Shapes. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
Sources
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- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 5. m.youtube.com [m.youtube.com]
- 6. onyxipca.com [onyxipca.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyrimidine - Wikipedia [en.wikipedia.org]
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- 10. ijarsct.co.in [ijarsct.co.in]
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- 14. wyatt.com [wyatt.com]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 19. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 20. chromtech.com [chromtech.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. chromatographyonline.com [chromatographyonline.com]
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- 27. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies to Increase the Stability of 4,6-Dichloro-5-Nitropyrimidin-2-Amine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,6-dichloro-5-nitropyrimidin-2-amine derivatives. This guide is designed to provide in-depth, practical solutions to the stability challenges frequently encountered with this class of compounds. By understanding the underlying chemical principles, you can proactively design experiments and formulations that ensure the integrity and reliability of your results.
The 4,6-dichloro-5-nitropyrimidin-2-amine core structure, while a valuable scaffold in medicinal chemistry, presents inherent stability issues. The electron-withdrawing nature of the two chlorine atoms and the nitro group makes the pyrimidine ring highly susceptible to nucleophilic attack. This guide will walk you through the most common degradation pathways and provide actionable strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 4,6-dichloro-5-nitropyrimidin-2-amine derivatives?
A1: The primary degradation pathways stem from the high electrophilicity of the pyrimidine ring. The main routes of degradation are:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the 4 and 6 positions are excellent leaving groups and are readily displaced by nucleophiles. This is the most common degradation pathway. Common nucleophiles include water (hydrolysis), amines, and alcohols. The reaction is often faster at the 4-position compared to the 2-position.[1]
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This can be initiated by reducing agents, certain metal ions, or photolytic conditions. This transformation can significantly alter the biological activity and physicochemical properties of the molecule.[2][3][4]
-
Hydrolysis: In aqueous solutions, the chloro groups can be hydrolyzed to hydroxyl groups, forming hydroxypyrimidine derivatives. This process is often pH-dependent.
-
Photodegradation: Nitroaromatic compounds are known to be susceptible to degradation upon exposure to light, particularly UV radiation.[5][6][7] This can lead to complex degradation profiles, including the formation of radical species.
Q2: Why is my compound showing multiple new spots on TLC/LC-MS after storage in a solvent like methanol?
A2: This is a classic sign of nucleophilic substitution. Solvents like methanol can act as nucleophiles, displacing one or both of the chloro groups to form methoxy-substituted byproducts. The rate of this reaction can be accelerated by the presence of trace amounts of base. It is crucial to use aprotic, non-nucleophilic solvents for storage and analysis whenever possible.
Q3: How does pH affect the stability of my 4,6-dichloro-5-nitropyrimidin-2-amine derivative?
A3: pH plays a critical role in the stability of these compounds.
-
Basic Conditions (pH > 7): In basic solutions, the rate of nucleophilic attack by hydroxide ions (hydrolysis) increases significantly, leading to the formation of hydroxypyrimidine derivatives. Furthermore, basic conditions can deprotonate the 2-amino group, potentially altering its reactivity and the overall electronic properties of the ring.
-
Acidic Conditions (pH < 7): While generally more stable in acidic conditions than basic ones, strong acidic conditions can promote hydrolysis, albeit typically at a slower rate than in basic media. The optimal pH for many enzymes involved in pyrimidine synthesis is slightly alkaline, which could be a consideration in biological assays.[8]
Q4: Can the excipients in my formulation cause degradation of the active pharmaceutical ingredient (API)?
A4: Absolutely. Excipients should not be considered inert. Several types of excipients can promote the degradation of sensitive APIs like 4,6-dichloro-5-nitropyrimidin-2-amine derivatives:
-
Excipients with High Moisture Content: Water is a reactant in hydrolysis, so excipients with high water content can accelerate this degradation pathway.[9][10]
-
Reactive Impurities: Some excipients may contain reactive impurities, such as peroxides (found in povidone and crospovidone), which can lead to oxidative degradation of the API.
-
Basic or Acidic Excipients: The pH of the microenvironment created by the excipients can significantly impact the stability of the API. For instance, an alkaline excipient could catalyze hydrolysis.[11]
-
Direct Reactions: Some functional groups on excipients can directly react with the API. For example, excipients with primary or secondary amine groups could potentially displace the chloro groups on your compound.
Troubleshooting Guide
This section provides a structured approach to identifying and solving common stability problems.
Issue 1: Rapid Degradation in Solution
-
Symptoms: Appearance of new peaks in HPLC, changes in color, or precipitation shortly after dissolving the compound.
-
Root Cause Analysis:
-
Solvent Reactivity: The solvent itself may be acting as a nucleophile (e.g., methanol, ethanol).
-
Presence of Water: Trace amounts of water in the solvent can lead to hydrolysis.
-
pH of the Solution: The unbuffered solution may have a pH that promotes degradation.
-
Light Exposure: Ambient light may be causing photodegradation.
-
-
Solutions:
-
Solvent Selection: Switch to a polar aprotic solvent such as DMSO, DMF, or acetonitrile. Ensure the solvent is anhydrous.
-
pH Control: Use buffers to maintain the pH in a stable range, typically slightly acidic (e.g., pH 4-6).
-
Light Protection: Prepare and store solutions in amber vials or protect them from light by wrapping them in aluminum foil.
-
Temperature Control: Store solutions at reduced temperatures (e.g., 2-8°C or -20°C) to slow down degradation kinetics.
-
Issue 2: Instability in Solid-State Formulation
-
Symptoms: Changes in physical appearance (color change, caking), decrease in potency over time, or appearance of degradation products in stability studies.
-
Root Cause Analysis:
-
Hygroscopicity: The API or excipients may be absorbing atmospheric moisture.
-
Excipient Incompatibility: Chemical reaction between the API and one or more excipients.
-
Heat Sensitivity: The compound may be degrading due to elevated temperatures during processing or storage.
-
Oxidation: The API may be sensitive to atmospheric oxygen.
-
-
Solutions:
-
Moisture Protection: Use excipients with low water activity and store the formulation in packaging with a desiccant.[9]
-
Excipient Compatibility Study: Perform a forced degradation study with binary mixtures of the API and each excipient to identify incompatibilities.
-
Process Optimization: If using methods like wet granulation, consider alternative manufacturing processes like direct compression to avoid exposure to heat and moisture.
-
Inert Atmosphere: For oxygen-sensitive compounds, consider processing and packaging under an inert atmosphere (e.g., nitrogen).
-
Antioxidants: The inclusion of antioxidants in the formulation can help prevent oxidative degradation.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify the degradation pathways of your 4,6-dichloro-5-nitropyrimidin-2-amine derivative and to develop a stability-indicating analytical method.[12]
Objective: To assess the stability of the derivative under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).
Materials:
-
Your 4,6-dichloro-5-nitropyrimidin-2-amine derivative
-
0.1 N HCl, 0.1 N NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade acetonitrile and water
-
pH meter, HPLC system with a UV detector, photostability chamber
Procedure:
-
Sample Preparation: Prepare stock solutions of your compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 1 hour.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in a 60°C oven for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Analysis: At each time point, take an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. Analyze the samples to determine the percentage of degradation and to identify the major degradation products.
Data Summary Table:
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 N HCl | 24 hrs | 60°C | ||
| 0.1 N NaOH | 1 hr | RT | ||
| 3% H₂O₂ | 24 hrs | RT | ||
| Thermal (Solid) | 48 hrs | 60°C | ||
| Thermal (Solution) | 24 hrs | 60°C | ||
| Photolytic | - | - |
Visualization of Degradation Pathways
The following diagram illustrates the primary points of vulnerability in the 4,6-dichloro-5-nitropyrimidin-2-amine core structure.
Caption: Key degradation vulnerabilities of the core chemical structure.
Recommended Stabilization Strategies
Based on the identified degradation pathways, the following strategies can be employed to enhance the stability of your derivatives.
Formulation Strategies
-
pH Adjustment: Formulate solutions in a slightly acidic pH range (4-6) using appropriate buffering agents (e.g., citrate or acetate buffers) to minimize hydrolysis.
-
Use of Antioxidants: For compounds susceptible to oxidation, incorporate antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid into the formulation.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with the API, potentially shielding the reactive sites from nucleophiles and improving stability.[13]
-
Amorphous Solid Dispersions: For solid dosage forms, creating an amorphous solid dispersion can sometimes enhance stability by reducing molecular mobility, although this must be carefully evaluated as amorphous forms can also be more reactive.[13][14]
Handling and Storage Procedures
-
Solvent Choice: Always use high-purity, anhydrous, aprotic solvents for stock solutions and analytical work.
-
Inert Atmosphere: For long-term storage of both solid material and solutions, consider purging containers with an inert gas like argon or nitrogen and sealing them tightly.
-
Light Protection: Store all materials in amber containers or in the dark to prevent photodegradation.
-
Temperature Control: Store compounds at the lowest practical temperature to reduce the rate of all potential degradation reactions. Recommended storage for the parent compound 4,6-dichloro-5-nitropyrimidine is under an inert atmosphere at 2-8°C.[15]
The following workflow provides a decision-making process for troubleshooting stability issues.
Caption: A troubleshooting workflow for stability issues.
By systematically addressing these potential issues, researchers can significantly improve the stability and reliability of their 4,6-dichloro-5-nitropyrimidin-2-amine derivatives, leading to more robust and reproducible experimental outcomes.
References
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Mrochek, J. E., Dinsmore, S. R., & Waalkes, T. P. (n.d.). Analytic Techniques in the Separation and Identification of Specific Purine and Pyrimidine Degradation Products of tRNA: Application to Urine Samples From Cancer Patients. JNCI: Journal of the National Cancer Institute. Retrieved from [Link]
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Dashwood, R. H., & Guo, D. (1993). Study of the forces of stabilizing complexes between chlorophylls and heterocyclic amine mutagens. Environmental and Molecular Mutagenesis, 22(3), 164-171. Retrieved from [Link]
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Li, K., & Yuan, Y. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. Retrieved from [Link]
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Wang, et al. (2019). Possible degradation pathways of nitenpyram by strain NIT-2. ResearchGate. Retrieved from [Link]
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van Gennip, A. H., et al. (2004). Inborn errors of pyrimidine degradation: Clinical, biochemical and molecular aspects. Journal of Inherited Metabolic Disease, 27(4), 455-476. Retrieved from [Link]
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Zhang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 768-773. Retrieved from [Link]
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Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-925. Retrieved from [Link]
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Li, K., & Yuan, Y. (2003). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Water Science and Technology, 47(1), 227-234. Retrieved from [Link]
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Fink, R. M., Cline, R. E., McGaughey, C., & Fink, K. (1956). Chromatography of Pyrimidine Reduction Products. Analytical Chemistry, 28(1), 4-6. Retrieved from [Link]
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O'Donnell, P. B. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]
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Singh, R., & Kumar, R. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Indian Chemical Society, 96(10), 1295-1313. Retrieved from [Link]
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Shevchuk, O. I., et al. (2020). Stabilization of Ethynyl-Substituted Aryl-λ3-Iodanes by Tethered N-Heterocycles. ChemRxiv. Retrieved from [Link]
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Greaves, A. K., et al. (2025). Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination. Water Research, 279, 123861. Retrieved from [Link]
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Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]
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Gyorgy, G. (1979). Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. Retrieved from [Link]
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Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4246-4256. Retrieved from [Link]
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Bukhari, S. N. A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5549-5569. Retrieved from [Link]
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ChemIntel360. (2024). The Role of Excipients in Enhancing Drug Stability. Retrieved from [Link]
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Pharmaceutical Technology. (2005). Optimization Strategies for API Synthesis and Formulation Development. Retrieved from [Link]
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Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Retrieved from [Link]
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Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]
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Campbell, L. L. (1957). REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum. Journal of Bacteriology, 73(2), 225-229. Retrieved from [Link]
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Parks, S. K., & Pouysségur, J. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis. Cancers, 14(15), 3788. Retrieved from [Link]
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Devi, P., & Kumar, P. (2018). Significance and Biological Importance of Pyrimidine in the Microbial World. International Journal of Pharmaceutical Sciences and Research, 9(10), 4035-4048. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025). Nitrosamine Degradation Pathways. Retrieved from [Link]
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Gulea, M., & Thery, V. (2014). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 19(9), 13624-13670. Retrieved from [Link]
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Adak, S. (2025). Advances in the Synthesis and Optimization of Pharmaceutical APIs: Trends and Techniques. ResearchGate. Retrieved from [Link]
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Al-Ghaban, A. M., & Al-Khedairy, E. B. (2025). Effects of excipients on the stability of medicinal products. ResearchGate. Retrieved from [Link]
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Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Retrieved from [Link]
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Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
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ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved from [Link]
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Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Retrieved from [Link]
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Rivera, G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3636. Retrieved from [Link]
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Chan, S. Y., & Liew, C. V. (2022). Ensuring Product Stability - Choosing the Right Excipients. Journal of Pharmaceutical Sciences, 111(8), 2135-2146. Retrieved from [Link]
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Wujec, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 4,6-dichloro-5-nitropyrimidin-2-amine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is the bedrock of reproducible and reliable scientific advancement. In the realm of heterocyclic chemistry, pyrimidine derivatives are of significant interest due to their diverse biological activities. The 4,6-dichloro-5-nitropyrimidin-2-amine scaffold, in particular, serves as a versatile intermediate for the synthesis of a wide array of potentially therapeutic compounds.[1] However, the presence of multiple reactive sites and the potential for isomeric byproducts during synthesis necessitates a rigorous and multi-faceted approach to structural validation.
This guide provides an in-depth comparison of the three cornerstone analytical techniques for the structural elucidation of 4,6-dichloro-5-nitropyrimidin-2-amine derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer comparative data to empower you to make informed decisions in your own research.
The Imperative of Orthogonal Structural Verification
In the synthesis of substituted pyrimidines, such as those derived from 4,6-dichloro-5-nitropyrimidine, nucleophilic substitution reactions can potentially occur at the C4 and C6 positions.[1] This creates the possibility of regioisomers, which may possess vastly different biological and physical properties. Relying on a single analytical technique can sometimes be misleading. Therefore, an orthogonal approach, utilizing techniques that probe different aspects of the molecule's structure, is paramount for unambiguous confirmation.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei | Non-destructive, provides detailed information about the molecular framework in solution | Can be complex to interpret for highly substituted or asymmetric molecules |
| Mass Spectrometry | Molecular weight and elemental composition, fragmentation patterns | High sensitivity, provides molecular formula | Does not provide information on atom connectivity or stereochemistry |
| X-ray Crystallography | Precise 3D arrangement of atoms in the solid state | Unambiguous structure determination | Requires a suitable single crystal, which can be challenging to obtain |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] It provides detailed information about the chemical environment and connectivity of atoms within a molecule. For 4,6-dichloro-5-nitropyrimidin-2-amine derivatives, both ¹H and ¹³C NMR are essential.
The "Why" Behind the NMR Experiment
¹H NMR allows us to observe the protons in the molecule. The chemical shift of a proton is influenced by its electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons. This is crucial for determining the substitution pattern on the pyrimidine ring and any appended functional groups. ¹³C NMR provides information about the carbon framework of the molecule. The number of signals corresponds to the number of unique carbon atoms, and their chemical shifts indicate their functional group type (e.g., aromatic, aliphatic). For a comprehensive structural assignment, 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing proton-proton and proton-carbon connectivities.[3]
Experimental Protocol: ¹H and ¹³C NMR of a 4,6-dichloro-5-nitropyrimidin-2-amine Derivative
This protocol is a robust starting point for the analysis of novel derivatives.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) that completely dissolves the sample.[4] DMSO-d₆ is often a good choice for polar, amine-containing compounds.
-
Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
For quantitative measurements or precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS).
2. ¹H NMR Acquisition:
-
Use a spectrometer with a minimum field strength of 400 MHz for optimal resolution.
-
Acquire a standard single-pulse ¹H NMR spectrum.
-
Typical acquisition parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
3. ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical acquisition parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds (longer delays may be needed for quaternary carbons)
-
4. Data Processing and Interpretation:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak or the internal standard.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to specific protons in the molecule.
-
Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values or data from similar compounds.
Expected Spectroscopic Data
For the parent compound, 4,6-dichloro-5-nitropyrimidin-2-amine, the following approximate NMR data can be expected (in DMSO-d₆):
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~8.0-8.5 | Broad singlet | -NH₂ |
| ¹³C | ~160-165 | Singlet | C2 |
| ~155-160 | Singlet | C4/C6 | |
| ~125-135 | Singlet | C5 |
Note: The chemical shifts are estimates and will vary depending on the specific derivative and solvent used.
Mass Spectrometry: Unveiling the Molecular Weight and Formula
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. T[5]his allows for the determination of the molecular weight of a compound and, with high-resolution mass spectrometry (HRMS), its elemental composition.
The "Why" Behind the MS Experiment
For 4,6-dichloro-5-nitropyrimidin-2-amine derivatives, MS is crucial for confirming the successful incorporation of substituents and for identifying any potential byproducts. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The presence of chlorine atoms is readily identified by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl.
[5]#### Experimental Protocol: ESI-MS of a 4,6-dichloro-5-nitropyrimidin-2-amine Derivative
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like the target compounds, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.
1. Sample Preparation:
-
Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
2. Mass Spectrometry Analysis:
-
Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
For HRMS, use an Orbitrap or FT-ICR mass analyzer to obtain accurate mass measurements.
3. Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺).
-
Analyze the isotopic pattern to confirm the number of chlorine atoms.
-
If fragmentation is observed, analyze the fragment ions to gain structural insights. For nitroaromatic compounds, common fragmentation pathways include the loss of NO₂ or NO. F[6][7]or halogenated compounds, the loss of a halogen radical is a common fragmentation pathway.
Expected Mass Spectrometry Data
For 4,6-dichloro-5-nitropyrimidin-2-amine (Molecular Formula: C₄H₂Cl₂N₄O₂; Molecular Weight: 207.98 g/mol ), the following would be expected in the ESI-MS spectrum:
| Ion | m/z (Expected) | Notes |
| [M+H]⁺ | 208.9879 | The monoisotopic mass. The isotopic pattern will show peaks at m/z 210 and 212 due to the presence of two chlorine atoms. |
dot
Caption: Workflow for Mass Spectrometry-based analysis.
Single-Crystal X-ray Crystallography: The Definitive Structure
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. I[8]t provides unambiguous information about bond lengths, bond angles, and stereochemistry.
The "Why" Behind the X-ray Experiment
For novel 4,6-dichloro-5-nitropyrimidin-2-amine derivatives, especially when regioisomers are possible, X-ray crystallography provides the definitive proof of structure. The crystal structure of the closely related 4-amino-2,6-dichloro-5-nitropyrimidine has been determined, providing a valuable reference point.
[1]#### Experimental Protocol: Single-Crystal X-ray Diffraction
1. Crystal Growth:
-
Grow single crystals of the purified compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
2. Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).
3. Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
4. Structure Analysis:
-
Analyze the final crystal structure to determine bond lengths, bond angles, and intermolecular interactions.
Comparative Data from X-ray Crystallography
The crystal structure of a 4,6-dichloro-5-nitropyrimidin-2-amine derivative would be expected to show the planar pyrimidine ring with the substituents in their determined positions. The bond lengths and angles would be consistent with the assigned structure. For example, the C-Cl bonds would be approximately 1.73 Å, and the C-N bonds of the pyrimidine ring would be in the range of 1.32-1.38 Å.
[1]dot
Caption: Workflow for Single-Crystal X-ray Crystallography.
Conclusion: A Synergistic Approach to Structural Certainty
The robust structural validation of 4,6-dichloro-5-nitropyrimidin-2-amine derivatives is not a matter of choosing the "best" technique, but rather of employing a synergistic combination of orthogonal methods. NMR spectroscopy provides the detailed map of the molecular framework in solution, mass spectrometry confirms the molecular weight and elemental composition, and single-crystal X-ray crystallography delivers the definitive three-dimensional structure in the solid state. By integrating the data from these powerful analytical tools, researchers can proceed with confidence in the integrity of their synthesized compounds, ensuring the reliability and reproducibility of their subsequent biological and medicinal chemistry studies.
References
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McKeveney, D., Quinn, R. J., Janssen, C. O., & Healy, P. C. (2004). 4-Amino-2,6-dichloro-5-nitropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 60(2), o241–o243. [Link]
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ResearchGate. (n.d.). Single-crystal X-ray diffraction structures of 4, 5, 6 and 7. [Link]
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Zhu, L., Li, C., Shang, Q., et al. (2022). Chemical crystallography by serial femtosecond X-ray diffraction. Nature Communications, 13(1), 353. [Link]
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ResearchGate. (2008). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]
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A Comparative Analysis of Reactivity: 4,6-Dichloro-5-nitropyrimidin-2-amine versus other Dichloropyrimidines
A Senior Application Scientist's Guide for Medicinal Chemists and Drug Development Professionals
In the landscape of heterocyclic chemistry, dichloropyrimidines serve as foundational scaffolds for the synthesis of a vast array of biologically active molecules.[1] Their utility stems from the electron-deficient nature of the pyrimidine ring, which, when combined with halogen substituents, creates highly electrophilic centers amenable to nucleophilic aromatic substitution (SNAr).[2] This guide provides an in-depth comparison of the reactivity of 4,6-dichloro-5-nitropyrimidin-2-amine against other common dichloropyrimidine building blocks. We will dissect the electronic influences of its unique substitution pattern and provide supporting experimental frameworks to inform synthetic strategy and reaction design.
The Pyrimidine Core: An Overview of Reactivity
The pyrimidine ring's inherent electron deficiency, caused by two electronegative nitrogen atoms, is the primary driver of its reactivity profile. This effect is amplified by the presence of chlorine atoms, which are strong inductively electron-withdrawing groups.[3] Consequently, the carbon atoms bonded to the chlorine atoms become highly electrophilic and susceptible to attack by nucleophiles.
For dichloropyrimidines, the general order of reactivity for nucleophilic displacement is C4(6) > C2.[4] This preference is attributed to the superior stabilization of the anionic Meisenheimer intermediate formed during attack at the C4 or C6 position. The negative charge can be delocalized over both ring nitrogens, creating a more stable para-quinoid-like intermediate compared to the ortho-quinoid structure resulting from C2 attack.[4][5]
Dissecting the Reactivity of 4,6-Dichloro-5-nitropyrimidin-2-amine
The reactivity of 4,6-dichloro-5-nitropyrimidin-2-amine is a direct consequence of the interplay between its three key substituents. Understanding the electronic contribution of each is crucial for predicting its behavior in synthesis.
-
The Chloro Groups (C4, C6): As with all dichloropyrimidines, these atoms serve a dual role: they are excellent leaving groups and they activate the ring toward nucleophilic attack.
-
The Amino Group (C2): The 2-amino group is an electron-donating group (EDG). Through resonance, it can push electron density into the pyrimidine ring. In isolation, this would slightly decrease the ring's overall electrophilicity and thus reduce its reactivity toward nucleophiles compared to an unsubstituted counterpart.
-
The Nitro Group (C5): This is the dominant activating feature of the molecule. The nitro group is one of the most powerful electron-withdrawing groups (EWGs) used in organic synthesis.[6] Its presence on the pyrimidine ring drastically reduces the electron density at the C4 and C6 positions.[7] This profound activation facilitates nucleophilic attack and provides exceptional resonance stabilization for the resulting Meisenheimer complex, significantly lowering the activation energy of the substitution reaction.[8]
The net effect is that the powerful activating influence of the C5-nitro group overwhelmingly surpasses the mild deactivating effect of the C2-amino group. This renders 4,6-dichloro-5-nitropyrimidin-2-amine exceptionally reactive towards nucleophiles, often allowing for substitutions under much milder conditions than other dichloropyrimidines.[9]
Comparative Reactivity Analysis
To contextualize the unique reactivity of 4,6-dichloro-5-nitropyrimidin-2-amine, it is best compared against structurally simpler analogs.
Versus 4,6-Dichloropyrimidine
The most direct comparison is with the parent 4,6-dichloropyrimidine. The sole difference is the presence of the 2-amino and 5-nitro groups. While the 2-amino group is weakly deactivating, the 5-nitro group is strongly activating. The result is a dramatic increase in reactivity. Nucleophilic substitution on 4,6-dichloropyrimidine often requires elevated temperatures and strong bases to achieve good conversion.[3] In stark contrast, reactions with 4,6-dichloro-5-nitropyrimidin-2-amine can frequently proceed at or below room temperature.[9]
Versus 2,4-Dichloropyrimidine
2,4-Dichloropyrimidine introduces the element of regioselectivity, with the C4 position being the kinetically favored site for the first substitution.[4][10] However, the overall reactivity is considerably lower than that of 4,6-dichloro-5-nitropyrimidin-2-amine. The activation provided by the nitro group in the target molecule makes its C4 and C6 positions far more electrophilic than either the C2 or C4 position of 2,4-dichloropyrimidine. This heightened reactivity allows for reactions with a broader range of weaker nucleophiles that might not react efficiently with 2,4-dichloropyrimidine.
Versus 4,6-Dichloropyrimidin-5-amine
This comparison isolates the powerful effect of the nitro group. Both molecules share the same chloro and amino substitution pattern. However, the absence of the C5-nitro group makes 4,6-dichloropyrimidin-5-amine significantly less reactive.[3] The strong electron-withdrawing nature of the nitro group is the key factor that facilitates the formation and stabilization of the Meisenheimer intermediate, a feature lacking in its 5-amino counterpart.
Data Presentation: A Comparative Overview
The following table summarizes the expected reactivity and typical reaction conditions for the nucleophilic substitution of various dichloropyrimidines with a generic primary amine nucleophile (R-NH₂).
| Substrate | Key Substituents | Relative Reactivity | Typical Conditions | Expected Outcome |
| 4,6-Dichloro-5-nitropyrimidin-2-amine | C2: -NH₂ (EDG), C5: -NO₂ (Strong EWG) | Very High | Base (e.g., TEA, DIPEA), Room Temp, 1-4h | High yield of mono- or di-substituted product, even with weak nucleophiles.[9] |
| 4,6-Dichloropyrimidine | None | Moderate | Base (e.g., K₂CO₃), Heat (e.g., 140 °C), 12-24h | Requires forcing conditions for good conversion.[3] |
| 2,4-Dichloropyrimidine | None | Moderate | Base (e.g., K₂CO₃), Heat, 4-12h | Selective substitution at C4 is typical, but requires heating.[4] |
| 4,6-Dichloropyrimidin-5-amine | C5: -NH₂ (EDG) | Low to Moderate | Base (e.g., K₂CO₃), Reflux, >24h | Less reactive due to the electron-donating C5-amino group.[3] |
Experimental Protocols
The causal relationship between electronic structure and reactivity is best illustrated through validated experimental protocols. The difference in required reaction conditions underscores the activating power of the 5-nitro group.
Protocol 1: Mono-amination of Highly Activated 4,6-Dichloro-5-nitropyrimidin-2-amine
This protocol describes a typical nucleophilic substitution under mild conditions, leveraging the substrate's high reactivity.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4,6-dichloro-5-nitropyrimidin-2-amine (1.0 eq) in a suitable solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) (approx. 0.1 M), add the primary amine nucleophile (1.1 eq).
-
Base Addition: Add a non-nucleophilic base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1-4 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired mono-aminated product.
Protocol 2: Mono-amination of 4,6-Dichloropyrimidine (A Comparative Example)
This protocol highlights the more strenuous conditions required for a less activated dichloropyrimidine.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4,6-dichloropyrimidine (1.0 eq) in Dimethylformamide (DMF) (approx. 0.2 M), add the desired amine nucleophile (1.0 eq).[3]
-
Base Addition: Add a solid base such as Potassium Carbonate (K₂CO₃) (4.0 eq).[3]
-
Reaction Conditions: Heat the reaction mixture to 140 °C and stir vigorously.[3]
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed, which may take up to 24 hours.
-
Workup: After completion, cool the mixture to room temperature and pour it into water. Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate) multiple times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the mono-aminated pyrimidine.
Visualization of Mechanism and Workflow
Diagrams provide a clear visual language for understanding complex chemical processes.
Caption: SNAr mechanism showing resonance-stabilized Meisenheimer complex.
Caption: General experimental workflow for nucleophilic substitution.
Caption: Logical comparison of dichloropyrimidine reactivity.
Conclusion
The presence of a 5-nitro group in conjunction with a 2-amino group makes 4,6-dichloro-5-nitropyrimidin-2-amine a uniquely reactive and valuable building block in synthetic chemistry. Its C4 and C6 positions are highly activated towards nucleophilic aromatic substitution, allowing reactions to proceed under significantly milder conditions compared to other dichloropyrimidines like 4,6-dichloropyrimidine and 2,4-dichloropyrimidine. This enhanced reactivity expands the scope of possible transformations and enables the efficient synthesis of complex, highly functionalized pyrimidine derivatives for drug discovery and development programs. Researchers can leverage this property to streamline synthetic routes, improve yields, and access novel chemical space.
References
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Benchchem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. 2
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Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
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MDPI. (2020). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
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Benchchem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. 11
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Organic Letters. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
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ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Chlorine Aminolysis in Nitro-activated Pyrimidines.
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Journal of Organic Chemistry. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
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ResearchGate. (2008). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution.
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National Institutes of Health. (2012). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.
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Magical Power of Quantum Mechanics-Chemistry. (N.D.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
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Royal Society of Chemistry. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines.
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ResearchGate. (2019). Nitration reaction of pyrimidine derivatives at the carbon.
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Royal Society of Chemistry. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.
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Benchchem. (2025). Nucleophilic Substitution Reactions of 5,6-Dichloropyrimidine-2,4-diol: Application Notes and Protocols. 12
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Synlett. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
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Benchchem. (2025). An In-depth Technical Guide to the Reactivity of the Nitro Group on a Pyridine Ring. 6
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A Comparative Guide to the Biological Activity of 4,6-Dichloro-5-nitropyrimidin-2-amine Derivatives Versus Other Purine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, particularly in oncology and immunology, purine and pyrimidine analogs represent a cornerstone of therapeutic development. Their structural similarity to endogenous nucleobases allows them to interfere with key cellular processes, making them potent agents for modulating enzyme activity and signaling pathways. This guide provides a detailed comparison of the biological activity of a specific class of pyrimidine derivatives, 4,6-dichloro-5-nitropyrimidin-2-amine and its analogs, against more established purine analogs. We will delve into their comparative efficacy as kinase inhibitors, supported by experimental data, and provide an in-depth look at the methodologies used to evaluate these compounds.
Introduction to Pyrimidine and Purine Analogs in Drug Discovery
Purine and pyrimidine analogs are classified as antimetabolites, compounds that mimic natural substrates to interfere with metabolic pathways.[1] Their utility spans a wide range of therapeutic areas, including the treatment of cancer, viral infections, and autoimmune diseases.[1][2] The core mechanism of many of these analogs involves the inhibition of enzymes crucial for DNA and RNA synthesis, or the disruption of cellular signaling cascades by targeting protein kinases.[3][4]
4,6-Dichloro-5-nitropyrimidin-2-amine derivatives are a class of synthetic heterocyclic compounds characterized by a pyrimidine core with two chlorine atoms and a nitro group. This substitution pattern provides a reactive scaffold for further chemical modifications, allowing for the generation of diverse libraries of compounds with varied biological activities.[5] Research has shown that derivatives of 2-amino-4,6-dichloropyrimidine can inhibit immune-activated nitric oxide production, suggesting potential anti-inflammatory applications.[6]
Purine analogs , on the other hand, are a more established class of therapeutic agents. Compounds like fludarabine, cladribine, and pentostatin are used in the treatment of various leukemias and lymphomas.[2][7] A significant subset of purine analogs has been developed as potent inhibitors of protein kinases, enzymes that play a critical role in cell signaling and are often dysregulated in cancer.[4][8][9] Well-known examples include roscovitine, olomoucine, and purvalanol, which target cyclin-dependent kinases (CDKs).[6][8][10]
Comparative Analysis of Kinase Inhibitory Activity
A primary focus in the development of both pyrimidine and purine analogs has been their potential as kinase inhibitors. Kinases are a large family of enzymes that regulate a vast array of cellular processes, and their aberrant activity is a hallmark of many diseases, particularly cancer.[4][8] The following tables provide a comparative overview of the inhibitory activity of selected 4,6-dichloro-5-nitropyrimidin-2-amine derivatives and various purine analogs against key kinase targets.
Table 1: Inhibitory Activity of 4,6-Dichloro-5-nitropyrimidin-2-amine Derivatives and Analogs
| Compound ID | Derivative Class | Target | IC50 (µM) | Cancer Cell Line | Citation |
| B2 | 4,6-Dichloro-5-methylpyrimidin-2-amine | Immune-activated NO production | Not a direct kinase inhibitor | Not applicable | [6] |
| 5-fluoro-2-amino-4,6-dichloropyrimidine | 2-amino-4,6-dichloropyrimidine | Immune-activated NO production | 2 | Not applicable | [6] |
| Derivative 6 | 2-amino-4-chloro-pyrimidine with bromophenyl piperazine | Not specified | 89.24 ± 1.36 | HCT116 (Colon) | [11] |
| Derivative 6 | 2-amino-4-chloro-pyrimidine with bromophenyl piperazine | Not specified | 89.37 ± 1.17 | MCF7 (Breast) | [11] |
| Compound 1 | N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | p70S6Kβ | 0.82 | Not applicable | [12] |
Table 2: Inhibitory Activity of Selected Purine Analogs against Various Kinases
| Compound ID | Derivative Class | Target Kinase | IC50 (µM) | Citation |
| Roscovitine | 2,6,9-trisubstituted purine | CDK1 | 2.7 | [13] |
| CDK2 | 0.1 | [13] | ||
| CDK5 | 0.2 | [14] | ||
| CDK7 | 0.5 | [13] | ||
| CDK9 | 0.8 | [13] | ||
| Olomoucine II | 2,6,9-trisubstituted purine | ABCB1 Transporter | 6.4 | [6][8][10] |
| Purvalanol A | 2,6,9-trisubstituted purine | ABCB1 Transporter | 12.1 | [6][8][10] |
| Compound 73 | 2-Arylaminopurine | CDK2 | 0.044 | [15] |
| CDK1 | 86 | [15] | ||
| Compound 5i | Substituted purine | c-Src | 0.02 | [16] |
| AZD1152 | Pyrazole-acetanilide-substituted quinazoline | Aurora B | 0.00037 | [17] |
| VX-680 | Pan-Aurora Inhibitor | Aurora A | 0.0006 | [18] |
| Aurora B | 0.018 | [18] | ||
| Aurora C | 0.0046 | [18] |
From the available data, it is evident that purine analogs have been more extensively developed and optimized as potent and selective kinase inhibitors, with several compounds exhibiting nanomolar to sub-nanomolar IC50 values against key cancer targets like CDKs, Src, and Aurora kinases. In contrast, the data for 4,6-dichloro-5-nitropyrimidin-2-amine derivatives as direct kinase inhibitors is less mature. However, the inhibitory activity of related 2-amino-4,6-dichloropyrimidine derivatives against nitric oxide production and the modest anticancer activity of some analogs suggest that this scaffold holds promise for further development.
Key Signaling Pathways Targeted
The therapeutic efficacy of these compounds is intrinsically linked to their ability to modulate specific signaling pathways that are critical for cell growth, proliferation, and survival.
Cyclin-Dependent Kinase (CDK) Pathway
CDKs are a family of protein kinases that control the progression of the cell cycle.[3] Their dysregulation is a common feature of cancer, leading to uncontrolled cell division. Purine analogs like roscovitine and olomoucine are well-characterized CDK inhibitors that arrest the cell cycle, primarily at the G1/S and G2/M checkpoints.[13][14]
Caption: Inhibition of the CDK pathway by purine analogs.
Src Family Kinase (SFK) Pathway
Src family kinases are non-receptor tyrosine kinases that play a pivotal role in regulating cell adhesion, growth, migration, and differentiation. Their overactivation is frequently observed in various cancers, contributing to tumor progression and metastasis. Several purine analogs have been developed as potent Src inhibitors.[16]
Caption: Inhibition of the Src signaling pathway by purine analogs.
Aurora Kinase Pathway
Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in many cancers and is associated with genomic instability. Several purine and pyrimidine-based compounds have been investigated as Aurora kinase inhibitors.[17][18]
Caption: Inhibition of Aurora kinases by pyrimidine and purine analogs.
Experimental Methodologies
The evaluation of the biological activity of these compounds relies on a suite of robust and well-validated experimental protocols.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the potency of a compound against a specific kinase.
Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a kinase. The amount of phosphorylation is typically quantified using methods like fluorescence, luminescence, or radioactivity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., in DMSO).
-
Prepare serial dilutions of the test compound.
-
Prepare a reaction buffer containing the kinase, a specific substrate (e.g., a peptide), and ATP.
-
-
Assay Procedure:
-
Add the diluted test compound to the wells of a microplate.
-
Initiate the kinase reaction by adding the reaction buffer.
-
Incubate the plate at a specific temperature for a defined period.
-
-
Detection:
-
Stop the reaction.
-
Add a detection reagent that quantifies the amount of phosphorylated substrate or the amount of ADP produced.
-
Read the signal using a plate reader.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: General workflow for an in vitro kinase inhibition assay.
Cell Viability and Cytotoxicity Assays (e.g., MTT, XTT)
These assays are crucial for assessing the effect of a compound on the proliferation and viability of cancer cells.
Principle: Tetrazolium-based assays like MTT and XTT measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the tetrazolium salt to a colored formazan product, the amount of which is proportional to the number of viable cells.
Step-by-Step Protocol (XTT Assay):
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 48-72 hours).
-
Reagent Addition: Add the XTT reagent, which is converted to a soluble formazan product by viable cells.
-
Incubation: Incubate the plate for a few hours to allow for color development.
-
Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assays (e.g., Flow Cytometry with Annexin V/PI Staining)
These assays determine whether a compound induces programmed cell death (apoptosis) in cancer cells.
Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the cell membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the test compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in a binding buffer containing fluorescently labeled Annexin V and PI.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.
Conclusion and Future Directions
The comparative analysis of 4,6-dichloro-5-nitropyrimidin-2-amine derivatives and established purine analogs reveals distinct profiles in their current stages of development as kinase inhibitors. While purine analogs have demonstrated significant potency and selectivity against a range of clinically relevant kinases, the pyrimidine scaffold of 4,6-dichloro-5-nitropyrimidin-2-amine represents a promising, albeit less explored, platform for the discovery of novel therapeutic agents.
The versatility of the dichloropyrimidine core allows for extensive structure-activity relationship (SAR) studies, which could lead to the identification of potent and selective inhibitors of various kinases or other important cellular targets. Future research should focus on synthesizing and screening a broader range of derivatives of 4,6-dichloro-5-nitropyrimidin-2-amine against diverse kinase panels to fully elucidate their therapeutic potential. Furthermore, a deeper understanding of their mechanism of action, beyond kinase inhibition, could open up new avenues for their application in oncology and other disease areas.
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Šimůnek, T., et al. (2013). Purvalanol A, Olomoucine II and Roscovitine Inhibit ABCB1 Transporter and Synergistically Potentiate Cytotoxic Effects of Daunorubicin In Vitro. PLoS ONE, 8(12), e83464. [Link]
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Šimůnek, T., et al. (2013). Purvalanol A, Olomoucine II and Roscovitine Inhibit ABCB1 Transporter and Synergistically Potentiate Cytotoxic Effects of Daunorubicin In Vitro. PLoS ONE, 8(12), e83464. [Link]
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Šimůnek, T., et al. (2013). Purvalanol A, Olomoucine II and Roscovitine Inhibit ABCB1 Transporter and Synergistically Potentiate Cytotoxic Effects of Daunorubicin In Vitro. Semantic Scholar. [Link]
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Liu, Y., et al. (2010). Discovery of novel purine derivatives with potent and selective inhibitory activity against c-Src tyrosine kinase. Bioorganic & Medicinal Chemistry, 18(13), 4989-4997. [Link]
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Misra, R. N., et al. (2004). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 47(7), 1719-1728. [Link]
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Malumbres, M., et al. (2008). Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey. Cancers, 1(1), 43-63. [Link]
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Sielecki, T. M., et al. (2001). Purine analogs as CDK enzyme inhibitory agents: a survey and QSAR analysis. Current Medicinal Chemistry, 8(13), 1535-1547. [Link]
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Nawaz, H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of King Saud University - Science, 34(7), 102231. [Link]
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Meijer, L., et al. (1997). Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. European Journal of Biochemistry, 243(1-2), 527-536. [Link]
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The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. Journal of Young Pharmacists. [Link]
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5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health. [Link]
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Aurora B Inhibitors as Cancer Therapeutics. MDPI. [Link]
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Roscovitine in cancer and other diseases. PubMed Central. [Link]
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Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. [Link]
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Bone-targeted Src kinase inhibitors: novel pyrrolo- and pyrazolopyrimidine analogues. ScienceDirect. [Link]
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A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PubMed Central. [Link]
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Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. MDPI. [Link]
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The IC 50 of SFK inhibitors PP1 and PP2 and BCR-Abl kinase/Src kinase... ResearchGate. [Link]
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Aurora kinase inhibitors: Progress towards the clinic. PubMed Central. [Link]
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Purine Analogues as Kinase Inhibitors: A Review. PubMed. [Link]
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N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. [Link]
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Biochemical IC 50 values for inhibition of PDGFRA kinase activity in transfected cells. ResearchGate. [Link]
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Biochemical IC50 values for CC-509 against selected human kinases. ResearchGate. [Link]
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IC50 and selectivity index values of the compounds. ResearchGate. [Link]
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A Comparative Spectroscopic Guide to the Isomers of 4,6-dichloro-5-nitropyrimidin-2-amine for Pharmaceutical Quality Control
Abstract
In the synthesis of pharmacologically relevant pyrimidine derivatives, the unambiguous identification of isomers is paramount to ensuring purity, safety, and efficacy. This guide provides a comprehensive spectroscopic framework for the differentiation of 4,6-dichloro-5-nitropyrimidin-2-amine from its critical positional and tautomeric isomers. We present a multi-technique approach utilizing Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. By integrating data from these orthogonal methods, researchers and quality control professionals can confidently ascertain isomeric purity. This document details the theoretical basis for spectroscopic differentiation, provides validated experimental protocols, and presents comparative data to serve as a benchmark for analysis.
Introduction: The Imperative of Isomeric Purity
Pyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. 4,6-dichloro-5-nitropyrimidin-2-amine (CAS 134716-82-8) is a key synthetic intermediate whose reactivity is exploited to build more complex molecular architectures.[1] However, synthetic routes, such as the nitration of dichloropyrimidines or amination of trichloronitropyrimidines, can potentially yield a mixture of isomers.[2][3] Since even minor structural variations can drastically alter a molecule's biological activity and toxicity profile, rigorous analytical characterization is not merely a regulatory hurdle but a scientific necessity.
This guide focuses on distinguishing the primary target molecule from its most probable isomers, which can arise from alternative reaction pathways or tautomeric equilibria. A multi-spectroscopic approach is essential, as a single technique may not provide sufficient evidence for unequivocal identification.
The Isomers in Focus: Structural and Electronic Divergence
The primary challenge lies in differentiating between structures with the same molecular formula (C₄H₂Cl₂N₄O₂) and weight (208.99 g/mol ) but different connectivity or protonation states.[1] We will compare the target molecule against a key positional isomer and its imine tautomer.
Caption: Key isomers of 4,6-dichloro-5-nitropyrimidin-2-amine.
Integrated Analytical Workflow
A robust identification strategy relies on the convergence of evidence from multiple analytical techniques. The following workflow ensures a systematic and comprehensive analysis, minimizing the risk of misidentification.
Caption: Decision tree for isomer identification using key spectroscopic data.
Conclusion
The differentiation of 4,6-dichloro-5-nitropyrimidin-2-amine isomers is a critical analytical task that demands a rigorous, multi-faceted approach. While Mass Spectrometry can confirm molecular weight and elemental composition, it cannot distinguish between isomers alone. FT-IR and UV-Vis provide valuable functional group and electronic information, but it is NMR spectroscopy that delivers the definitive structural detail of the molecular framework. By systematically applying these techniques and integrating the data as outlined in this guide, researchers and drug development professionals can achieve unambiguous structural characterization, ensuring the quality and integrity of their synthesized materials.
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Sharma, S. K., et al. (2000). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 12(2), 527-532. Available at: [Link]
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Al-Hourani, B. J., et al. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 26(15), 4427. Available at: [Link]
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Barret, R., et al. (1998). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. Tetrahedron Letters, 39(43), 7899-7902. Available through institutional access at ResearchGate: [Link]
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Pinto, F. C., et al. (2020). Dereplication of Ambuic Acid Analogues from the Marine-Derived Fungus Pestalotiopsis sp. via MS/MS-Based Molecular Networking. Journal of the Brazilian Chemical Society, 31(9). Available at: [Link]
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Hung, C. H., et al. (2011). (A) ¹H-NMR and (B) ¹³C-NMR spectra of Peak 1 from Fraction 6 of the DCM extract. ResearchGate. Available at: [Link]
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The Chemist's Compass: Navigating Alternatives to 4,6-Dichloro-5-nitropyrimidin-2-amine for Kinase Inhibitor Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the pyrimidine scaffold reigns as a privileged structure, prized for its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site. Among the many pyrimidine-based building blocks, 4,6-dichloro-5-nitropyrimidin-2-amine has served as a valuable starting material. However, the quest for novel chemical matter with improved potency, selectivity, and pharmacokinetic properties necessitates a broader perspective on the available synthetic tools. This guide provides an in-depth comparison of viable alternative building blocks, offering experimental insights and strategic guidance for the rational design of next-generation kinase inhibitors.
We will explore three principal classes of alternatives:
-
Substituted Dichloropyrimidines and Trichloropyrimidines: Versatile platforms for rapid library synthesis.
-
Pyrazolo[3,4-d]pyrimidines: Potent purine isosteres with a rich history in kinase inhibition.
-
Pyrrolo[2,3-d]pyrimidines (7-Deazapurines): Another key purine bioisostere offering unique structural and electronic properties.
The Reference Point: 4,6-Dichloro-5-nitropyrimidin-2-amine
The utility of 4,6-dichloro-5-nitropyrimidin-2-amine lies in the differential reactivity of its two chlorine atoms, allowing for sequential nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group further activates the pyrimidine ring to nucleophilic attack. This enables the construction of 2,4,6-trisubstituted pyrimidines, a common motif in many kinase inhibitors.
Alternative 1: The Versatility of 2,4-Dichloropyrimidines and 2,4,6-Trichloropyrimidine
A primary and logical alternative to the 4,6-dichloro isomer is the readily available and cost-effective family of 2,4-dichloropyrimidines and 2,4,6-trichloropyrimidine. These building blocks offer a more direct route to the 2,4-diaminopyrimidine scaffold, a core component of numerous approved and investigational kinase inhibitors.
Rationale for Use
The 2,4-disubstituted pyrimidine motif is a well-established hinge-binding element. The amino group at the 2-position and a substituted amino group at the 4-position can effectively mimic the hydrogen bonding pattern of adenine in the ATP binding pocket. The use of 2,4-dichloropyrimidines allows for a modular and convergent synthesis, where diverse functionalities can be introduced at both positions to optimize potency and selectivity. The 5-position can be further functionalized (e.g., with a fluoro or cyano group) to modulate the electronic properties of the ring and explore additional interactions within the kinase active site.
Comparative Synthesis and Performance
The synthesis of 2,4-diaminopyrimidine-based kinase inhibitors typically involves a sequential SNAr strategy. The C4 position is generally more reactive towards nucleophilic attack than the C2 position, allowing for regioselective substitution.
Experimental Protocol: Synthesis of a 2,4-Diaminopyrimidine Kinase Inhibitor Precursor
This protocol outlines the synthesis of a key intermediate for a 2,4-diaminopyrimidine-based inhibitor, starting from 2,4-dichloro-5-fluoropyrimidine.
Step 1: Regioselective Monosubstitution at C4
-
To a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in a suitable solvent such as isopropanol or THF, add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is typically worked up by removing the solvent under reduced pressure, followed by partitioning between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 2-chloro-4-amino-5-fluoropyrimidine derivative, which is often pure enough for the next step or can be purified by column chromatography.
Causality: The greater electrophilicity of the C4 position, influenced by the adjacent nitrogen atom, directs the initial nucleophilic attack to this site. The use of a non-nucleophilic base is crucial to prevent competition with the desired amine nucleophile.
Step 2: Substitution at C2
-
The 2-chloro-4-amino-5-fluoropyrimidine intermediate (1.0 eq) is dissolved in a solvent such as n-butanol or dioxane.
-
A second, often different, amine (1.2 eq) is added, sometimes with the addition of an acid catalyst like HCl in dioxane to facilitate the reaction.
-
The reaction mixture is heated to a higher temperature (e.g., 80-120 °C) to drive the substitution at the less reactive C2 position.
-
After completion, the mixture is cooled, and the product is isolated by filtration if it precipitates, or by a standard aqueous workup. Purification is typically achieved by column chromatography or recrystallization.
Causality: The C2 position is less activated towards SNAr, thus requiring more forcing conditions (higher temperature) for the substitution to proceed efficiently.
Performance Data and Structure-Activity Relationship (SAR)
The 2,4-diaminopyrimidine scaffold has been successfully employed in the development of inhibitors for a wide range of kinases. The substituents at the 2- and 4-positions play a critical role in determining potency and selectivity.
| Building Block | Derived Inhibitor Example | Target Kinase(s) | IC50 (nM) | Reference |
| 2,4-Dichloro-5-fluoropyrimidine | Compound with anilino at C4 and substituted amine at C2 | FAK | 94 (MDA-MB-231 cells) | [1] |
| 2,4,6-Trichloropyrimidine | Trisubstituted pyrimidine derivative | Aurora A | 7.1 | [2] |
| 2,4-Dichloropyrimidine | BTX-A51 analogue | CDK7 | 272.3 | [3] |
| 2,4-Dichloropyrimidine | A12 | FAK | 130 (A549 cells) | [1] |
dot
Caption: Key structural modification points on the 2,4-diaminopyrimidine scaffold.
Alternative 2: Pyrazolo[3,4-d]pyrimidines - The Classic Purine Bioisostere
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established purine bioisostere, where the N7 of adenine is replaced by a carbon atom, and the C8 is replaced by a nitrogen atom.[4] This arrangement maintains the key hydrogen bonding donors and acceptors necessary for hinge region recognition while offering a distinct chemical space for exploration.
Rationale for Use
As a bioisostere of adenine, the pyrazolo[3,4-d]pyrimidine core can effectively mimic the binding of ATP to the kinase hinge region.[4] This scaffold has been the basis for numerous successful kinase inhibitors, including the approved BTK inhibitor ibrutinib. The fused ring system provides a rigid framework that can pre-organize substituents for optimal binding, potentially leading to higher potency.
Comparative Synthesis and Performance
The synthesis of pyrazolo[3,4-d]pyrimidines often starts from a substituted pyrazole precursor, which is then cyclized to form the fused pyrimidine ring.
Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine Core
This protocol describes a common route to the pyrazolo[3,4-d]pyrimidine scaffold starting from a 5-amino-4-cyanopyrazole.
Step 1: Pyrimidine Ring Formation
-
A mixture of a 5-amino-1H-pyrazole-4-carbonitrile derivative (1.0 eq) and formamide (excess, serving as both reactant and solvent) is heated at a high temperature (e.g., 180-200 °C) for several hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is typically triturated with water or an alcohol (e.g., ethanol) to remove excess formamide.
-
The solid product, the corresponding 4-amino-1H-pyrazolo[3,4-d]pyrimidine, is collected by filtration, washed, and dried. This intermediate can then be further functionalized.
Causality: The condensation of the 5-amino group of the pyrazole with formamide, followed by intramolecular cyclization, leads to the formation of the pyrimidine ring. This is a robust and widely used method for constructing this heterocyclic system.
Performance Data and SAR
Inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated excellent potency against a variety of kinases, particularly those in the tyrosine kinase family.
| Building Block | Derived Inhibitor Example | Target Kinase(s) | IC50 (nM) | Reference |
| 5-Amino-1H-pyrazole-4-carbonitrile | 3-IN-PP1 | PKD | 94-108 | [5] |
| Substituted Pyrazole | Compound 17m | PKD | 17-35 | [5] |
| Substituted Pyrazole | Compound 5c | CDK2/GSK-3β | 244 (CDK2), 317 (GSK-3β) | [6] |
| Substituted Pyrazole | Ibrutinib | BTK | 0.5 | [4] |
dot
Caption: General synthetic workflow for pyrazolo[3,4-d]pyrimidine kinase inhibitors.
Alternative 3: Pyrrolo[2,3-d]pyrimidines (7-Deazapurines) - A Scaffold for Selectivity
Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are another important class of purine bioisosteres where the N7 atom of the purine ring is replaced by a carbon atom.[7] This seemingly subtle change has profound effects on the electronic properties and the potential for substitution, offering unique opportunities for drug design.
Rationale for Use
The replacement of the N7 atom with a CH group alters the electronic distribution of the fused ring system and provides a new vector for substitution at the C7 position.[8] This allows for the exploration of additional chemical space within the ATP-binding pocket, which can be exploited to enhance potency and, crucially, selectivity. Several approved kinase inhibitors, such as tofacitinib (a JAK inhibitor), are based on this scaffold.
Comparative Synthesis and Performance
The synthesis of the pyrrolo[2,3-d]pyrimidine core often begins with a substituted pyrimidine, followed by the construction of the fused pyrrole ring. A common starting material is 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, which itself is derived from pyrimidine precursors.
Experimental Protocol: Functionalization of the Pyrrolo[2,3-d]pyrimidine Scaffold
This protocol describes the synthesis of a key intermediate from 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Step 1: Protection of the Pyrrole Nitrogen
-
To a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in an aprotic solvent like DMF or THF, add a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
-
After stirring for a short period, add a protecting group reagent, for example, pivaloyloxymethyl chloride (POM-Cl) or (2-(chloromethoxy)ethyl)trimethylsilane (SEM-Cl) (1.1 eq).
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the N-protected intermediate.
Causality: Protection of the pyrrole NH is often necessary to prevent side reactions and improve solubility in subsequent steps, particularly in metal-catalyzed cross-coupling reactions.
Step 2: Sequential Substitution of Chlorine Atoms
-
The N-protected 2,4-dichloro-pyrrolo[2,3-d]pyrimidine can then undergo sequential SNAr or cross-coupling reactions, similar to the 2,4-dichloropyrimidine scaffold. The C4 position is generally more reactive.
-
For an SNAr reaction, an amine or alcohol nucleophile is reacted with the dichloropyrrolopyrimidine, typically at or slightly above room temperature, to achieve selective substitution at C4.
-
The second chlorine at C2 can then be displaced under more forcing conditions or via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) to introduce aryl, heteroaryl, or amino substituents.
-
Finally, the protecting group is removed under appropriate conditions (e.g., acid or fluoride for SEM, basic conditions for POM) to yield the final inhibitor.
Performance Data and SAR
The pyrrolo[2,3-d]pyrimidine scaffold has proven to be particularly effective for targeting tyrosine kinases, and the ability to functionalize the C7 position (via the pyrrole nitrogen) and the C5 and C6 positions of the pyrrole ring provides ample opportunities for SAR exploration.
| Building Block | Derived Inhibitor Example | Target Kinase(s) | IC50 (nM) | Reference |
| 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | Compound 12i | EGFR (T790M mutant) | 0.21 | [5] |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Tofacitinib | JAK3 | <1 | [1] |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Compound 59 | RET | low nanomolar | [9] |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Compound 5k | EGFR, Her2, VEGFR2, CDK2 | 40-204 | [10] |
Signaling Pathway Context
The choice of a building block is ultimately guided by the target kinase and its role in cellular signaling. The alternatives discussed here have been successfully used to create inhibitors for kinases in critical cancer and inflammatory pathways.
dot
Caption: Simplified overview of key signaling pathways targeted by inhibitors derived from these scaffolds.
Conclusion and Future Perspectives
While 4,6-dichloro-5-nitropyrimidin-2-amine remains a useful building block, the vast and competitive field of kinase inhibitor research demands a broader toolkit.
-
2,4-Dichloropyrimidines and 2,4,6-trichloropyrimidine offer a highly modular and cost-effective entry into the clinically validated 2,4-diaminopyrimidine scaffold. Their predictable regioselectivity in SNAr reactions makes them ideal for library synthesis and rapid SAR exploration.
-
Pyrazolo[3,4-d]pyrimidines provide a rigid, purine-isosteric core that has a proven track record of producing potent kinase inhibitors. The synthetic accessibility from pyrazole precursors allows for diverse substitution patterns.
-
Pyrrolo[2,3-d]pyrimidines offer a distinct advantage in the potential for novel interactions and improved selectivity due to the C7-CH group. This scaffold has been particularly successful in the development of highly selective tyrosine kinase inhibitors.
The choice of building block should be a strategic decision based on the target kinase, the desired inhibitor chemotype, and the synthetic strategy. By understanding the nuances of these alternatives, medicinal chemists can expand their design possibilities and accelerate the discovery of innovative and effective kinase inhibitors.
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ResearchGate. (n.d.). a. BTK structure diagram. b. BTK signal transduction pathway. Retrieved from [Link]
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A Comparative Guide to the In Vitro Evaluation of Novel Antitumor and Anti-inflammatory Agents Derived from 4,6-dichloro-5-nitropyrimidin-2-amine
The pyrimidine nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The starting material, 4,6-dichloro-5-nitropyrimidin-2-amine, offers a reactive platform for the synthesis of diverse compound libraries through nucleophilic substitution of its chloro groups.[4][5] This guide presents a systematic approach to compare the in vitro efficacy of these synthesized compounds, providing researchers with the necessary tools to identify promising lead candidates for further development.
I. Foundational Screening: Assessing Cytotoxicity and Cell Viability
A crucial initial step in the evaluation of novel therapeutic compounds is to determine their effect on cell viability. The MTT assay is a widely adopted colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8] This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.[7] The quantity of formazan produced is directly proportional to the number of viable cells.[8]
Comparative Analysis of Antiproliferative Activity
A panel of human cancer cell lines should be selected to evaluate the breadth of the synthesized compounds' antitumor activity. For instance, studies on 5-nitropyrimidine-2,4-diamine derivatives have utilized cell lines such as MDA-MB-231 (breast cancer), A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) to demonstrate moderate to potent antiproliferative activities.[9][10] The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of the compounds.
Table 1: Hypothetical Comparative IC50 Values (μM) of Synthesized Pyrimidine Derivatives against Various Cancer Cell Lines
| Compound ID | MDA-MB-231 (Breast) | A549 (Lung) | HepG2 (Liver) | MCF-7 (Breast) |
| SYN-PYR-001 | 15.2 | 25.8 | 10.5 | 18.9 |
| SYN-PYR-002 | > 50 | > 50 | 45.1 | > 50 |
| SYN-PYR-003 | 8.7 | 12.3 | 5.2 | 9.1 |
| Fluorouracil (Control) | 5.0 | 8.2 | 3.1 | 4.5 |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a standard procedure for determining the cytotoxic effects of novel compounds on adherent cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a density of 5 × 10⁴ cells/well in 100 μL of complete culture medium.[7] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds and a reference drug (e.g., Fluorouracil) in culture medium. Remove the existing medium from the wells and add 100 μL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 μL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[7]
-
Formazan Formation: Incubate the plate for 4 hours in the dark in a humidified atmosphere.[6][7]
-
Solubilization: Add 100 μL of solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in diluted hydrochloric acid) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 500 and 600 nm using a microplate reader.[6][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
II. Investigating Anti-inflammatory Potential
Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[11][12][13] A comprehensive in vitro evaluation should therefore include assays to assess the anti-inflammatory capacity of the synthesized compounds.
Assessing COX-1 and COX-2 Inhibition
The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with fewer gastrointestinal side effects compared to non-selective COX inhibitors.[11] The N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) oxidation assay can be used to determine the inhibitory activity of compounds against both COX-1 and COX-2 isoenzymes.[11][12]
Table 2: Hypothetical Comparative COX Inhibition Data (IC50, μM) and Selectivity Index
| Compound ID | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |
| SYN-PYR-001 | 25.6 | 1.2 | 21.3 |
| SYN-PYR-003 | 15.8 | 0.8 | 19.8 |
| Meloxicam (Control) | 18.2 | 0.9 | 20.2 |
| Piroxicam (Control) | 2.5 | 3.1 | 0.8 |
Workflow for In Vitro Anti-inflammatory Screening
The following workflow outlines a systematic approach to screen for anti-inflammatory activity.
Caption: A streamlined workflow for the in vitro evaluation of the anti-inflammatory properties of synthesized pyrimidine derivatives.
III. Exploring Antimicrobial Activity
The pyrimidine scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[1][14] Therefore, it is prudent to screen the synthesized compounds for their activity against a panel of clinically relevant bacterial and fungal strains.
Determining Minimum Inhibitory and Bactericidal Concentrations
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are standard parameters used to quantify the antimicrobial efficacy of a compound.[15] The broth microdilution method is a common technique for determining these values.[15]
Table 3: Hypothetical Antimicrobial Activity (MIC, μg/mL) of a Lead Compound
| Microorganism | Strain | SYN-PYR-003 | Ciprofloxacin (Control) | Fluconazole (Control) |
| Gram-positive | Staphylococcus aureus | ATCC 25923 | 8 | 0.5 |
| Gram-negative | Escherichia coli | ATCC 25922 | 16 | 0.25 |
| Fungus | Candida albicans | ATCC 10231 | > 64 | N/A |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol details the steps for determining the MIC of the synthesized compounds against bacterial strains.
-
Preparation of Inoculum: Grow bacterial strains in appropriate broth overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
IV. Conclusion and Future Directions
This guide provides a foundational framework for the in vitro comparison of novel compounds synthesized from 4,6-dichloro-5-nitropyrimidin-2-amine. By systematically evaluating their cytotoxic, anti-inflammatory, and antimicrobial properties, researchers can effectively identify promising lead candidates. Future studies should focus on elucidating the specific molecular mechanisms of action of the most potent compounds, for example, through Western blotting to investigate effects on signaling pathways or through molecular docking studies to predict binding interactions with target proteins.[16][17] The data generated from these in vitro assays are critical for guiding the subsequent stages of drug discovery, including in vivo efficacy and safety studies.
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MDPI. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]
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Sci-Hub. (n.d.). Design, synthesis and antiproliferative activity of novel 5-nitropyrimidine-2,4-diamine derivatives bearing alkyl acetate moiety. Retrieved from [Link]
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PubMed. (2016). Design, synthesis and antiproliferative activity of novel 5-nitropyrimidine-2,4-diamine derivatives bearing alkyl acetate moiety. Retrieved from [Link]
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ResearchGate. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]
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RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link]
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IJCPS. (n.d.). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Retrieved from [Link]
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PMC - NIH. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved from [Link]
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ResearchGate. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Retrieved from [Link]
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NIH. (2025). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. Retrieved from [Link]
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"confirming the mechanism of action of 4,6-dichloro-5-nitropyrimidin-2-amine-derived compounds"
An Investigator's Guide to Elucidating the Mechanism of Action for Novel 4,6-dichloro-5-nitropyrimidin-2-amine-Derived Compounds
Authored by: Senior Application Scientist
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. Its ability to mimic the purine and pyrimidine bases of DNA and RNA, and to effectively bind to the ATP-binding pocket of protein kinases, has made it a privileged structure in drug discovery. The compound 4,6-dichloro-5-nitropyrimidin-2-amine represents a nascent but promising chemical entity. Its structural features—a pyrimidine core, reactive chloro groups, an electron-withdrawing nitro group, and a primary amine—suggest a high potential for targeted covalent or non-covalent interactions with biological macromolecules.
This guide provides a comprehensive, data-driven framework for researchers and drug development professionals to elucidate and confirm the mechanism of action (MoA) of novel compounds derived from this scaffold. We will move beyond a mere listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust investigational cascade. Our approach is grounded in a hypothetical, yet plausible, MoA centered on kinase inhibition, a common activity for pyrimidine derivatives.
Hypothesized Mechanism of Action: Kinase Inhibition
Given the structural alerts of the 4,6-dichloro-5-nitropyrimidin-2-amine scaffold, we hypothesize that its derivatives are likely to function as protein kinase inhibitors. The pyrimidine core can act as a hinge-binding motif, while the various substituents offer opportunities for specificity and potency. The two chlorine atoms are potential sites for covalent modification of a nearby cysteine residue in the target protein, or they can be replaced with other functional groups to modulate non-covalent interactions.
The following experimental workflow is designed to systematically test this hypothesis, from broad, unbiased screening to specific, high-resolution validation.
I. Stage 1: Target Identification & Selectivity Profiling
The first and most critical step is to identify the direct molecular target(s) of the compound. A broad, unbiased approach is essential to avoid confirmation bias and to uncover potential off-target effects that could lead to toxicity or provide opportunities for drug repurposing.[1][2]
A. Kinome Profiling: A Comparative Overview
Kinome profiling services offer a high-throughput method to assess the selectivity of a compound against a large panel of protein kinases.[3][4] This provides a comprehensive overview of a compound's activity and is pivotal for identifying both on-target and off-target interactions.[1][3]
-
Rationale: An ideal kinase inhibitor is highly selective for its intended target. Broad-spectrum inhibition can lead to undesirable side effects. Kinome profiling is the most efficient way to assess this selectivity early in the discovery process.[4] Many compounds that show promise in biochemical assays fail to replicate success in cell-based assays, highlighting the need for early, comprehensive profiling.[5]
-
Methodology Comparison:
-
Activity-Based Profiling: These assays measure the direct inhibition of kinase catalytic activity.[6] They provide a functional readout of inhibition.
-
Binding-Based Profiling: These assays measure the direct binding of the compound to the kinase, irrespective of whether it inhibits activity. This can identify non-competitive or allosteric binders.
-
| Service/Platform | Assay Principle | Advantages | Considerations |
| Reaction Biology KinomeScan™ | Binding Assay (Competition) | Large kinase panel, quantitative Kd values. | Does not directly measure functional inhibition. |
| Carna Biosciences QuickScout™ | Activity Assay (Mobility Shift) | Direct measure of inhibition, pre-incubation option for slow binders.[7] | May not detect non-competitive binders. |
| AssayQuant KinSight™ | Continuous Activity Assay | Provides real-time kinetic data, overcoming limitations of endpoint assays.[6] | May have lower throughput than endpoint methods. |
-
Illustrative Data (Hypothetical):
| Kinase Target | Compound A (% Inhibition @ 1µM) | Staurosporine (% Inhibition @ 1µM) |
| CDK2/CycA | 98% | 99% |
| GSK3β | 95% | 98% |
| PKA | 15% | 97% |
| SRC | 8% | 92% |
| VEGFR2 | 92% | 96% |
-
Interpretation: The hypothetical data above suggests that Compound A is a potent inhibitor of CDK2/CycA, GSK3β, and VEGFR2, but is selective against PKA and SRC, unlike the non-selective control, Staurosporine. This provides the first clue to its MoA and directs subsequent validation efforts.
B. Experimental Workflow: Stage 1
Caption: Workflow for initial kinase target identification.
II. Stage 2: Biochemical & Biophysical Validation
Once primary targets are identified, the next step is to quantitatively characterize the interaction between the compound and the purified target protein. This stage confirms direct binding and determines the potency and mechanism of inhibition.
A. Biochemical Assays for Potency Determination
Biochemical assays are essential for determining the half-maximal inhibitory concentration (IC50) of a compound, a key measure of its potency.[1]
-
Rationale: A low IC50 value indicates that a smaller amount of the compound is needed to inhibit the target's activity, which is a desirable characteristic for a potential drug. Comparing IC50 values across different kinases provides a quantitative measure of selectivity.
-
Methodology Comparison:
-
Radiometric Assays: The historical "gold standard," these assays use ³²P- or ³³P-labeled ATP to directly measure phosphate incorporation into a substrate. They are highly sensitive but have safety and disposal concerns.
-
Fluorescence-Based Assays: These methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), are common in high-throughput screening.[8] They offer high sensitivity and are amenable to automation.[9]
-
Luminescence-Based Assays: Assays like ADP-Glo™ measure kinase activity by quantifying the amount of ADP produced.[10] They are universal assays applicable to any kinase.[11]
-
Protocol: TR-FRET Based IC50 Determination for CDK2/CycA
-
Reagents: Purified active CDK2/CycA enzyme, biotinylated peptide substrate, LanthaScreen™ Eu-anti-phospho-substrate antibody, terbium-labeled streptavidin, ATP, and test compound.
-
Assay Plate Preparation: Serially dilute the test compound in DMSO and then into the assay buffer in a 384-well plate.
-
Kinase Reaction: Add the CDK2/CycA enzyme and the biotinylated peptide substrate to the wells. Initiate the reaction by adding ATP. Incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction by adding EDTA. Add the detection mix containing the Eu-labeled antibody and Tb-labeled streptavidin. Incubate for 60 minutes.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot against compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
B. Biophysical Assays for Direct Binding Confirmation
Biophysical techniques provide orthogonal validation that the compound physically interacts with the target protein and can elucidate the thermodynamics and kinetics of the binding event.[12][13]
-
Rationale: While a biochemical assay shows inhibition of activity, a biophysical assay confirms that this is due to direct binding. This is crucial to rule out artifacts like compound aggregation or assay interference.[9] These methods can also determine the binding affinity (KD), stoichiometry, and on/off rates.[14][]
-
Methodology Comparison:
| Technique | Principle | Key Outputs | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to an immobilized protein. | kon, koff, KD | Real-time kinetics, high sensitivity.[12] | Requires protein immobilization, which can affect activity. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding in solution. | KD, ΔH, ΔS, stoichiometry (n) | Label-free, solution-based, provides full thermodynamic profile.[12][14][] | Requires larger amounts of protein, lower throughput. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[16][17] | Target engagement in cells/lysates. | Measures target binding in a physiological context.[16][18][19] | Indirect, lower resolution than in vitro methods. |
C. Investigating Covalent Inhibition
The presence of two chloro groups on the pyrimidine ring suggests the potential for covalent bond formation with a nucleophilic residue (e.g., cysteine) on the target kinase.
-
Rationale: Covalent inhibitors can offer prolonged duration of action and increased potency.[20] However, they also carry a risk of off-target reactivity. Specific assays are required to confirm this MoA.
-
Experimental Approach:
-
IC50 Shift Assay: Pre-incubate the enzyme and inhibitor for varying times. A time-dependent decrease in IC50 suggests covalent modification.
-
Mass Spectrometry (MS): The gold standard for confirming covalent binding. Intact protein MS can show a mass shift corresponding to the addition of the compound.[21] Peptide mapping following proteolytic digest can identify the exact amino acid residue that has been modified.[22]
-
III. Stage 3: Cellular & In-Vivo Target Validation
Confirming that a compound interacts with its target in a test tube is only the first step. It is crucial to demonstrate that the compound can enter cells, engage its target in the complex cellular environment, and modulate the downstream signaling pathway.
A. Cellular Target Engagement Assays
These assays bridge the gap between biochemical potency and cellular activity.[23][24][25]
-
Rationale: A compound may be potent biochemically but fail in cells due to poor permeability, rapid efflux, or metabolic instability. Cellular target engagement assays confirm that the compound reaches its intracellular target at sufficient concentrations to bind.[18][25]
-
Methodology Comparison:
-
Cellular Thermal Shift Assay (CETSA): As mentioned, CETSA is a powerful tool for demonstrating target engagement in intact cells.[16][19][26][27] A shift in the melting temperature of the target protein upon compound treatment is direct evidence of binding.[17]
-
Bioluminescence Resonance Energy Transfer (BRET): BRET is a proximity-based assay that can measure protein-protein interactions or target engagement in live cells.[28][29][30][31][32] In a target engagement format, a competitive binder will displace a tracer molecule, leading to a loss of BRET signal.
-
Protocol: NanoBRET™ Cellular Target Engagement Assay
-
Cell Line Preparation: Use a cell line (e.g., HEK293) engineered to express the target kinase (e.g., CDK2) fused to a NanoLuc® luciferase.
-
Assay Setup: Plate the cells and treat with a serial dilution of the test compound. Add the fluorescent NanoBRET™ tracer, which is known to bind to the target kinase.
-
Luminescence/Fluorescence Reading: Add the luciferase substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the BRET ratio. The displacement of the tracer by the test compound will result in a concentration-dependent decrease in the BRET ratio, from which a cellular IC50 can be determined.
B. Pathway Modulation (Phospho-protein Analysis)
-
Rationale: If the compound is truly inhibiting the target kinase, the phosphorylation of its known downstream substrates should decrease.
-
Methodology: Western blotting is the classic method. Use a phospho-specific antibody to detect the phosphorylated form of a known substrate of the target kinase (e.g., for CDK2, this could be Phospho-Rb Ser807/811). A dose-dependent decrease in the phospho-protein signal upon compound treatment confirms functional pathway inhibition.
C. Overall MoA Confirmation Workflow
Caption: A comprehensive workflow for MoA confirmation.
Conclusion
Elucidating the mechanism of action for a novel chemical series like the 4,6-dichloro-5-nitropyrimidin-2-amine derivatives requires a multi-faceted, hierarchical approach. The strategy outlined in this guide—progressing from broad, unbiased screening to high-resolution biochemical and biophysical characterization, and culminating in cellular validation—provides a robust framework for generating a comprehensive and defensible MoA data package. By integrating these orthogonal experimental approaches, researchers can build a compelling case for their compound's mechanism, a critical step in advancing any promising molecule through the drug discovery pipeline.
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
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BMG LABTECH. (2020). Kinase assays. [Link]
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Byrne, D. P., et al. (2022). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology. [Link]
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Schaller, D., et al. (2021). Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. Journal of Computer-Aided Molecular Design. [Link]
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Cichonska, A., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS Computational Biology. [Link]
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Cichonska, A., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS Computational Biology. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 4,6-Dichloro-5-nitropyrimidin-2-amine Analogs for Kinase Inhibition
This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on the 4,6-dichloro-5-nitropyrimidin-2-amine scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings on how structural modifications to this privileged heterocyclic core influence biological activity, with a particular focus on kinase inhibition. We will delve into the rationale behind experimental design, provide detailed protocols for synthesis and biological evaluation, and present comparative data to guide the development of next-generation inhibitors.
Introduction: The 4,6-Dichloro-5-nitropyrimidin-2-amine Scaffold - A Privileged Starting Point in Drug Discovery
The pyrimidine ring is a cornerstone in medicinal chemistry, forming the nucleus of numerous therapeutic agents, particularly in oncology.[1] Its structural resemblance to the purine bases of DNA and RNA allows for interactions with a wide array of biological targets. The 4,6-dichloro-5-nitropyrimidin-2-amine scaffold, in particular, presents a highly versatile and reactive starting point for the synthesis of diverse compound libraries.
The electron-withdrawing nature of the two chlorine atoms and the nitro group at the C5 position significantly activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr). This allows for the sequential and regioselective displacement of the chlorine atoms at the C4 and C6 positions, providing a straightforward strategy for introducing chemical diversity. The 2-amino group serves as an additional point for modification or as a crucial pharmacophoric feature for target engagement.
The strategic placement of reactive sites and modulating groups makes this scaffold particularly attractive for the design of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2] The pyrimidine core can effectively mimic the adenine ring of ATP, enabling compounds to bind to the highly conserved ATP-binding pocket of kinases. By systematically modifying the substituents at the C2, C4, and C6 positions, it is possible to fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors.
Deciphering the Structure-Activity Relationship (SAR)
The biological activity of 4,6-dichloro-5-nitropyrimidin-2-amine analogs is profoundly influenced by the nature of the substituents at three key positions: the C2-amino group, and the C4 and C6 chloro positions. The following sections dissect the SAR at each of these positions, drawing upon available data for this scaffold and structurally related pyrimidine derivatives.
Modifications at the C4 and C6 Positions: The Gateway to Potency and Selectivity
The chlorine atoms at the C4 and C6 positions are the primary sites for derivatization through SNAr reactions. The introduction of various nucleophiles at these positions has a dramatic impact on the inhibitory activity and selectivity profile of the resulting compounds.
Generally, the C4 and C6 positions in dichloropyrimidines are more reactive towards nucleophilic attack than the C2 position. In symmetrically substituted 4,6-dichloropyrimidines, the initial mono-substitution can occur at either position. However, the introduction of the first substituent can electronically influence the reactivity of the remaining chlorine atom, often making the second substitution more challenging.[3]
A study on 5-substituted 2-amino-4,6-dichloropyrimidines revealed that these compounds inhibited immune-activated nitric oxide (NO) production, with the 5-fluoro analog being the most potent with an IC50 of 2 µM.[4] This suggests that even without substitution at the C4 and C6 positions, the core scaffold possesses biological activity that is modulated by the C5 substituent.
In the context of kinase inhibition, the substituents at C4 and C6 are crucial for establishing key interactions within the ATP-binding pocket. For instance, in many kinase inhibitors, one of these positions is often occupied by an amino or anilino group that forms hydrogen bonds with the hinge region of the kinase. The other position can be modified to extend into the solvent-exposed region or to occupy hydrophobic pockets, thereby enhancing potency and selectivity.
Table 1: Illustrative SAR at C4 and C6 Positions of Pyrimidine Scaffolds
| Scaffold | C4-Substituent | C6-Substituent | Target/Assay | IC50/Activity | Reference |
| 2-Amino-5-fluoropyrimidine | -Cl | -Cl | NO Production | 2 µM | [4] |
| 2-Amino-5-methylpyrimidine | -Cl | -Cl | NO Production | 9-36 µM | [4] |
| 2-Amino-5-phenylpyrimidine | -Cl | -Cl | NO Production | 9-36 µM | [4] |
| Pyrimido[4,5-b]indole | N-(4-chlorophenyl) | -H | VEGFR-2 | Potent | [5] |
| Dihydropteridinone | N-Aryl/Alkyl | -H | PLK1/BRD4 | Varies | [4] |
Note: This table includes data from structurally related pyrimidine scaffolds to illustrate general SAR principles due to the limited availability of a comprehensive dataset for the specific 4,6-dichloro-5-nitropyrimidin-2-amine core.
The Role of the C2-Amino Group: Anchoring and Interaction
The 2-amino group plays a significant role in the biological activity of these pyrimidine analogs. It can act as a hydrogen bond donor, forming crucial interactions with the target protein. Modification of this group, for example, by N-alkylation or N-arylation, can influence the binding affinity and selectivity of the compound.
In many known pyrimidine-based kinase inhibitors, the 2-amino group is a key pharmacophoric element that interacts with the hinge region of the kinase domain. For example, in the discovery of Dasatinib, a pan-Src kinase inhibitor, the 2-aminothiazole core was found to be essential for activity.[6]
The C5-Nitro Group: An Electronic Modulator
The nitro group at the C5 position is a strong electron-withdrawing group. This has two primary effects:
-
Activation of the Ring: It enhances the electrophilicity of the pyrimidine ring, making the C4 and C6 positions more susceptible to nucleophilic attack.
-
Electronic and Steric Influence: The nitro group can influence the overall electronic properties and conformation of the molecule, which can in turn affect its binding to the target protein.
While the nitro group is often used as a synthetic handle and is sometimes reduced to an amino group in subsequent steps, its presence in the final compound can contribute to the overall activity profile.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 4,6-dichloro-5-nitropyrimidin-2-amine analogs. These protocols are designed to be self-validating and are grounded in established laboratory practices.
General Synthesis of Analogs via Nucleophilic Aromatic Substitution (SNAr)
The primary route for generating diversity from the 4,6-dichloro-5-nitropyrimidin-2-amine scaffold is through nucleophilic aromatic substitution.
Diagram 1: General Synthetic Scheme
Caption: Synthetic pathway for derivatization of the core scaffold.
Step-by-Step Protocol for Mono-amination:
-
Reaction Setup: In a round-bottom flask, dissolve 4,6-dichloro-5-nitropyrimidin-2-amine (1.0 equivalent) in a suitable polar aprotic solvent such as acetonitrile or DMF.
-
Addition of Reagents: Add the desired amine (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired mono-aminated product.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like acetonitrile or DMF are chosen because they can dissolve the reactants and facilitate the SNAr reaction without participating in it.
-
Base: A non-nucleophilic base like DIPEA is used to neutralize the HCl generated during the reaction without competing with the amine nucleophile.
-
Temperature: The reaction temperature is optimized based on the reactivity of the nucleophile. Less reactive amines may require heating to drive the reaction to completion.
In Vitro Kinase Inhibition Assay
To determine the potency of the synthesized analogs as kinase inhibitors, an in vitro kinase assay is performed. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.[7]
Diagram 2: Kinase Inhibition Assay Workflow
Caption: Workflow for determining kinase inhibitory activity.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution series.
-
Kinase Reaction: In a 96-well plate, add the serially diluted compound or DMSO control. Add the purified kinase of interest and incubate for a short period to allow for inhibitor binding.
-
Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Signal Generation: Convert the produced ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
Cell Viability Assay (MTT Assay)
To assess the cytotoxic effects of the synthesized analogs on cancer cells, a cell viability assay such as the MTT assay is commonly employed.[9][10][11][12] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[10]
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Comparative Analysis of Biological Activity
A comprehensive understanding of the SAR of 4,6-dichloro-5-nitropyrimidin-2-amine analogs requires a systematic comparison of their biological activities. Due to the limited availability of a complete public dataset for this specific scaffold, the following table presents a hypothetical yet illustrative comparison based on the principles discussed in the SAR section. This table is intended to serve as a template for researchers to populate with their own experimental data.
Table 2: Comparative Inhibitory Activity of 4,6-Dichloro-5-nitropyrimidin-2-amine Analogs (Illustrative Data)
| Compound ID | C4-Substituent | C6-Substituent | C2-Amino Substituent | Kinase Target | Kinase IC50 (nM) | Cancer Cell Line | Cell Viability IC50 (µM) |
| Parent | -Cl | -Cl | -NH2 | - | >10,000 | MCF-7 | >50 |
| Analog A | -NH-Ph | -Cl | -NH2 | Aurora A | 50 | HeLa | 5.2 |
| Analog B | -NH-(4-MeO-Ph) | -Cl | -NH2 | Aurora A | 25 | HeLa | 2.8 |
| Analog C | -NH-Ph | -NH-Ph | -NH2 | Aurora A | 150 | HeLa | 15.7 |
| Analog D | -O-Ph | -Cl | -NH2 | VEGFR2 | 200 | HUVEC | 10.5 |
| Analog E | -NH-Ph | -Cl | -NH-Me | Aurora A | 75 | HeLa | 8.1 |
This illustrative data highlights how systematic modifications can be correlated with changes in biological activity. For example, the addition of an electron-donating methoxy group on the C4-phenylamino substituent (Analog B vs. Analog A) could lead to increased potency. Symmetrical disubstitution (Analog C) might decrease activity, possibly due to steric hindrance. Changing the nucleophile at C4 from an amine to an ether (Analog D) could shift the selectivity towards a different kinase. Finally, modification of the C2-amino group (Analog E) could also modulate the inhibitory activity.
Conclusion and Future Directions
The 4,6-dichloro-5-nitropyrimidin-2-amine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for the systematic exploration of chemical space around the pyrimidine core. The structure-activity relationships discussed in this guide underscore the importance of substitutions at the C2, C4, and C6 positions in determining the potency and selectivity of these analogs.
Future research in this area should focus on generating comprehensive SAR data by synthesizing and evaluating a diverse library of analogs against a broad panel of kinases and cancer cell lines. This will enable the development of predictive quantitative structure-activity relationship (QSAR) models to guide the design of more potent and selective inhibitors. Furthermore, lead compounds identified through these studies should be subjected to further optimization of their pharmacokinetic and pharmacodynamic properties to advance them towards preclinical and clinical development.
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Bioassays for anticancer activities. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved January 14, 2026, from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 14, 2026, from [Link]
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SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2023). MDPI. Retrieved January 14, 2026, from [Link]
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Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). PMC. Retrieved January 14, 2026, from [Link]
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An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]
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Nitropyridines in the Synthesis of Bioactive Molecules. (2023). PMC. Retrieved January 14, 2026, from [Link]
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Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). NIH. Retrieved January 14, 2026, from [Link]
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BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536. (2017). PMC. Retrieved January 14, 2026, from [Link]
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Kinase assays. (2020, September 1). BMG LABTECH. Retrieved January 14, 2026, from [Link]
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Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. (2018). PubMed. Retrieved January 14, 2026, from [Link]
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Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A. (2019). NIH. Retrieved January 14, 2026, from [Link]
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Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents. (2013). PubMed. Retrieved January 14, 2026, from [Link]
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Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. (2023). PMC. Retrieved January 14, 2026, from [Link]
- Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., Shen, Z., Cook, L. S., Doweyko, A. M., Pitt, S., Pang, S., Shen, D. R., Fang, Q., de Fex, H. F., McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Behnia, K., Schieven, G. L., Wityak, J., & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832.
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Structure-activity relationship study of a new class of 2-amino-3,4-dihydroquinazolines as antitubercular agents. (2026). PubMed. Retrieved January 14, 2026, from [Link]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4,6-Dichloro-5-nitropyrimidin-2-amine Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a selective kinase inhibitor is fraught with challenges. The pyrimidine core, particularly derivatives of 4,6-dichloro-5-nitropyrimidin-2-amine, represents a fertile starting point for potent kinase inhibitors due to its inherent ability to form key hydrogen bonds within the highly conserved ATP-binding hinge region of kinases.[1][2] However, this very conservation is a double-edged sword, often leading to off-target interactions that can result in unforeseen toxicities or, in some cases, beneficial polypharmacology.[3]
This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of kinase inhibitors derived from this pyrimidine scaffold. While comprehensive, publicly available kinome-wide data for inhibitors specifically derived from 4,6-dichloro-5-nitropyrimidin-2-amine is limited, we will leverage data from structurally related aminopyrimidine inhibitors to illustrate the principles and best practices of selectivity profiling. We will dissect the causality behind experimental choices, provide detailed protocols for key assays, and present a framework for interpreting the complex data generated, empowering you to make informed decisions in your drug discovery programs.
The Rationale: Why the Aminopyrimidine Scaffold?
The 2-aminopyrimidine motif is a privileged scaffold in kinase inhibitor design.[1] Its nitrogen atoms are perfectly positioned to act as hydrogen bond acceptors and donors, mimicking the adenine portion of ATP and anchoring the inhibitor to the kinase's hinge region. This fundamental interaction is the basis for the high potency of many pyrimidine-based drugs. However, achieving selectivity requires exploiting subtle differences in the surrounding hydrophobic pockets and solvent-exposed regions among the 500+ kinases in the human kinome.[4] Therefore, rigorous cross-reactivity profiling is not merely a characterization step but a critical component of the design-build-test-learn cycle.
Quantitative Analysis of Inhibitor Selectivity: A Comparative Look
The primary goal of selectivity profiling is to quantify an inhibitor's potency against its intended target versus a broad panel of other kinases. This is typically expressed as an IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant). To provide a tangible example, we present hypothetical yet representative data for a 2-aminopyrimidine derivative, "Compound-PY7," designed as a Lck inhibitor.
Table 1: Kinase Inhibition Profile of Compound-PY7
| Kinase Target | IC50 (nM) | % Inhibition @ 1µM | Selectivity Score (S10 @ 1µM) |
| Lck (Primary Target) | 23 | 99% | N/A |
| Fgr | 115 | 92% | 0.04 |
| Bmx | 150 | 88% | |
| Blk | 290 | 75% | |
| DDR1 | 180 | 85% | |
| AURKB | 2,500 | 30% | |
| TBK1 | 4,800 | 15% | |
| JAK2 | >10,000 | <5% | |
| IKKε | >10,000 | <5% |
Data is representative and modeled after similar pyrimidine-based inhibitors.[5]
Interpreting the Data:
-
Potency vs. Selectivity: Compound-PY7 is a potent Lck inhibitor (IC50 = 23 nM). However, it shows significant activity against other Src family kinases (Fgr, Blk) and DDR1.[5] This is a common challenge due to the high structural homology in the ATP binding sites of related kinases.
-
Selectivity Score (S-score): To quantify promiscuity, a selectivity score can be calculated. A common metric is the S10(1µM), which is the number of kinases inhibited by more than 90% at a 1µM concentration, divided by the total number of kinases tested (excluding the primary target).[1] For Compound-PY7, with one off-target (Fgr) inhibited >90%, if tested against a panel of 250 kinases, the S10(1µM) would be 1/249 ≈ 0.004, indicating high selectivity within this specific panel. A lower score signifies higher selectivity.
Core Methodologies for Cross-Reactivity Profiling
A robust assessment of kinase inhibitor selectivity relies on a combination of biochemical, biophysical, and cell-based assays. Relying on a single method can be misleading, as in vitro results do not always translate to cellular activity.[6][7]
Biochemical Assays: The First Pass
Biochemical assays directly measure the effect of an inhibitor on the catalytic activity of purified kinases.[8] They are ideal for high-throughput screening against large kinase panels.
Featured Protocol: Mobility Shift Kinase Assay
This assay format provides a direct, ratiometric measurement of the conversion of a substrate peptide to its phosphorylated product, offering high precision and reproducibility.[9]
Experimental Workflow:
-
Reagent Preparation: Prepare assay buffer, kinase solution, fluorescently labeled peptide substrate, and ATP solution. Serially dilute the test inhibitor (e.g., Compound-PY7) in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test inhibitor dilution.
-
Add 5 µL of a kinase/substrate master mix.
-
Initiate the reaction by adding 2.5 µL of ATP solution (typically at the Km concentration for each specific kinase).
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
-
Reaction Termination: Add 15 µL of stop solution containing EDTA to chelate Mg2+ and halt the enzymatic reaction.
-
Electrophoretic Separation:
-
Transfer the reaction mixture to a microfluidic chip.
-
Apply a voltage to separate the negatively charged phosphorylated product from the neutral or less-charged substrate.
-
-
Data Analysis:
-
The fluorescence of both substrate and product peaks is measured.
-
Calculate the percentage of substrate conversion.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for a Mobility Shift Biochemical Kinase Assay.
Biophysical Assays: Measuring Direct Binding
These methods detect the direct physical interaction between an inhibitor and a kinase, independent of enzymatic activity. Differential Scanning Fluorimetry (DSF) is a rapid and cost-effective technique that measures the thermal stabilization of a protein upon ligand binding.[10] A tighter binding inhibitor leads to a greater increase in the protein's melting temperature (ΔTm). This approach is valuable for validating hits and can be used for kinases where a robust activity assay is not available.[10]
Cell-Based Assays: Confirming Target Engagement in a Physiological Context
Confirming that an inhibitor engages its intended target within a living cell is a critical validation step.[11] Cellular assays account for factors like membrane permeability, intracellular ATP concentrations (which are much higher than in biochemical assays), and protein-protein interactions that can influence an inhibitor's efficacy.[3]
Featured Protocol: NanoBRET™ Target Engagement Assay
This technology measures compound binding at specific kinase targets within living cells. It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that reversibly binds to the kinase's active site. A test compound that engages the target will displace the probe, leading to a decrease in the BRET signal.[12]
Experimental Workflow:
-
Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.
-
Compound Treatment: Add the serially diluted test compound (e.g., Compound-PY7) to the cells.
-
Probe and Substrate Addition: Add the NanoBRET™ fluorescent tracer and the Nano-Glo® substrate to the wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the system to reach equilibrium.
-
Signal Detection: Measure the donor emission (460nm) and acceptor emission (610nm) using a luminometer capable of filtered luminescence detection.
-
Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
-
Convert the raw ratios to milliBRET units (mBU).
-
Plot the mBU values against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the cellular IC50.
-
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,6-Dichloro-5-nitropyrimidin-2-amine
As researchers and drug development professionals, our work with highly specialized reagents demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The compound 4,6-dichloro-5-nitropyrimidin-2-amine (CAS No. 134716-82-8) is a potent building block in medicinal chemistry, but its halogenated and nitrated structure necessitates a rigorous and informed approach to its handling and disposal. This guide provides the essential, field-tested procedures to manage this compound safely, ensuring the protection of laboratory personnel and the environment.
Part 1: Hazard Profile and Essential Safety Data
Understanding the intrinsic properties of a chemical is the foundation of its safe management. 4,6-dichloro-5-nitropyrimidin-2-amine is a halogenated organic solid.[1] Its hazards are comparable to related dichloronitropyrimidines, which are known irritants and environmentally hazardous substances.[2][3] The primary risks involve irritation upon contact and potential toxicity, underscoring the need for controlled handling and disposal to prevent environmental release.
For quick reference, the key characteristics and hazard classifications are summarized below.
| Property | Data | Source(s) |
| Chemical Name | 4,6-dichloro-5-nitropyrimidin-2-amine | [4] |
| CAS Number | 134716-82-8 | [4] |
| Molecular Formula | C₄H₂Cl₂N₄O₂ | [4] |
| Molecular Weight | 208.99 g/mol | [4] |
| Physical Form | Solid crystals | |
| GHS Hazard Statements | Based on analogous compounds: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). Potentially harmful if swallowed and toxic to aquatic life with long-lasting effects.[2] | [2] |
| GHS Precautionary Codes | P261, P264, P271, P280, P302+P352, P305+P351+P338, P501 | [2][5] |
Part 2: Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable to prevent exposure via inhalation, skin contact, or eye contact. The causality is clear: the compound's irritant nature requires robust barriers.
-
Hand Protection : Always wear chemical-resistant, impervious gloves such as nitrile or neoprene.[6][7] Inspect gloves for tears or punctures before each use. Double-gloving is recommended for extended handling periods.
-
Eye and Face Protection : Tightly fitting chemical safety goggles are mandatory.[6] Where there is a risk of splashing, particularly when handling solutions, a face shield must be worn in conjunction with goggles.
-
Skin and Body Protection : A full-length laboratory coat, fully fastened, is required.[6] Ensure it is made of a chemical-resistant material. Closed-toe shoes are essential.
-
Respiratory Protection : All handling of the solid compound must be performed in a certified chemical fume hood to control dust and potential vapors.[6] If a fume hood is not available or if weighing larger quantities, a NIOSH-approved N95 dust mask or a higher-level respirator should be used to prevent inhalation of particulates.
Part 3: Spill Management Protocol
Accidents require a prepared, systematic response. The immediate priority is to contain the spill and protect personnel. The following workflow outlines the decision-making process for a spill event.
Caption: Decision workflow for managing a chemical spill.
Step-by-Step Spill Cleanup Methodology:
-
Evacuate and Alert : Immediately notify all personnel in the vicinity and evacuate the immediate area.[6]
-
Assess and Ventilate : Determine the extent of the spill. For a minor spill that you are trained to handle, ensure the area is well-ventilated, preferably within a fume hood.[8] For major spills, contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Don PPE : Before approaching the spill, put on the full PPE ensemble described in Part 2.[9]
-
Containment :
-
For Solid Spills : Do NOT use a dry cloth or create dust clouds.[6] Gently sweep the material into a dustpan or onto a stiff piece of paper.
-
For Liquid Spills (if dissolved) : Create a dike around the spill's perimeter using an inert, non-combustible absorbent material like vermiculite, sand, or cat litter.[10][11]
-
-
Absorption & Collection :
-
Final Decontamination : Clean the spill area thoroughly with soap and water.[10] Collect the cleaning materials (e.g., paper towels) and any contaminated PPE (e.g., gloves) and place them in the hazardous waste container.
-
Disposal : Seal and label the waste container and arrange for disposal through your EHS department.
Part 4: Waste Segregation and Final Disposal Protocol
The chemical structure of 4,6-dichloro-5-nitropyrimidin-2-amine dictates its disposal pathway. As a chlorinated organic compound, it must be segregated as Halogenated Organic Waste .[1] Co-mingling with non-halogenated waste streams can disrupt disposal processes and significantly increase costs.[12]
Step-by-Step Disposal Methodology:
-
Waste Collection :
-
Designate a specific, clearly labeled, and sealed container for "Halogenated Organic Waste."[12]
-
Place all waste containing 4,6-dichloro-5-nitropyrimidin-2-amine, including contaminated consumables (pipette tips, weighing paper) and spill cleanup materials, into this container.
-
Keep the waste container closed at all times except when adding waste.[12][13] Store it in a secondary containment bin in a designated satellite accumulation area.
-
-
Disposal of Empty Containers :
-
An "empty" container must be properly decontaminated before being discarded as regular trash. The first rinse of a container that held a hazardous chemical must be collected as hazardous waste.[13]
-
Procedure : Rinse the container thoroughly with a suitable solvent (e.g., acetone). Collect this first rinsate and add it to your "Halogenated Organic Waste" container. Subsequent rinses with water can typically be discarded down the drain, but check local regulations.
-
For highly toxic compounds, the first three rinses must be collected as hazardous waste.[13] Given the compound's profile, adopting this more stringent three-rinse protocol is a best practice.
-
-
Final Disposal :
-
Ensure the hazardous waste container is accurately labeled with the full chemical names of all constituents and their approximate percentages.
-
Arrange for pickup and disposal through your institution's licensed hazardous waste management program. The ultimate disposal method for this waste class is typically high-temperature incineration.[14][15]
-
Crucially, never dispose of this chemical down the drain or in the regular trash. [13] Its aquatic toxicity and persistence make this incredibly harmful.[16]
-
Part 5: Post-Handling Decontamination
After completing any work involving 4,6-dichloro-5-nitropyrimidin-2-amine, thorough decontamination is required to prevent inadvertent exposure.
-
Equipment : All non-disposable equipment (spatulas, glassware) should be decontaminated. Rinse with a suitable solvent (collecting it as halogenated waste) and then wash thoroughly with soap and water.
-
Work Surfaces : Wipe down the work area within the fume hood and any other potentially contaminated surfaces with soap and water.
-
Personal Decontamination : Remove your lab coat and gloves. Wash your hands and forearms thoroughly with soap and water.
By adhering to this comprehensive guide, you can confidently handle and dispose of 4,6-dichloro-5-nitropyrimidin-2-amine, upholding the highest standards of laboratory safety and operational excellence.
References
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- 4,6-Dichloro-5-nitropyrimidine | C4HCl2N3O2 | CID 20312 - PubChem. (n.d.).
- 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine Safety Data Sheets - Echemi. (n.d.).
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- 134716-82-8 | 4,6-Dichloro-5-nitropyrimidin-2-amine - ChemScene. (n.d.).
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Mastering the Molecule: A Researcher's Guide to Safely Handling 4,6-Dichloro-5-nitropyrimidin-2-amine
In the landscape of drug development, pyrimidine derivatives are foundational scaffolds for a vast array of therapeutic agents. 4,6-Dichloro-5-nitropyrimidin-2-amine is one such critical intermediate, prized for its reactive sites that allow for diverse synthetic modifications. However, its utility is matched by a significant hazard profile that demands a meticulous and informed approach to handling. This guide moves beyond standard safety data sheets to provide a deep, procedural framework, ensuring that your innovative work is conducted with the highest standards of safety and experimental integrity.
Deconstructing the Hazard: A Structure-Based Risk Assessment
The chemical architecture of 4,6-Dichloro-5-nitropyrimidin-2-amine dictates its reactivity and potential dangers. A proactive safety mindset begins with understanding the "why" behind the warnings, which are derived from its three key functional components: the dichloropyrimidine core, the nitro group, and the amine group.
-
Dichloropyrimidine Core: The two chlorine atoms on the pyrimidine ring are potent leaving groups, making the compound an irritant to the skin, eyes, and respiratory system.[1] Direct contact can cause irritation, and prolonged exposure may lead to more severe chemical burns. Similar chlorinated pyrimidines are classified as skin and eye irritants.[1][2]
-
Aromatic Nitro Group: This is the most significant contributor to the compound's hazardous nature. Aromatic nitro compounds are a class of chemicals known for their energetic properties.[3][4]
-
Thermal Instability: Pure organic nitro compounds can decompose exothermically at high temperatures, and this decomposition can be violent or explosive, especially under confinement.[3][4] Contamination with other chemicals can lower this decomposition temperature significantly.[4]
-
Toxicity: Many nitroaromatic compounds are toxic and can be absorbed through the skin. Their metabolic reduction can lead to carcinogenic aromatic amines.[5]
-
-
Aromatic Amine Group: Aromatic amines are widely recognized as potential skin sensitizers.[6] Repeated contact, even at low levels, can trigger allergic reactions. Furthermore, this class of compounds contains known or suspected carcinogens.[6]
The Personal Protective Equipment (PPE) Mandate: An Integrated Safety System
Given the compound's properties as a potent irritant, potential sensitizer, and energetic material, a comprehensive PPE strategy is non-negotiable. This is not a checklist, but a system designed to eliminate all routes of exposure.
Table 1: Essential PPE for Handling 4,6-Dichloro-5-nitropyrimidin-2-amine
| PPE Component | Specification | Rationale & Causality |
| Hand Protection | Double-gloved Nitrile Gloves (minimum 4 mil thickness) | The inner glove protects against incidental contact during the removal of the outer, potentially contaminated glove. Nitrile provides good resistance to a broad range of chemicals. |
| Eye & Face Protection | Chemical Splash Goggles and a full-face shield | Goggles provide a seal against splashes and dust. The face shield is critical to protect against unexpected energetic decomposition or splash events during reaction quenching. |
| Body Protection | Flame-Resistant (FR) Laboratory Coat | Standard cotton lab coats are flammable. An FR coat is essential due to the thermal instability and fire hazard posed by the nitroaromatic structure.[3] It must be kept fully fastened. |
| Respiratory Protection | NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges | This is mandatory when handling the solid powder outside of a certified fume hood to prevent inhalation of fine, irritating, and potentially toxic dust.[1] |
PPE Donning & Doffing Workflow
Caption: Critical sequence for donning and doffing PPE to prevent exposure.
Operational Protocol: A Framework for Safe Manipulation
Every step involving this compound must be deliberate and executed within primary engineering controls.
Primary Engineering Control: The Chemical Fume Hood
All work with 4,6-Dichloro-5-nitropyrimidin-2-amine, including weighing, transfers, and reaction setup, must be conducted in a certified chemical fume hood. The sash must be kept at the lowest possible position to maximize protection.
Step-by-Step Experimental Workflow
-
Preparation (Pre-Handling):
-
Designate a specific area within the fume hood for the procedure.
-
Ensure all necessary glassware, reagents, and spill cleanup materials (inert absorbent like vermiculite, not paper towels) are inside the hood before introducing the compound.
-
Have a labeled, dedicated waste container ready for contaminated disposables.
-
-
Weighing and Transfer:
-
Dispense the solid gently from the reagent bottle onto a disposable weigh boat or into a tared flask. Avoid any scooping or agitation that could generate dust.
-
Immediately cap the main reagent bottle.
-
For transfers, use a powder funnel to guide the solid into the reaction vessel. If dissolving first, add the solvent slowly to the solid to control any potential exotherm.
-
-
Reaction Monitoring:
-
When heating a reaction containing this compound, use a heating mantle with a thermocouple controller and a secondary blast shield. Never heat a closed system.
-
Monitor the reaction for any unexpected color changes or rapid temperature increases, which could signal the onset of decomposition.
-
Emergency Response Plan
Preparedness is the key to mitigating the consequences of an incident.
| Scenario | Immediate Response Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes at a safety shower. Remove contaminated clothing while flushing. Seek immediate medical attention. |
| Eye Contact | At an eyewash station, immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Call for emergency medical services.[1] |
| Spill | Evacuate the immediate area. Alert colleagues and your supervisor. If the spill is small and contained within the fume hood, use an inert absorbent (vermiculite, sand) to cover it. Place the absorbed material into a sealed, labeled hazardous waste container. For any spill outside a fume hood, evacuate and call your institution's emergency response team. |
Disposal and Decontamination: The Final Step in Safe Science
Proper disposal is a critical part of the chemical lifecycle, preventing environmental contamination and ensuring the safety of support staff.
-
Waste Segregation: This compound generates halogenated organic waste.
-
Solid Waste: All contaminated disposables (gloves, weigh boats, absorbent material) must be placed in a clearly labeled, sealed container designated for "Halogenated Solid Waste".
-
Liquid Waste: All reaction mixtures and solvent rinses must be collected in a container labeled "Halogenated Organic Liquid Waste".[7][8] Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[8]
-
-
Decontamination:
-
The primary rinse of contaminated glassware should be with a suitable solvent (e.g., acetone). This rinsate is hazardous and must be collected as halogenated liquid waste.[9]
-
For highly toxic materials, the first three rinses must be collected for disposal.[9]
-
After the initial solvent rinses, glassware can be washed normally.
-
Waste Disposal Workflow
Caption: Segregation and disposal pathway for all waste streams.
By integrating this comprehensive safety and handling protocol into your daily workflow, you can effectively manage the risks associated with 4,6-Dichloro-5-nitropyrimidin-2-amine, enabling you to focus on advancing your critical research objectives.
References
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- Nitrocompounds, Aromatic. (2011).
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation.Microbiology and Molecular Biology Reviews, 74(2), 250–272.
- Leleu, J. (1995). Runaway reaction hazards in processing organic nitrocompounds.IChemE Symposium Series, 139, 235-248.
- SAFETY DATA SHEET - 4,6-Dichloro-5-nitropyrimidine. (2025). Fisher Scientific.
- Tchounwou, P. B., et al. (2019). Aromatic Nitro and Amino Compounds.Encyclopedia of Environmental Health, 2nd Edition, 193-207.
- SAFETY DATA SHEET - 2,4-Dichloro-5-fluoropyrimidine. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET - 2-Amino-4,6-dimethoxypyrimidine. (2024). TCI Chemicals.
- SAFETY DATA SHEET - 5-Amino-4,6-dichloro-2-methylpyrimidine. (2023). Apollo Scientific.
- Hazardous Waste Segreg
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
